molecular formula C6H6N2O B132304 1-Methylnicotinamide-d4iodide CAS No. 347841-88-7

1-Methylnicotinamide-d4iodide

Cat. No.: B132304
CAS No.: 347841-88-7
M. Wt: 126.15 g/mol
InChI Key: DFPAKSUCGFBDDF-RHQRLBAQSA-N
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Description

Nicotinamide-d4 is intended for use as an internal standard for the quantification of nicotinamide by GC- or LC-MS. Nicotinamide is an amide form of niacin, which is also known as vitamin B3, that can be biosynthesized in vivo or obtained through the diet. It is a precursor in the synthesis of the metabolic cofactor NAD+ and an inhibitor of sirtuin 1 (SIRT1;  IC50 = br>Labelled Nicotinamide, precursor of the coenzymes NAD and NADP. Nicotinamide is a water soluble vitamin (enzyme cofactor).>Nicotinamide (or niacinamide) is a form of vitamin B3 that can be used in a variety of therapeutic applications. It is found in meat, fish, nuts, and mushrooms, as well as in some vegetables. It is an amide derivative of nicotinic acid and is preferred in the treatment of pellagra, acne and skin cancer.
Nicotinamide-2,4,5,6-d4 is a deuterated vitamin B3 wherein C-2, C-4, C-5, and C-6 pyridine protons are replaced by deuterium.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574036
Record name (~2~H_4_)Pyridine-3-carboxamide
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-88-7
Record name (~2~H_4_)Pyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-88-7
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methylnicotinamide-d4 iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide-d4 iodide (MNA-d4 iodide) is the deuterated analogue of 1-methylnicotinamide (B1211872) (MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3). This isotopically labeled compound serves as a critical internal standard for the accurate quantification of MNA in biological matrices using mass spectrometry-based techniques. Such precise measurements are vital for understanding the pharmacokinetics of nicotinamide and the physiological and pathological roles of its metabolites. This guide provides a comprehensive overview of MNA-d4 iodide, including its chemical properties, a plausible synthesis route, and its application in bioanalytical methods. Furthermore, it delves into the biological significance of its non-deuterated counterpart, MNA, detailing its involvement in key signaling pathways and providing established experimental protocols to investigate its biological activities.

Introduction to 1-Methylnicotinamide-d4 iodide

1-Methylnicotinamide-d4 iodide is a stable, isotopically labeled version of 1-methylnicotinamide, where four hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to MNA but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous, non-labeled MNA in mass spectrometry, making it an ideal internal standard for quantitative analysis in complex biological samples.[1] The use of such internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

The non-deuterated form, 1-methylnicotinamide (MNA), is an endogenous metabolite formed from nicotinamide through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[2][3] For a long time, MNA was considered an inactive metabolite. However, recent research has unveiled its significant biological activities, including anti-thrombotic, anti-inflammatory, and vasoprotective effects.[4] These discoveries have spurred interest in the quantitative analysis of MNA in various physiological and pathological states.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Methylnicotinamide-d4 iodide is presented in Table 1.

PropertyValue
Chemical Formula C7H5D4IN2O
Molecular Weight 268.11 g/mol
Appearance Light yellow solid
SMILES [2H]C1=C(C(N)=O)C([2H])=--INVALID-LINK--C([2H])=C1[2H].[I-]
InChI InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D;
CAS Number Not available for d4 variant, 6456-44-6 (unlabeled)
Storage Store at -20°C, protected from light

Experimental Protocols

Synthesis of 1-Methylnicotinamide-d4 iodide

Step 1: Synthesis of Deuterated Methyl Iodide (Iodomethane-d3)

Deuterated methyl iodide (CD3I) can be synthesized by the reaction of deuterated methanol (B129727) (CD3OD) with iodine and red phosphorus.[5]

  • Materials: Deuterated methanol (CD3OD), red phosphorus, iodine, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus and diethyl ether.

    • Slowly add a solution of iodine in diethyl ether to the flask with stirring.

    • After the iodine addition is complete, slowly add deuterated methanol from the dropping funnel.

    • The mixture is then gently refluxed. The volatile deuterated methyl iodide is distilled off and collected.

    • The collected product is washed with a sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by washing with water and drying over a suitable drying agent (e.g., anhydrous calcium chloride).

    • The final product can be purified by distillation.

Step 2: Methylation of Nicotinamide with Deuterated Methyl Iodide

Nicotinamide can be N-methylated using the synthesized deuterated methyl iodide.[2]

  • Materials: Nicotinamide, deuterated methyl iodide (CD3I), suitable solvent (e.g., acetone (B3395972) or dimethylformamide).

  • Procedure:

    • Dissolve nicotinamide in the chosen solvent in a reaction vessel.

    • Add a stoichiometric excess of deuterated methyl iodide to the solution.

    • The reaction mixture is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid, 1-Methylnicotinamide-d3 iodide, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). To obtain the d4 variant, deuterated nicotinamide would be required as the starting material.

Quantification of Nicotinamide and 1-Methylnicotinamide using LC-MS/MS with 1-Methylnicotinamide-d4 iodide as an Internal Standard

This protocol provides a general framework for the simultaneous determination of nicotinamide and MNA in human serum.[6][7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum sample in a microcentrifuge tube, add a known concentration of 1-Methylnicotinamide-d4 iodide as the internal standard.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Nicotinamide: e.g., m/z 123.1 → 80.1

      • 1-Methylnicotinamide: e.g., m/z 137.1 → 94.1

      • 1-Methylnicotinamide-d4: e.g., m/z 141.1 → 98.1

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

    • The concentration of nicotinamide and MNA in the samples is determined from the calibration curve.

In Vivo Anti-Thrombotic Activity of 1-Methylnicotinamide

This protocol describes the assessment of the anti-thrombotic activity of MNA in a rat model of extracorporeal thrombus formation.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Cannulate the right carotid artery and the left jugular vein to create an extracorporeal circulation loop.

    • A cotton thread is placed inside a polyethylene (B3416737) tube within the loop to induce thrombus formation.

    • Administer 1-Methylnicotinamide (or vehicle control) intravenously.

    • After a set period (e.g., 30 minutes), the cotton thread with the thrombus is removed and weighed.

    • The anti-thrombotic effect is expressed as the percentage inhibition of thrombus weight compared to the control group.

Measurement of Nitric Oxide Production in HUVECs

Nitric oxide (NO) production by Human Umbilical Vein Endothelial Cells (HUVECs) can be assessed using the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.[8][9]

  • Cell Culture: Culture HUVECs to confluence in 96-well plates.

  • Treatment:

    • Wash the cells with a serum-free medium.

    • Treat the cells with different concentrations of 1-Methylnicotinamide or control for a specified time (e.g., 24 hours).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Alternatively, real-time intracellular NO production can be measured using fluorescent probes like DAF-FM diacetate.[10][11]

  • Procedure:

    • Load HUVECs with 5 µM DAF-FM diacetate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Treat the cells with 1-Methylnicotinamide.

    • Monitor the increase in fluorescence intensity over time using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm).

Signaling Pathways

Nicotinamide N-Methyltransferase (NNMT) Pathway

NNMT is a key enzyme in the metabolism of nicotinamide. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide and S-adenosylhomocysteine (SAH).[3] This pathway is not only involved in nicotinamide clearance but also plays a role in regulating cellular methylation potential and NAD+ biosynthesis. Dysregulation of NNMT has been implicated in various diseases, including cancer and metabolic disorders.[3]

NNMT_Pathway Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase Nicotinamide->NNMT SAM S-adenosylmethionine SAM->NNMT MNA 1-Methylnicotinamide NNMT->MNA SAH S-adenosylhomocysteine NNMT->SAH

Caption: The Nicotinamide N-Methyltransferase (NNMT) metabolic pathway.

Prostacyclin Signaling Pathway in Thrombosis

1-Methylnicotinamide has been shown to exert its anti-thrombotic effects by stimulating the production of prostacyclin (PGI2). PGI2 is a potent inhibitor of platelet aggregation. It is synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes and prostacyclin synthase. PGI2 then binds to its receptor on platelets, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits platelet activation and aggregation.[12]

Prostacyclin_Pathway cluster_endothelium Endothelial Cell cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 PGI2_Receptor PGI2 Receptor PGI2->PGI2_Receptor Adenylate_Cyclase Adenylate Cyclase PGI2_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase Platelet_Activation Platelet Activation (Inhibited) cAMP->Platelet_Activation inhibits MNA 1-Methylnicotinamide MNA->COX stimulates

Caption: The anti-thrombotic action of 1-Methylnicotinamide via the prostacyclin pathway.

Conclusion

1-Methylnicotinamide-d4 iodide is an indispensable tool for researchers in the fields of pharmacology, metabolomics, and clinical chemistry. Its use as an internal standard enables the reliable quantification of endogenous 1-methylnicotinamide, a metabolite with emerging biological importance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate the roles of nicotinamide metabolism in health and disease. Future research will likely continue to uncover the therapeutic potential of modulating MNA levels, making the accurate measurement of this metabolite, facilitated by tools like MNA-d4 iodide, increasingly critical.

References

Synthesis of 1-Methylnicotinamide-d4 Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Methylnicotinamide-d4 iodide, a deuterated analog of a key metabolite of nicotinamide (B372718) (Vitamin B3). This isotopically labeled compound is of significant interest to the scientific community, particularly for its application as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

1-Methylnicotinamide (1-MNA) is the primary metabolite of nicotinamide, formed through the enzymatic action of nicotinamide N-methyltransferase (NNMT). Its deuterated isotopologue, 1-Methylnicotinamide-d4 iodide, serves as an invaluable tool in drug development and metabolic research. The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass shift, facilitating its use as an internal standard for mass spectrometry-based quantification of endogenous 1-MNA.[1] This guide details the chemical synthesis, presents relevant quantitative data, and outlines the experimental protocol.

Synthesis Pathway

The synthesis of 1-Methylnicotinamide-d4 iodide is achieved through the N-methylation of commercially available nicotinamide-d4. This reaction is a straightforward nucleophilic substitution where the nitrogen atom of the pyridine ring in nicotinamide-d4 attacks the methyl group of methyl iodide.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Nicotinamide_d4 Nicotinamide-d4 Product 1-Methylnicotinamide-d4 Iodide Nicotinamide_d4->Product 1. Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Product 2. Solvent Methanol (Solvent) Heat Heat (Reflux)

Caption: Synthetic route to 1-Methylnicotinamide-d4 iodide.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
Nicotinamide-d4C₆H₂D₄N₂O126.15347841-88-7≥98%
1-Methylnicotinamide-d4 iodideC₇H₅D₄IN₂O268.09Not available≥98%
1-Methylnicotinamide iodide (non-deuterated)C₇H₉IN₂O264.066456-44-6≥95%

Experimental Protocol

The following protocol is adapted from the established synthesis of 1-Methylnicotinamide iodide. Researchers should handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials and Reagents
  • Nicotinamide-d4 (≥98% purity)

  • Methyl iodide (CH₃I)

  • Anhydrous Methanol (CH₃OH)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Nicotinamide-d4 in anhydrous methanol.

  • Addition of Methyl Iodide: To the stirred solution, add a molar excess of methyl iodide. A typical molar ratio of nicotinamide-d4 to methyl iodide is 1:1.5.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess methyl iodide are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue, 1-Methylnicotinamide-d4 iodide, can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield a pale yellow crystalline solid.

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized 1-Methylnicotinamide-d4 iodide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the position of the methyl group and the absence of the four protons on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic enrichment of the final product. The expected molecular ion for the cation would be [M]⁺ at m/z corresponding to C₇H₅D₄N₂O⁺.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to a fully characterized final product follows a logical experimental workflow.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Weigh Nicotinamide-d4 Measure Methyl Iodide & Methanol Reaction Combine Reactants in Flask Reflux for specified time Reactants->Reaction Workup Cool Reaction Mixture Remove Solvent (Rotary Evaporation) Reaction->Workup Recrystallization Dissolve Crude Product in Hot Methanol Add Ether until Cloudy Cool to Crystallize Workup->Recrystallization Isolation Filter Crystals Wash with Cold Ether Recrystallization->Isolation Drying Dry under Vacuum Isolation->Drying NMR ¹H and ¹³C NMR Spectroscopy Drying->NMR MS High-Resolution Mass Spectrometry Drying->MS Purity HPLC or Elemental Analysis Drying->Purity Final_Product Pure 1-Methylnicotinamide-d4 Iodide NMR->Final_Product MS->Final_Product Purity->Final_Product

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of 1-Methylnicotinamide-d4 iodide is a crucial process for providing researchers with a high-quality internal standard for advanced metabolic and pharmacokinetic studies. The outlined protocol, based on the well-established methylation of the nicotinamide core, offers a reliable method for its preparation. Proper analytical characterization is paramount to ensure the isotopic enrichment and purity of the final product, guaranteeing its suitability for sensitive quantitative applications in drug development and scientific research.

References

1-Methylnicotinamide-d4 iodide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylnicotinamide-d4 iodide

Introduction

1-Methylnicotinamide-d4 iodide (MNA-d4 iodide) is the deuterated analogue of 1-Methylnicotinamide (1-MNA), a primary, biologically active metabolite of nicotinamide (B372718) (Vitamin B3).[1] Due to the incorporation of four deuterium (B1214612) atoms, MNA-d4 iodide serves as an ideal internal standard for the accurate quantification of endogenous 1-MNA in biological matrices using mass spectrometry-based techniques.[2] Its key advantage lies in its chemical and physical similarity to the unlabeled analyte, ensuring comparable behavior during sample extraction, chromatography, and ionization, while its mass shift allows for distinct detection.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant biological context of 1-Methylnicotinamide-d4 iodide for researchers, scientists, and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 1-Methylnicotinamide-d4 iodide are summarized below. Data for the unlabeled iodide salt is also provided for reference.

Table 1: Chemical Identifiers and Properties
Property1-Methylnicotinamide-d4 iodide1-Methylnicotinamide iodide (Unlabeled Reference)
Synonyms 3-Carbamoyl-1-methylpyridinium-d4 iodide[2]N¹-Methylnicotinamide, 1-MNA, 3-(aminocarbonyl)-1-methyl-pyridinium iodide[1][3]
CAS Number Not specified; 6456-44-6 for unlabeled compound[1][2][4]6456-44-6[1][5][4]
Molecular Formula C₇H₅D₄IN₂O[2]C₇H₉IN₂O[5]
Molecular Weight ~268.11 g/mol 264.06 g/mol [5], 264.1 g/mol [1]
Canonical SMILES [2H]C1=C(C(N)=O)C([2H])=--INVALID-LINK--C([2H])=C1[2H].[I-][2]C[N+]1=CC=CC(=C1)C(=O)N.[I-][5]
Table 2: Physicochemical and Handling Data
PropertyValue
Appearance Solid[1]
Solubility DMSO: Sparingly soluble (1-10 mg/mL)[1] PBS (pH 7.2): Sparingly soluble (1-10 mg/mL)[1] Water: Soluble Ethanol: Low solubility[5]
Storage Conditions Long-term storage at 2°C to 8°C[5]
Stability Stable for at least 4 years under proper storage conditions.[1]
Predicted pKa Strongest Acidic: 12.24 Strongest Basic: -2.2

Application in Quantitative Bioanalysis

The primary application of 1-Methylnicotinamide-d4 iodide is as an internal standard (IS) for the quantification of 1-MNA in complex biological samples, such as plasma and urine, via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Quantification of 1-MNA in Plasma

The following diagram illustrates a typical workflow for a bioanalytical method using MNA-d4 iodide.

G plasma 1. Plasma Sample Collection is_spike 2. Spiking with 1-MNA-d4 Iodide (IS) plasma->is_spike precip 3. Protein Precipitation (e.g., with Acetonitrile) is_spike->precip centrifuge 4. Centrifugation precip->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms quant 7. Quantification (Analyte/IS Peak Area Ratio) lcms->quant G sub1 Nicotinamide (Vitamin B3) enzyme NNMT sub1->enzyme sub2 S-adenosyl methionine (SAM) sub2->enzyme prod1 1-Methylnicotinamide (1-MNA) prod2 S-adenosyl homocysteine (SAH) enzyme->prod1 enzyme->prod2 G mna 1-Methylnicotinamide (1-MNA) ec Endothelial Cells mna->ec Acts on cox2 Upregulation of COX-2 Expression ec->cox2 aa Arachidonic Acid pgi2 Prostacyclin (PGI₂) Synthesis aa->pgi2 COX-2 effect Anti-thrombotic Effect & Vasodilation pgi2->effect

References

In-Depth Technical Guide: 1-Methylnicotinamide-d4 Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylnicotinamide-d4 iodide, a deuterated isotopologue of the endogenous metabolite 1-Methylnicotinamide (1-MNA). This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies.

Core Compound Details

1-Methylnicotinamide-d4 iodide is primarily utilized as an internal standard in quantitative mass spectrometry-based bioanalytical methods. Its deuteration provides a distinct mass shift from the endogenous analyte, enabling precise and accurate quantification in complex biological matrices.

Data Presentation: Quantitative and Physicochemical Properties

PropertyValueSource
Chemical Formula C₇H₅D₄IN₂OMedChemExpress[1]
Molecular Weight 268.09 g/mol MedChemExpress[1]
CAS Number A specific CAS number for 1-Methylnicotinamide-d4 iodide is not readily available in public databases. The CAS number for the unlabeled parent compound, 1-Methylnicotinamide iodide, is 6456-44-6 .[2][3][4] This parent CAS number is often used for referencing the deuterated isotopologue.Multiple Sources
Appearance Light yellow solid
Solubility Soluble in DMSO and water.
Storage Store at -20°C for long-term stability.

Synthesis and Preparation

While a specific, detailed synthesis protocol for 1-Methylnicotinamide-d4 iodide is not widely published, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most direct approach involves the methylation of nicotinamide (B372718) using a deuterated methyl source.

A likely synthesis pathway involves the reaction of nicotinamide with deuterated methyl iodide (CD₃I).

Hypothetical Synthesis Workflow

G Nicotinamide Nicotinamide Reaction Reaction (Stirring at controlled temperature) Nicotinamide->Reaction CD3I Deuterated Methyl Iodide (CD₃I) CD3I->Reaction Solvent Appropriate Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Final_Product 1-Methylnicotinamide-d4 Iodide Purification->Final_Product

A potential synthesis workflow for 1-Methylnicotinamide-d4 iodide.

Experimental Protocols and Applications

The primary application of 1-Methylnicotinamide-d4 iodide is as an internal standard for the quantification of endogenous 1-MNA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of 1-MNA in Human Plasma

This protocol is a representative example and may require optimization for specific instrumentation and matrices.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of 1-Methylnicotinamide-d4 iodide internal standard solution (concentration to be optimized based on endogenous levels).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar 1-MNA.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • 1-MNA: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • 1-Methylnicotinamide-d4 iodide: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The exact m/z values will depend on the fragmentation pattern.

    • Instrumentation Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.

3. Data Analysis:

  • Quantify the peak area ratio of the analyte (1-MNA) to the internal standard (1-Methylnicotinamide-d4 iodide).

  • Generate a calibration curve using known concentrations of 1-MNA spiked into a surrogate matrix.

  • Determine the concentration of 1-MNA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Bioanalytical Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with 1-Methylnicotinamide-d4 iodide Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Concentration Determination Calibration->Quantification

A typical workflow for quantifying 1-MNA using its deuterated internal standard.

Biological Significance and Signaling Pathways

1-Methylnicotinamide is a key metabolite of nicotinamide (Vitamin B3) and is involved in several important biological pathways. It is formed from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT).

The NNMT-1-MNA Signaling Pathway

The methylation of nicotinamide to 1-MNA by NNMT is a critical regulatory node in cellular metabolism. This pathway influences NAD⁺ biosynthesis, epigenetic regulation, and the production of signaling molecules.

Key aspects of the pathway include:

  • NAD⁺ Homeostasis: NNMT competes with the salvage pathway of NAD⁺ synthesis for the common substrate nicotinamide. Increased NNMT activity can therefore lead to reduced NAD⁺ levels.

  • Epigenetic Regulation: The NNMT reaction consumes S-adenosylmethionine (SAM), the universal methyl donor. By depleting the SAM pool, NNMT can influence global DNA and histone methylation patterns.

  • Prostacyclin and Nitric Oxide Production: 1-MNA has been shown to stimulate the release of prostacyclin (PGI₂) and nitric oxide (NO), both of which have vasodilatory and anti-thrombotic effects.

Signaling Pathway Diagram

G cluster_nad NAD+ Metabolism cluster_nnmt NNMT Pathway cluster_downstream Downstream Effects of 1-MNA cluster_epigenetics Epigenetic Regulation Nicotinamide Nicotinamide (NAM) NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage NNMT NNMT Nicotinamide->NNMT NAD NAD+ NAD_Salvage->NAD Sirtuins Sirtuins NAD->Sirtuins Activates SAH S-Adenosylhomocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAM S-Adenosylmethionine (SAM) SAM->NNMT Methylation DNA/Histone Methylation SAM->Methylation PGI2 Prostacyclin (PGI₂) Release MNA->PGI2 NO Nitric Oxide (NO) Release MNA->NO Vasodilation Vasodilation & Anti-thrombotic Effects PGI2->Vasodilation NO->Vasodilation

The central role of the NNMT-1-MNA pathway in cellular metabolism and signaling.

This technical guide provides a foundational understanding of 1-Methylnicotinamide-d4 iodide for its effective application in research and development. For specific applications, further optimization of experimental protocols is recommended.

References

1-Methylnicotinamide (1-MNA): A Technical Guide on the Bioactive Metabolite of Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methylnicotinamide (B1211872) (1-MNA) is a primary, endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Historically considered a biologically inert product of niacin metabolism destined for excretion, recent and extensive research has unveiled its role as a pleiotropic signaling molecule with significant therapeutic potential. Synthesized predominantly in the liver by the enzyme nicotinamide N-methyltransferase (NNMT), 1-MNA exerts a wide range of biological activities, including potent anti-inflammatory, anti-thrombotic, and vasoprotective effects. Its mechanisms of action are multifaceted, involving the modulation of crucial pathways such as the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) axis, endothelial nitric oxide synthase (eNOS) activity, and the transcription factors NF-κB and Nrf2. Furthermore, 1-MNA plays a regulatory role in NAD+ metabolism through feedback inhibition of NNMT and enhances the stability of the anti-aging protein SIRT1. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and quantitative effects of 1-MNA, supported by detailed experimental methodologies, for researchers, scientists, and professionals in drug development.

Introduction

Nicotinamide, a form of vitamin B3, is an essential nutrient and a precursor for the synthesis of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is fundamental to cellular metabolism and energy production.[1][2] The metabolic breakdown of nicotinamide results in several metabolites, with 1-methylnicotinamide (1-MNA) being one of the most significant.[3] For many years, the presence of 1-MNA in plasma and urine was primarily used as a biomarker for niacin status.[3] However, this view has been fundamentally challenged by a growing body of evidence demonstrating that 1-MNA is a biologically active molecule with distinct and potent pharmacological properties.[4]

This molecule has been shown to support the health of the vascular endothelium, protect the cardiovascular system, and exhibit strong anti-inflammatory and anti-atherosclerotic properties.[3][5] Its actions are not redundant to its parent compound but are mediated through unique signaling pathways, positioning 1-MNA as a molecule of significant interest for therapeutic development in cardiovascular, metabolic, and inflammatory diseases. This whitepaper aims to consolidate the current technical knowledge on 1-MNA, presenting its core mechanisms, quantitative data from key studies, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism of 1-MNA

1-MNA is an endogenous substance produced during the metabolism of nicotinamide.[5] The primary site of its synthesis is the liver, although the catalyzing enzyme is also found in other tissues, including adipose tissue, kidneys, and muscle.[5]

The biosynthesis is a single-step enzymatic reaction catalyzed by Nicotinamide N-methyltransferase (NNMT) . This enzyme transfers a methyl group from the universal methyl donor S-adenosyl methionine (SAM-e) to the pyridine (B92270) ring of nicotinamide, yielding 1-MNA and S-adenosyl-L-homocysteine (SAH).[5][6]

Once formed, 1-MNA is further metabolized by the enzyme aldehyde oxidase (AOX1) into two primary pyridone derivatives: 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-5-carboxamide (4-PYR), which are then excreted.[3][4][7] This metabolic cascade is a key part of niacin catabolism in humans.

G Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT (Nicotinamide N-methyltransferase) Nicotinamide->NNMT SAM S-adenosyl methionine (SAM-e) SAM->NNMT Methyl Donor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Catalyzes SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH AOX1 AOX1 (Aldehyde Oxidase 1) MNA->AOX1 PYR2 1-methyl-2-pyridone-5-carboxamide (2-PYR) AOX1->PYR2 PYR4 1-methyl-4-pyridone-5-carboxamide (4-PYR) AOX1->PYR4 Excretion Excretion PYR2->Excretion PYR4->Excretion

Fig. 1: Biosynthesis and metabolism of 1-MNA from nicotinamide.

Core Signaling Pathways and Mechanisms of Action

1-MNA's biological effects are mediated through several distinct, yet often interconnected, signaling pathways. Its primary targets appear to be the vascular endothelium and inflammatory cells.

Vascular Endothelial Protection

A hallmark of 1-MNA's activity is its profound protective effect on the vascular endothelium.[3] This is achieved through the modulation of two critical vasodilator and anti-platelet pathways.

1-MNA functions as an endogenous activator of prostacyclin (PGI2) synthesis.[4][5] It upregulates the expression and activity of cyclooxygenase-2 (COX-2), which in turn synthesizes PGI2 from arachidonic acid in endothelial cells. PGI2 is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation.[3][4] This mechanism is central to the anti-thrombotic and anti-inflammatory properties of 1-MNA.[4][8]

G cluster_0 Endothelial Cell MNA 1-MNA COX2 COX-2 Upregulation MNA->COX2 stimulates EndoCell Endothelial Cell PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 Platelet Platelet Aggregation PGI2->Platelet inhibits Vaso Vasodilation PGI2->Vaso promotes

Fig. 2: 1-MNA stimulates the COX-2/PGI2 pathway in endothelial cells.

In addition to the PGI2 pathway, 1-MNA enhances the bioavailability of nitric oxide (NO), another critical molecule for vascular health.[5][9] It achieves this by regulating the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium.[5] Increased NO production contributes to vasodilation, reduces blood pressure, and prevents platelet aggregation, complementing the effects of PGI2.[5][9]

G cluster_0 Endothelial Cell MNA 1-MNA eNOS eNOS Activity MNA->eNOS enhances NO Nitric Oxide (NO) Bioavailability eNOS->NO Vascular Improved Vascular Function NO->Vascular

Fig. 3: 1-MNA enhances eNOS activity and NO bioavailability.
Anti-inflammatory and Antioxidant Mechanisms

1-MNA demonstrates robust anti-inflammatory and antioxidant effects, which are particularly relevant in chronic conditions like atherosclerosis and metabolic syndrome.

Studies in models of high-fat diet-induced cardiac injury have shown that 1-MNA can suppress inflammation and oxidative stress by modulating key transcription factors.[10][11] It inhibits the NF-κB (nuclear factor kappa B) pathway , a central regulator of the inflammatory response.[10][12] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12]

Concurrently, 1-MNA activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[10][11][12]

G MNA 1-MNA NFkB NF-κB Pathway MNA->NFkB inhibits Nrf2 Nrf2 Pathway MNA->Nrf2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation AntioxidantGenes Antioxidant Genes (HO-1, NQO-1) Nrf2->AntioxidantGenes OxidativeStress Oxidative Stress AntioxidantGenes->OxidativeStress reduces

Fig. 4: 1-MNA's dual role in inflammation and oxidative stress.
Regulation of NAD+ Metabolism and SIRT1 Activity

More recently, 1-MNA has been implicated in the regulation of cellular energy metabolism and longevity pathways through its interaction with its own biosynthetic pathway and its effect on sirtuins.

1-MNA acts as a feedback inhibitor of the NNMT enzyme.[5][13] By inhibiting NNMT, exogenous 1-MNA can preserve the intracellular pool of nicotinamide, making it available for the NAD+ salvage pathway, the primary route for NAD+ synthesis.[5][13] This leads to optimized NAD+ levels.

Furthermore, 1-MNA has been shown to increase the protein expression of Sirtuin 1 (SIRT1) , a key NAD+-dependent deacetylase involved in metabolism, stress resistance, and aging.[14][15] This is not achieved by increasing gene transcription, but by enhancing SIRT1's stability and slowing its proteasomal degradation.[14] This activation of SIRT1 is linked to improved insulin (B600854) sensitivity and other metabolic benefits.[16]

G MNA 1-MNA NNMT NNMT MNA->NNMT inhibits Degradation Proteasomal Degradation MNA->Degradation inhibits NNMT->MNA produces NAM Nicotinamide NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NAD NAD+ Levels NAD_Salvage->NAD SIRT1 SIRT1 Protein NAD->SIRT1 activates Metabolic Improved Metabolic Health SIRT1->Metabolic Degradation->SIRT1 targets

Fig. 5: 1-MNA regulates NAD+ metabolism and SIRT1 stability.

Quantitative Efficacy Data from Preclinical and Clinical Studies

The biological activities of 1-MNA have been quantified in various experimental models, from in vivo animal studies to human clinical trials. The following tables summarize key findings.

Table 1: Preclinical Anti-Thrombotic and Vascular Effects

Model Intervention Dose Key Outcome(s) Reference
Normotensive Rats (Thrombolysis model) 1-MNA (IV) 3-100 mg/kg Dose-dependent, sustained thrombolytic response. [4][8]
Renovascular Hypertensive Rats (Arterial thrombosis) 1-MNA (IV) 3-30 mg/kg Significant reduction in arterial thrombosis. Effect abrogated by COX-2 inhibitor (rofecoxib). [8]

| Hypertriglyceridemic & Diabetic Rats | 1-MNA (oral) | 100 mg/kg/day | Prevented endothelial dysfunction independent of lipid-lowering effects. |[17] |

Table 2: Preclinical Metabolic, Anti-inflammatory, and Cardioprotective Effects in HFD-Induced Obesity

Model Intervention Duration Key Outcome(s) Reference
C57BL/6J Mice (High-Fat Diet) 1-MNA (oral) 18 weeks Lipids: ↓TG by 14.4%, ↓LDL by 35.5%.Inflammation: ↓TNF-α, IL-1β, IL-6 mRNA by 40-56.2%.Apoptosis: ↓TUNEL positive cells by 55.2%. [10]

| H9C2 Cardiomyocytes (Palmitic acid-induced) | 1-MNA | - | Inhibited PA-induced increase in ROS, inflammation, and apoptosis. |[10][11] |

Table 3: Preclinical Effects on Exercise Capacity

Model Intervention Duration Key Outcome(s) Reference

| Diabetic db/db Mice | 1-MNA (in drinking water) | 4 weeks | Significantly prolonged time to fatigue in endurance exercise test. Improved insulin sensitivity. |[18] |

Table 4: Clinical Effects on Post-COVID-19 Fatigue and Exercise Tolerance

Population Intervention Duration Key Outcome(s) Reference

| 50 Patients post-COVID-19 | 1-MNA supplementation | 1 month | 6MWT: Mean distance increased by 47m (vs. control).Fatigue: Pts with severe fatigue (FSS ≥ 4) reduced to 20% (vs. 56% in control). |[19][20] |

Key Experimental Methodologies

The following sections provide an overview of the protocols used in seminal studies to investigate the synthesis and biological effects of 1-MNA.

Synthesis and Purification of 1-MNA Chloride

A common laboratory-scale synthesis involves the alkylation of nicotinamide.[4]

  • Reaction: Nicotinamide is dissolved in a solvent such as methanol (B129727). An alkylating agent, typically methyl iodide, is added to the solution. The reaction mixture is stirred, often at room temperature, to allow for the methylation of the pyridine nitrogen.

  • Salt Conversion: The resulting iodide salt is converted to the more stable chloride salt. This is achieved by treating the aqueous solution of the iodide salt with freshly precipitated silver chloride (AgCl). The insoluble silver iodide (AgI) is then removed by filtration.

  • Purification: The crude 1-MNA chloride is purified by repeated recrystallization, commonly from an acetone-methanol mixture, to yield the final, pure product.[4] An industrial manufacturing process involves two main steps: (I) reaction of nicotinamide with gaseous methyl chloride in methanol to obtain crude 1-MNA, and (II) recrystallization of the crude product.[21]

In Vivo Model: High-Fat Diet-Induced Cardiac Injury (Mouse)

This workflow is used to assess the protective effects of 1-MNA against metabolic stress.[10][12]

  • Animal Model: Male C57BL/6J mice are used.

  • Diet and Treatment: Mice are divided into groups: (a) Control (standard diet), (b) High-Fat Diet (HFD), and (c) HFD + 1-MNA. The HFD typically provides ~60% of calories from fat. 1-MNA is administered orally, often at a dose of 100 mg/kg/day, for a period of 12-18 weeks.

  • Endpoint Analysis:

    • Metabolic Parameters: Body weight, plasma triglycerides, total cholesterol, and LDL are measured.

    • Gene Expression Analysis: Heart tissue is harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and Nrf2-target genes (HO-1, NQO-1).

    • Protein Analysis: Western blotting is used to quantify protein levels of key signaling molecules like IκB, Nrf2, and TNF-α.

    • Histology and Apoptosis: Heart tissue sections are prepared for Hematoxylin and Eosin (H&E) staining to assess morphology and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic cells.

G start Start: C57BL/6J Mice random Randomization start->random ctrl_diet Control Diet random->ctrl_diet Group 1 hfd_diet High-Fat Diet (HFD) random->hfd_diet Group 2 hfd_mna HFD + 1-MNA (100 mg/kg/day) random->hfd_mna Group 3 treatment Treatment (18 weeks) ctrl_diet->treatment hfd_diet->treatment hfd_mna->treatment harvest Tissue Harvest (Heart) treatment->harvest analysis Endpoint Analysis harvest->analysis qpcr qRT-PCR (Gene Expression) analysis->qpcr wb Western Blot (Protein Levels) analysis->wb histo Histology (TUNEL, H&E) analysis->histo

Fig. 6: Experimental workflow for the HFD mouse model study.
In Vitro Model: Macrophage Activation Assay

This protocol investigates the direct effect of 1-MNA on immune cells.[22]

  • Cell Isolation: Peritoneal macrophages are harvested from CBA/J mice.

  • Cell Culture and Activation: Macrophages are plated and activated in vitro with lipopolysaccharide (LPS), a potent immune stimulator.

  • Treatment: Activated cells are co-incubated with varying concentrations of 1-MNA or nicotinamide (as a comparator).

  • Mediator Measurement:

    • Cytokines (TNF-α, IL-6): Levels in the cell culture supernatant are measured by ELISA.

    • Nitric Oxide (NO): Measured using the Griess method.

    • Reactive Oxygen Species (ROS): Generation is quantified by luminol-dependent chemiluminescence.

    • Protein Expression: Western blotting is used to measure levels of inducible NO synthase (iNOS) and COX-2.

Conclusion and Future Directions

1-Methylnicotinamide has unequivocally transitioned from being considered a simple, inactive metabolite to a validated, pleiotropic signaling molecule with significant therapeutic promise. Its ability to protect the vascular endothelium, suppress inflammation and oxidative stress, and positively modulate NAD+ and SIRT1 pathways places it at the nexus of several key processes underlying cardiovascular and metabolic diseases. The quantitative data from both preclinical and clinical studies are compelling, particularly regarding its anti-thrombotic efficacy and its ability to improve exercise tolerance and reduce fatigue.

For drug development professionals and researchers, 1-MNA represents a compelling candidate for further investigation. Future research should focus on:

  • Elucidating Molecular Targets: Identifying the specific receptors or transporters through which 1-MNA initiates its signaling cascades in endothelial cells.

  • Long-Term Clinical Studies: Conducting larger, long-term clinical trials to confirm its safety and efficacy in chronic conditions such as atherosclerosis, type 2 diabetes, and chronic inflammatory disorders.

  • Pharmacokinetic Optimization: Exploring formulation strategies to optimize the bioavailability and delivery of 1-MNA.

  • Exploring New Indications: Investigating its potential in other age-related diseases where endothelial dysfunction, inflammation, and metabolic decline are key pathological features, such as neurodegenerative disorders.

References

The Linchpin of Precision: A Technical Guide to the Function of Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including matrix effects, variability in sample extraction, and instrument drift. To counteract these challenges, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard. This technical guide provides an in-depth exploration of the core functions of deuterated internal standards in LC-MS, complete with experimental protocols, quantitative data, and visual workflows to illuminate their critical role in achieving robust and reliable results.

The Core Principle: Isotopic Dilution and Co-elution

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (B1214612) (²H).[1] This subtle yet significant modification allows the internal standard to be distinguished from the analyte by a mass spectrometer due to its higher mass.[1][2] The foundational principle behind their use is isotopic dilution, where a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[1]

Because the deuterated standard shares nearly identical physicochemical properties with the analyte, it experiences the same conditions throughout the analytical process.[1][3] This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer's source, and chromatographic retention time.[1] By co-eluting with the analyte, the deuterated internal standard acts as a reliable proxy, enabling the accurate correction of variations that can occur during sample preparation and analysis.[3][4]

The primary functions of deuterated internal standards in LC-MS are:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major source of inaccuracy in LC-MS.[5] Since the deuterated internal standard co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the same way.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized.[1]

  • Compensation for Extraction Variability: The recovery of an analyte from a complex matrix during sample preparation can be inconsistent. By adding the deuterated internal standard at the beginning of the extraction process, any loss of analyte during this stage will be mirrored by a proportional loss of the internal standard. The analyte-to-internal standard ratio, therefore, remains constant, ensuring that the calculated concentration is unaffected by recovery variations.

  • Correction for Instrument Drift: The performance of an LC-MS system can fluctuate over time due to factors such as changes in the ion source or detector sensitivity.[6] As both the analyte and the deuterated internal standard are measured in the same analytical run, any instrument drift will affect both compounds equally, and the use of their signal ratio cancels out this variability.[6]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Standard Curve Generation

This protocol outlines the preparation of a calibration curve in a biological matrix for the quantification of an analyte using its deuterated internal standard.

Materials:

  • Analyte standard stock solution

  • Deuterated internal standard stock solution

  • Blank biological matrix (e.g., plasma, serum)

  • Appropriate solvents for dilution and reconstitution

Procedure:

  • Prepare Analyte Working Solutions: Serially dilute the analyte stock solution with a suitable solvent to create a series of working solutions at different concentrations.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.[7] This solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.[7]

  • Prepare Calibration Standards: Spike the appropriate analyte working solutions into the blank biological matrix to create a set of at least six to eight calibration standards at different concentrations.[7]

  • Add Internal Standard: To a fixed volume of each calibration standard, add a fixed volume of the internal standard spiking solution.

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS.

  • Data Processing:

    • Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[7]

    • Calculate the peak area ratio of the analyte to the internal standard.[7]

    • Plot the response ratio of the calibration standards against their known concentrations.[7]

    • Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.[7]

Protocol 2: Quantitative Evaluation of Matrix Effects

This protocol is designed to quantitatively assess the degree of ion suppression or enhancement and to determine if the deuterated internal standard effectively compensates for these effects.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., mobile phase).[5]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[5]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[5]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.

Protocol 3: Recovery Assessment

This protocol determines the efficiency of the extraction procedure.

Procedure:

  • Use Data from the Matrix Effect Experiment (Sets B and C).

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

    • This calculation should be performed for both the analyte and the deuterated internal standard. Ideally, their recovery values should be similar.

Quantitative Data Summary

The use of deuterated internal standards significantly improves the quality of quantitative LC-MS data. The following tables summarize typical performance characteristics from validated methods.

Table 1: LC-MS Method Validation Parameters for Zymostenol using a Deuterated Internal Standard.[8]

Validation ParameterResultAcceptance Criteria (Based on FDA Guidance)
Linearity (r²) 0.9999≥ 0.99
Lower Limit of Quantification (LLOQ) 90.6 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (%) 105.0%± 15% of nominal concentration (± 20% at LLOQ)
Precision (Repeatability, %RSD) 7.5%≤ 15% RSD (≤ 20% at LLOQ)

Table 2: Validation Results for the Quantification of Immunosuppressants using Deuterated Internal Standards.[9]

AnalyteLinearity Range (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)Recovery (%)
Cyclosporine A2 - 1250≥ 0.9970.9 - 14.72.5 - 12.590 - 11376.6 - 84
Tacrolimus0.5 - 42.2≥ 0.9970.9 - 14.72.5 - 12.590 - 11376.6 - 84
Sirolimus0.6 - 49.2≥ 0.9970.9 - 14.72.5 - 12.590 - 11376.6 - 84
Everolimus0.5 - 40.8≥ 0.9970.9 - 14.72.5 - 12.590 - 11376.6 - 84
Mycophenolic Acid10 - 7500≥ 0.9970.9 - 14.72.5 - 12.590 - 11376.6 - 84

Table 3: Validation Data for Tamoxifen (B1202) and its Metabolites using a Deuterated Internal Standard.[10]

AnalyteLower Limit of Quantification (nM)Within-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)
Tamoxifen5.00< 12.0< 12.089.5 - 105.3
N-desmethyl-tamoxifen5.00< 12.0< 12.089.5 - 105.3
4-hydroxy-tamoxifen0.500< 12.0< 12.089.5 - 105.3
Endoxifen0.500< 12.0< 12.089.5 - 105.3

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

General experimental workflow for LC-MS analysis.

Correction mechanism of deuterated internal standards.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative LC-MS analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development and clinical research. Their ability to mimic the behavior of the analyte of interest allows for effective compensation of matrix effects, extraction variability, and instrument drift. A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation as outlined in this guide, empowers researchers to generate high-quality, reliable data that can withstand the scrutiny of regulatory bodies and advance scientific discovery.

References

Therapeutic and Health Properties of 1-Methylnicotinamide (1-MNA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3), has emerged as a molecule of significant interest in the fields of therapeutics and health. Initially considered an inactive byproduct, recent scientific evidence has illuminated its diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic and health-promoting properties of 1-MNA, focusing on its mechanisms of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the potential of 1-MNA as a novel therapeutic agent.

Introduction to 1-MNA

1-MNA is a quaternary pyridinium (B92312) cation formed from the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT).[1] It is a naturally occurring substance in the human body, primarily synthesized in the liver, and is also found in small amounts in certain foods like Wakame seaweed and green tea.[1] While historically used as a biomarker for niacin status, contemporary research has unveiled its active role in various physiological processes, demonstrating anti-inflammatory, anti-thrombotic, and vasoprotective effects.[2][3]

Mechanisms of Action

The therapeutic effects of 1-MNA are multi-faceted, stemming from its influence on several key biological pathways.

Modulation of Endothelial Function

A primary mechanism of 1-MNA is its ability to enhance vascular endothelial function. It stimulates the production and release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, through the upregulation of cyclooxygenase-2 (COX-2).[4] This action contributes to its anti-thrombotic and anti-inflammatory properties.[4] Furthermore, 1-MNA improves the bioavailability of nitric oxide (NO), a critical molecule for vasodilation, by regulating the activity of endothelial nitric oxide synthase (eNOS).[2]

Regulation of NAD+ Metabolism and SIRT1 Activation

1-MNA is an inhibitor of nicotinamide N-methyltransferase (NNMT).[2] By inhibiting NNMT, 1-MNA can influence the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammals.[2] This regulation can lead to optimized NAD+ levels. NAD+ is an essential coenzyme for sirtuins, a class of proteins involved in cellular metabolism, stress resistance, and aging. Notably, 1-MNA has been shown to enhance the stability of SIRT1, a key sirtuin with roles in metabolic health and longevity.[1][5]

Anti-inflammatory and Antioxidant Effects

1-MNA exhibits significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It also exerts antioxidant effects by upregulating the Nrf2 pathway, a master regulator of the antioxidant response, leading to increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on 1-MNA.

Table 1: Preclinical Efficacy of 1-MNA in Animal Models
ModelSpecies1-MNA DoseDurationKey FindingsReference
Hypertriglyceridemia Rat100 mg/kg/day (p.o.)4 weeksTriglycerides: ↓ from 4.25 to 2.22 mmol/L[2][8]
Streptozotocin-Induced Diabetes Rat100 mg/kg/day (p.o.)8 weeksFasting Glucose: Significantly lowered; Preserved NO-dependent vasodilation[2][7]
High-Fat Diet-Induced Cardiac Injury Mouse100 mg/kg/day (p.o.)18 weeksTNF-α (mRNA): ↓ by ~50.9%; IL-1β (mRNA): ↓ by ~40%; IL-6 (mRNA): ↓ by ~56.2%[6]
Thrombolysis Rat3-100 mg/kg (i.v.)AcuteDose-dependent thrombolytic response[4]
Table 2: Clinical Studies on 1-MNA
Study PopulationNumber of Participants1-MNA DoseDurationKey FindingsReference
Post-COVID-19 Fatigue 50Not specified, supplementation1 month6-Minute Walk Test: Mean distance increased by 47 meters in the 1-MNA group; Severe Fatigue (FSS ≥ 4): Reduced from 56% to 20% in the 1-MNA group[2]
Hypertriglyceridemia or Mixed Hyperlipidemia (NCT00519714) ~19530 mg or 90 mg (t.i.d.)12 weeksPrimary Outcome: Percent change in fasting serum triglycerides from baseline to end of study (Results not publicly available)[1]
Table 3: In Vitro Activity of 1-MNA
AssaySystemParameterValueReference
NNMT Inhibition Human recombinant NNMTIC509.0 ± 0.6 µM[4]
Palmitic Acid-Induced Oxidative Stress H9C2 cardiomyoblastsROS Production↓ by 65.1%[6]
Palmitic Acid-Induced Inflammation H9C2 cardiomyoblastsTNF-α (mRNA): ↓ by 48.4%; IL-1β (mRNA): ↓ by 34.5%; IL-6 (mRNA): ↓ by 42%[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to 1-MNA research.

Nicotinamide_Metabolism Nicotinamide Nicotinamide 1-MNA 1-MNA Nicotinamide->1-MNA NNMT Pyridones 2-PYR & 4-PYR 1-MNA->Pyridones Aldehyde Oxidase

Figure 1: Simplified metabolic pathway of nicotinamide to 1-MNA and its metabolites.

MNA_Endothelial_Function cluster_endothelium Vascular Endothelium MNA 1-MNA COX2 COX-2 MNA->COX2 Upregulates eNOS eNOS MNA->eNOS Regulates PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Vasodilation Vasodilation PGI2->Vasodilation Promotes Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits NO Nitric Oxide (NO) eNOS->NO Produces NO->Vasodilation Promotes

Figure 2: 1-MNA's mechanism of action on vascular endothelial function.

MNA_Inflammation_Oxidative_Stress MNA 1-MNA NFkB NF-κB MNA->NFkB Inhibits Nrf2 Nrf2 MNA->Nrf2 Upregulates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_Inflammatory_Cytokines Promotes Inflammation Inflammation Pro_Inflammatory_Cytokines->Inflammation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Promotes Expression Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Figure 3: Anti-inflammatory and antioxidant pathways modulated by 1-MNA.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on 1-MNA.

Preclinical Animal Models
  • High-Fructose Diet-Induced Hypertriglyceridemia in Rats:

    • Animals: Male Wistar or Sprague-Dawley rats.

    • Diet: A diet rich in fructose (B13574) (typically 60-66% of total calories) is provided for a period of 4 to 12 weeks to induce hypertriglyceridemia.[2][9]

    • 1-MNA Administration: 1-MNA is typically administered orally (e.g., 100 mg/kg/day) for a specified duration of the study.[2]

    • Outcome Measures: Blood samples are collected to measure plasma triglyceride, cholesterol, and glucose levels. Endothelial function is assessed ex vivo in isolated aortic rings by measuring acetylcholine-induced vasodilation.[2]

  • Streptozotocin (STZ)-Induced Diabetes in Rats:

    • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-70 mg/kg) is administered to induce type 1 diabetes.[2] Blood glucose levels are monitored to confirm the diabetic state (typically >16 mmol/L).

    • 1-MNA Treatment: 1-MNA is administered, often orally in drinking water (e.g., 100 mg/kg/day), for several weeks.[2]

    • Assessments: Fasting and non-fasting blood glucose, HbA1c, and lipid profiles are measured. Endothelial function is evaluated in isolated blood vessels.[2]

Clinical Trial Methodologies
  • Post-COVID-19 Fatigue Study:

    • Study Design: A randomized, controlled study.

    • Participants: Patients who have recovered from symptomatic COVID-19 and experience persistent fatigue and limited exercise tolerance.

    • Intervention: Supplementation with 1-MNA for one month.[2]

    • Primary Endpoints:

      • 6-Minute Walk Test (6MWT): Measures the distance a patient can walk on a flat, hard surface in 6 minutes.[2]

      • Fatigue Severity Scale (FSS): A self-reported questionnaire to assess the impact of fatigue.[2]

  • Lipid-Regulating Effects Study (NCT00519714):

    • Design: A randomized, double-blind, placebo-controlled, dose-ranging, multi-center study.[1]

    • Population: Men and women with hypertriglyceridemia (TG > 200 mg/dL) or mixed hyperlipidemia.[1]

    • Intervention: Placebo, 30 mg 1-MNA, or 90 mg 1-MNA administered three times daily for twelve weeks.[1]

    • Primary Outcome: Percent change in fasting serum triglycerides from baseline.[1]

    • Secondary Outcomes: Percent change in total cholesterol, LDL-C, VLDL-C, HDL-C, and other lipid parameters.[1]

In Vitro Assays
  • NNMT Inhibition Assay:

    • Principle: A fluorometric assay that measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is enzymatically converted to homocysteine, which is detected by a fluorescent probe. Inhibition of NNMT results in a decreased fluorescent signal.

    • Procedure:

      • Recombinant human NNMT enzyme is incubated with the substrate nicotinamide and the methyl donor S-adenosyl-L-methionine (SAM).

      • Test compounds, including 1-MNA as a control inhibitor, are added at various concentrations.

      • The reaction is coupled to an enzymatic system that converts the product SAH to a detectable signal.

      • Fluorescence is measured to determine the extent of NNMT inhibition and calculate the IC50 value.

  • Measurement of 6-keto-PGF1α (Prostacyclin Metabolite):

    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

    • Principle (ELISA): A competitive immunoassay where 6-keto-PGF1α in the sample competes with a fixed amount of enzyme-labeled 6-keto-PGF1α for binding to a limited number of antibody sites on a microplate. The amount of bound enzyme is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

    • Sample Preparation: Plasma or other biological fluids may require extraction and purification steps prior to the assay.

    • Detection: A substrate is added to produce a colored product, and the absorbance is measured spectrophotometrically.

Conclusion and Future Directions

1-MNA is a promising endogenous molecule with a wide range of therapeutic and health-promoting properties. Its mechanisms of action, centered on improving endothelial function, modulating NAD+ metabolism, and exerting anti-inflammatory and antioxidant effects, position it as a potential candidate for the prevention and treatment of cardiovascular diseases, metabolic disorders, and inflammatory conditions.

While preclinical data are robust and early clinical findings are encouraging, further large-scale, well-controlled clinical trials are necessary to fully elucidate the efficacy and safety of 1-MNA in various human diseases. Future research should also focus on optimizing dosing regimens, exploring potential synergistic effects with other therapeutic agents, and further unraveling the intricate molecular pathways through which 1-MNA exerts its beneficial effects. The continued investigation of this fascinating molecule holds great promise for the development of novel therapeutic strategies to improve human health.

References

A Technical Guide to 1-Methylnicotinamide-d4 Iodide for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Methylnicotinamide-d4 iodide (1-MNA-d4), a critical tool for researchers in metabolic studies. It details the compound's role in biological pathways, its application as an internal standard, and comprehensive protocols for its use in quantitative analysis.

Introduction: The Role of 1-MNA and its Deuterated Analog

1-Methylnicotinamide (B1211872) (1-MNA) is a key metabolite in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway.[1][2] It is produced in the liver and other tissues through the action of the enzyme Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.[1] NNMT and its product, 1-MNA, are emerging as significant regulators in metabolic health and disease, with links to metabolic syndrome, obesity, diabetes, and cancer.[3][4][5]

1-Methylnicotinamide-d4 (1-MNA-d4) iodide is a stable isotope-labeled (SIL) version of 1-MNA. The four deuterium (B1214612) atoms (d4) give it a distinct, higher molecular weight without altering its chemical properties. This makes it an ideal internal standard for quantitative mass spectrometry-based studies.[6] When added to a biological sample, 1-MNA-d4 co-elutes with the endogenous, unlabeled (d0) 1-MNA but is detected at a different mass-to-charge ratio (m/z). This allows for precise correction of variability that can occur during sample preparation and analysis, ensuring highly accurate and reproducible quantification of endogenous 1-MNA.[7][8]

Core Application: Isotope Dilution Mass Spectrometry

The primary application of 1-MNA-d4 iodide is in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for quantifying small molecules in complex biological matrices like plasma, urine, and tissue lysates.

The workflow involves:

  • Sample Collection: Obtaining the biological matrix of interest.

  • Sample Preparation: Extracting the analytes and removing interfering substances (e.g., proteins).

  • Internal Standard Spiking: Adding a known quantity of 1-MNA-d4 to all samples, calibrators, and quality controls.

  • LC-MS/MS Analysis: Separating the analyte from other molecules via liquid chromatography and detecting both 1-MNA and 1-MNA-d4 using a tandem mass spectrometer.

  • Quantification: Calculating the ratio of the endogenous 1-MNA peak area to the 1-MNA-d4 peak area. This ratio is used to determine the concentration of 1-MNA in the original sample by referencing a calibration curve.

This process corrects for analyte loss during extraction and mitigates matrix effects that can suppress or enhance the analyte signal during ionization.[8]

Key Metabolic Pathway: Nicotinamide Methylation

1-MNA is a central component of the pathway that regulates nicotinamide and NAD+ levels. The enzyme NNMT transfers a methyl group from S-adenosyl methionine (SAM) to nicotinamide, producing 1-MNA and S-adenosyl-L-homocysteine (SAH).[3][4] This reaction is a critical node in cellular metabolism, influencing NAD+ availability for redox reactions and sirtuin activity.[9][10] Elevated NNMT expression is observed in certain metabolic diseases, making it a key therapeutic target.[3][4]

NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH AOX1 Aldehyde Oxidase (AOX1) MNA->AOX1 Metabolites Oxidized Metabolites (e.g., 2-pyridone) AOX1->Metabolites

Caption: The Nicotinamide N-methyltransferase (NNMT) metabolic pathway.

Experimental Protocols

Protocol: Quantification of 1-MNA in Human Serum/Plasma

This protocol outlines a typical LC-MS/MS method for measuring 1-MNA concentrations in serum or plasma samples.

1. Materials and Reagents:

  • Human serum/plasma

  • 1-Methylnicotinamide (analyte standard)

  • 1-Methylnicotinamide-d4 iodide (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-MNA and 1-MNA-d4 in ultrapure water.

  • Calibration Standards: Serially dilute the 1-MNA stock solution to create calibration standards ranging from 2.5 to 80 ng/mL.[11]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of 1-MNA-d4 in a 50:50 ACN:water mixture.

3. Sample Preparation (Protein Precipitation): [11][12]

  • Pipette 50 µL of serum/plasma, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in ACN to each tube. This step precipitates proteins and adds the IS.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to an LC-MS autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Parameters:

  • LC System: A UHPLC system capable of gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or a C18 reverse-phase column is suitable. For example, a Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm) can be used.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Parameter Value Reference
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.3 mL/min (example)
Injection Volume 5 µL
Ionization Mode Positive Electrospray (ESI+)[12]
Capillary Voltage 3.5 kV (example)
Source Temperature 150 °C (example)
Desolvation Temp 400 °C (example)

5. Mass Spectrometry Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
1-Methylnicotinamide (1-MNA)137.194.1[11][12]
1-Methylnicotinamide-d4 (IS)141.1 (approx.)98.1 (approx.)Calculated

Note: The exact m/z for 1-MNA-d4 may vary slightly based on the position of the deuterium labels. The product ion corresponds to the loss of the carbamoyl (B1232498) group.

Experimental Workflow Diagram

start Collect Biological Sample (e.g., Plasma, Urine) prep Protein Precipitation with ACN & Spike with 1-MNA-d4 IS start->prep centrifuge Centrifuge to Pellet Debris (14,000 x g, 10 min) prep->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis Inject into LC-MS/MS System transfer->analysis quant Data Processing: Peak Area Ratio (Analyte/IS) vs. Calibration Curve analysis->quant

Caption: LC-MS/MS sample preparation and analysis workflow.

Applications in Drug Development and Research

The accurate measurement of 1-MNA provides valuable insights for therapeutic development and understanding disease pathology.

  • Target Engagement Biomarker: For drugs designed to inhibit NNMT, measuring changes in 1-MNA levels in plasma or urine can serve as a direct pharmacodynamic biomarker, confirming that the drug is engaging its target in vivo.

  • Disease Stratification: Basal levels of 1-MNA may correlate with disease states.[13] Quantifying 1-MNA can help stratify patient populations in clinical trials or identify individuals with metabolic disturbances.[14]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding how a drug affects the 1-MNA pathway over time is crucial for PK/PD modeling and dose selection.

  • Renal Transporter Studies: 1-MNA is a known substrate for renal transporters like organic cation transporters (OCTs).[13] Its clearance can be used as an endogenous probe to assess drug-drug interactions that involve these transporters.[13]

center Accurate 1-MNA Quantification (using 1-MNA-d4) app1 NNMT Inhibitor Development (Target Engagement) center->app1 app2 Clinical Biomarker Discovery (Patient Stratification) center->app2 app3 Drug-Drug Interaction Studies (Renal Transporter Probing) center->app3 app4 Understanding Disease Metabolism center->app4

Caption: Research applications of quantitative 1-MNA analysis.

Conclusion

1-Methylnicotinamide-d4 iodide is an indispensable tool for modern metabolic research. By enabling highly accurate quantification of endogenous 1-MNA via isotope dilution mass spectrometry, it empowers researchers to investigate the role of the NNMT pathway in health and disease, accelerate the development of novel therapeutics targeting this pathway, and deepen the understanding of complex metabolic regulation.

References

The Core of Stability: A Technical Guide to the Physical and Chemical Properties of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental physical and chemical properties of deuterated standards, providing a crucial resource for researchers, scientists, and professionals in drug development. By substituting hydrogen with its stable isotope, deuterium (B1214612), these standards offer enhanced stability and analytical precision, making them indispensable tools in modern research. This guide delves into the nuanced effects of deuteration on various molecular characteristics, supported by quantitative data, detailed experimental protocols, and logical workflows.

The Foundation: Understanding the Deuterium Isotope Effect

The unique properties of deuterated standards are primarily attributed to the Kinetic Isotope Effect (KIE) . Deuterium, possessing a neutron in addition to a proton, is approximately twice as heavy as protium (B1232500) (¹H). This increased mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy, requiring more energy to be broken. This seemingly subtle difference has profound implications for the chemical and metabolic stability of a molecule.

The rate of a reaction involving the cleavage of a C-H bond is typically 6 to 10 times faster than that of a C-D bond. This principle is harnessed in drug development to slow down metabolic processes at specific sites in a molecule, thereby improving its pharmacokinetic profile.[1]

Physical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium results in measurable changes in the physical properties of molecules. These differences, while often slight, are critical for understanding the behavior of deuterated standards in various experimental settings.

Boiling and Melting Points

Deuterated compounds generally exhibit slightly higher boiling and melting points compared to their non-deuterated analogs. This is attributed to the stronger intermolecular forces, such as van der Waals forces and hydrogen bonding, in deuterated compounds. For instance, heavy water (D₂O) has a boiling point of 101.4 °C, which is 1.4 °C higher than that of regular water (H₂O).[2]

Table 1: Comparison of Boiling and Melting Points of Deuterated and Non-Deuterated Solvents

SolventBoiling Point (°C)Boiling Point of Deuterated Analog (°C)Melting Point (°C)Melting Point of Deuterated Analog (°C)
Water (H₂O)100.0[2]101.4 (D₂O)[2]0.03.8 (D₂O)[3]
Benzene (C₆H₆)80.1[4]79.1 (C₆D₆)[5]5.56.8 (C₆D₆)[5]
Chloroform (CHCl₃)61.2[4]60.9 (CDCl₃)[5]-63.5-64 (CDCl₃)[5]
Acetone (C₃H₆O)56.3[4]55.5 (C₃D₆O)[5]-94.9-93.8 (C₃D₆O)[5]
Methanol (CH₃OH)64.7[4]65 (CD₃OD)[3]-97.6-98 (CD₃OD)[3]
Dimethyl Sulfoxide (DMSO)189[3]189 (DMSO-d₆)[5]18.518 (DMSO-d₆)[6][7]
Acetonitrile (B52724) (CH₃CN)81.6[4]80.7 (CD₃CN)[5]-45-48 (CD₃CN)[5]

Note: Data is compiled from various sources and minor discrepancies may exist between them.

Acidity (pKa)

The substitution of a protium with a deuterium in an acidic functional group generally leads to a slight increase in the pKa value, meaning the deuterated acid is weaker. This is because the O-D bond is stronger than the O-H bond, making the deuterium less likely to be donated. The difference in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often observed to be around 0.5 for many organic acids.[8]

Table 2: Comparison of pKa Values for Deuterated and Non-Deuterated Acids

AcidpKa in H₂OpKa in D₂OΔpKa
Acetic Acid4.76[9]5.31[9]0.55
Formic Acid3.754.290.54
β-Naphthol9.47[9]10.06[9]0.59
β-Naphthoic acid4.21[9]4.68[9]0.47

Note: The pKa values can vary slightly depending on the experimental conditions.[9][10]

Solubility

The effect of deuteration on solubility is generally small, but deuterated compounds can exhibit slightly different solubilities compared to their non-deuterated counterparts.[11] In some cases, deuterated compounds have shown increased solubility. For example, the solubility of flurbiprofen-d8 in an HCl solution was more than double that of flurbiprofen (B1673479).[12] However, these effects are highly dependent on the specific compound and the solvent system.[11][13]

Table 3: Solubility Comparison of Flurbiprofen and its Deuterated Analog

CompoundSolubility in Distilled Water (μg/mL)Solubility in HCl solution (pH 1.2) (μg/mL)Solubility in Phosphate Buffer (pH 6.0) (μg/mL)
Flurbiprofen10.3[12]1.8[12]108.2[12]
Flurbiprofen-d₈12.1[12]4.0[12]123.5[12]

Chemical Properties and Analytical Applications

The primary utility of deuterated standards lies in their application as internal standards in quantitative analysis, particularly in mass spectrometry.

Chromatographic Behavior

In liquid chromatography, deuterated compounds often co-elute with their non-deuterated analogs, a critical property for an ideal internal standard.[14] However, a slight difference in retention time, known as the chromatographic isotope effect, can sometimes be observed. This is due to minor differences in the interactions with the stationary phase.

Mass Spectrometry

In mass spectrometry, deuterated standards are easily distinguished from their non-deuterated counterparts due to the mass difference. This allows for accurate quantification using the isotope dilution method. The analyte and the deuterated internal standard are expected to have the same ionization efficiency and experience the same degree of ion suppression or enhancement, leading to a reliable analyte-to-internal standard response ratio.[15][16]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reliable use of deuterated standards.

Protocol for Quantitative Analysis using a Deuterated Internal Standard by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of a target analyte in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Accurately weigh and dissolve the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions (e.g., 1 mg/mL).[15]
  • Perform serial dilutions of the analyte stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[15]
  • Prepare a working solution of the deuterated internal standard at a fixed concentration.[15]

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add the deuterated internal standard spiking solution.
  • Add a protein precipitating agent (e.g., acetonitrile) and vortex vigorously.[17]
  • Centrifuge to pellet the precipitated proteins.[17]
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[17]

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto a suitable LC column (e.g., C18).[17]
  • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[17]
  • Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.[17]

4. Data Analysis:

  • Integrate the chromatographic peak areas for the analyte and the deuterated internal standard.[15]
  • Calculate the peak area ratio of the analyte to the internal standard.[15]
  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.[15]
  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[15]

Protocol for NMR Analysis of Deuterated Compounds

Deuterium NMR (²H NMR) is a valuable technique for confirming the position and extent of deuteration.

1. Sample Preparation:

  • Dissolve the deuterated compound in a non-deuterated solvent (e.g., pure H₂O or DMSO). The use of non-deuterated solvents provides a clean spectrum as only the deuteron (B1233211) signals are observed.

2. NMR Instrument Setup:

  • The experiment can be performed on a standard NMR spectrometer with a suitable probe.
  • No additional probe tuning is typically required as the lock coil can serve as the transceiver coil.

3. Data Acquisition:

  • Acquire the ²H NMR spectrum. Longer acquisition times may be necessary to achieve a desirable signal-to-noise ratio due to the low magnetogyric ratio of deuterium.

4. Data Analysis:

  • Analyze the spectrum to verify the structure and determine the isotopic enrichment. The integration of the peaks in a quantitative D-NMR spectrum can be used to determine the deuterium atom percentage.

Protocol for Determining the Kinetic Isotope Effect

The KIE is determined by comparing the reaction rates of a deuterated and a non-deuterated compound.

1. Reaction Setup:

  • Prepare two parallel reactions, one with the non-deuterated substrate and one with the deuterated substrate.
  • Ensure all other reaction conditions (concentration, temperature, catalyst, etc.) are identical.

2. Reaction Monitoring:

  • Monitor the progress of each reaction over time. This can be done using various analytical techniques such as UV-Vis spectroscopy, GC-MS, or NMR.[18][19]
  • For example, in the hydrolysis of acetic anhydride, the reaction can be monitored by the disappearance of the reactant using a double-beam spectrophotometer with the H₂O reaction in the reference beam and the D₂O reaction in the sample beam.[18]

3. Data Analysis:

  • Determine the rate constant for each reaction (kH for the non-deuterated and kD for the deuterated).
  • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.[1] A KIE greater than 1 indicates a normal kinetic isotope effect, where the reaction with the lighter isotope is faster.

Synthesis and Purification of Deuterated Standards

The synthesis of high-purity deuterated standards is crucial for their effective use.

Synthesis Methods
  • H/D Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O, often catalyzed by a metal such as ruthenium on carbon (Ru/C).[20]

  • De Novo Chemical Synthesis: This approach involves the complete synthesis of the molecule using deuterated starting materials and reagents, offering precise control over the labeling position.[20]

Purification and Characterization
  • Purification: The synthesized deuterated compound is typically purified using chromatographic techniques such as flash column chromatography or preparative HPLC.[20]

  • Characterization: The identity, purity, and isotopic enrichment of the final product are confirmed using analytical techniques like ¹H and ²H NMR and mass spectrometry.[20] High isotopic enrichment (typically >98%) and chemical purity (>99%) are essential.[14]

Workflows and Logical Relationships

Visualizing workflows can aid in understanding the complex processes involved in the use of deuterated standards.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay (LC-MS/MS) Val_Start Validation Plan Dev->Val_Start Selectivity Selectivity & Specificity Val_Start->Selectivity Calibration Calibration Curve (Linearity, Range) Selectivity->Calibration Accuracy Accuracy & Precision Calibration->Accuracy Stability Stability (Freeze-Thaw, Bench-Top) Accuracy->Stability Val_Report Validation Report Stability->Val_Report Analysis Analyze Study Samples Val_Report->Analysis

Caption: Workflow for Bioanalytical Method Validation Using Deuterated Standards.

KIE_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prepare Non-Deuterated Reactant Prepare Non-Deuterated Reactant Run Reaction with Non-Deuterated Reactant Run Reaction with Non-Deuterated Reactant Prepare Non-Deuterated Reactant->Run Reaction with Non-Deuterated Reactant Prepare Deuterated Reactant Prepare Deuterated Reactant Run Reaction with Deuterated Reactant Run Reaction with Deuterated Reactant Prepare Deuterated Reactant->Run Reaction with Deuterated Reactant Monitor Monitor Run Reaction with Non-Deuterated Reactant->Monitor Run Reaction with Deuterated Reactant->Monitor Monitor Reaction Progress (e.g., Spectroscopy) Monitor Reaction Progress (e.g., Spectroscopy) Determine Rate Constant k_H Determine Rate Constant k_H Determine Rate Constant k_D Determine Rate Constant k_D Calculate KIE = k_H / k_D Calculate KIE = k_H / k_D kH kH Monitor->kH kD kD Monitor->kD KIE KIE kH->KIE kD->KIE

Caption: Experimental Workflow for Determining the Kinetic Isotope Effect.

Synthesis_and_QC_Workflow cluster_qc Quality Control start Select Synthesis Route (H/D Exchange or De Novo) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Analysis (¹H and ²H) purification->nmr ms Mass Spectrometry (Purity & Isotopic Enrichment) purification->ms final_product High-Purity Deuterated Standard nmr->final_product ms->final_product

Caption: Generalized Workflow for the Synthesis and Quality Control of Deuterated Standards.

References

Technical Guide: 1-Methylnicotinamide-d4 Iodide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylnicotinamide-d4 iodide, a critical tool for researchers in pharmacology, metabolomics, and drug development. This deuterated internal standard offers high precision in quantitative analyses of 1-Methylnicotinamide (1-MNA), a bioactive metabolite of nicotinamide (B372718) (Vitamin B3).

Supplier and Purity Overview

1-Methylnicotinamide-d4 iodide is available from several specialized chemical suppliers. The purity of the compound is a critical factor for its use as an internal standard in sensitive analytical methods. The following table summarizes the available information from prominent suppliers.

SupplierPurity SpecificationNotes
MedChemExpressNot specified, sold as a stable isotopeFor research use only.[1]
Cayman Chemical≥95% (for non-deuterated form)Offers the non-deuterated form, purity of deuterated may be similar.[2]
Sapphire Bioscience≥95% (for non-deuterated form)Distributes Cayman Chemical products.[3]
BDG Synthesis>98% (for d7 iodide)Provides a comprehensive Certificate of Analysis with NMR and HPLC data.[4]
ClinivexNot specifiedProvides Certificate of Analysis (COA) with storage conditions.[5]
Santa Cruz BiotechnologyNot specified (for d3 iodide)A biochemical for proteomics research.[6]
Toronto Research ChemicalsNot specifiedA major supplier of stable isotope-labeled compounds.[7][8][9]

Experimental Protocols: Quantitative Analysis of 1-Methylnicotinamide using LC-MS/MS

The primary application of 1-Methylnicotinamide-d4 iodide is as an internal standard for the accurate quantification of endogenous 1-MNA in biological matrices such as plasma and serum. The following is a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocol adapted from published methodologies.[4][10]

Sample Preparation
  • Thaw Samples : Thaw frozen serum or plasma samples on ice.

  • Protein Precipitation : To 100 µL of serum/plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, 1-Methylnicotinamide-d4 iodide. The concentration of the internal standard should be optimized based on the expected range of endogenous 1-MNA.

  • Vortex and Centrifuge : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase, typically a mixture of acetonitrile and water.

LC-MS/MS Conditions
  • Chromatographic Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating the polar 1-MNA. A common choice is a Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm).[4][10]

  • Mobile Phase : A gradient elution using acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) is typically employed.[4][10]

  • Mass Spectrometry : A triple-quadrupole mass spectrometer operating in positive ion mode is used for detection.

  • Ionization Source : Electrospray ionization (ESI) is a common ionization method.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor to product ion transitions to monitor are:

    • 1-Methylnicotinamide (1-MNA) : m/z 137.1 → 94.1[10]

    • 1-Methylnicotinamide-d4 iodide (Internal Standard) : The precursor ion will be shifted by +4 (m/z 141.1), while the product ion may also be shifted depending on the position of the deuterium (B1214612) labels. The exact transition should be determined by direct infusion of the standard.

Signaling and Metabolic Pathways

1-Methylnicotinamide is not an inert metabolite. It exhibits biological activities, particularly in the cardiovascular system. Below are diagrams illustrating its metabolic origin and key signaling pathways it influences.

metabolic_pathway Nicotinamide Nicotinamide MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA NNMT (Nicotinamide N-methyltransferase) Metabolites Oxidized Metabolites (e.g., 2-PYR, 4-PYR) MNA->Metabolites Aldehyde Oxidase

Nicotinamide Metabolic Pathway.

signaling_pathway cluster_MNA 1-Methylnicotinamide (1-MNA) cluster_endothelium Vascular Endothelium cluster_effects Physiological Effects MNA 1-MNA COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 stimulates eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS enhances activity PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase provides substrate PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation PGI2->Vasodilation Anti_thrombotic Anti-thrombotic Effects PGI2->Anti_thrombotic Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory NO->Vasodilation

1-MNA Signaling Pathways in the Endothelium.

Experimental Workflow Overview

The use of 1-Methylnicotinamide-d4 iodide as an internal standard is a cornerstone of accurate bioanalytical quantification. The following diagram outlines the typical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing and Quantification Biological_Sample Biological Sample (e.g., Plasma, Serum) Spike_IS Spike with 1-Methylnicotinamide-d4 Iodide (Internal Standard) Biological_Sample->Spike_IS Extraction Protein Precipitation & Sample Extraction Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition (MRM of Analyte and IS) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantify Endogenous 1-MNA Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Workflow for Quantification using an Internal Standard.

References

1-MNA's role in the NAD+ metabolic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 1-Methylnicotinamide (B1211872) (1-MNA) in the NAD+ Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (1-MNA), once considered an inactive terminal metabolite of nicotinamide (B372718) (NAM), has emerged as a pleiotropic molecule with significant biological activity. As a key component of the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, 1-MNA's production and subsequent actions have profound implications for cellular metabolism, vascular health, and inflammatory responses. This technical guide provides a comprehensive overview of 1-MNA's position within the NAD+ metabolic network, its downstream signaling effects, and its therapeutic potential. We present a detailed analysis of the enzymatic pathways governing its synthesis, a summary of its physiological roles supported by quantitative data, and methodologies for key experimental procedures used in its study.

Introduction: The Centrality of NAD+ and the Emergence of 1-MNA

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular energy metabolism, participating in hundreds of redox reactions.[1] Beyond its role in bioenergetics, NAD+ is a critical substrate for several families of enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, which regulate a vast array of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2]

The maintenance of cellular NAD+ pools is critical for cellular function, and levels of this coenzyme are known to decline with age and in various pathological conditions.[1][3] Mammalian cells primarily rely on the salvage pathway to recycle nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, back into NAD+.[2][4] Within this pathway, the enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of NAM to produce 1-methylnicotinamide (1-MNA).[4][5] While this step has been viewed as a mechanism for NAM clearance, recent evidence demonstrates that 1-MNA is a biologically active molecule with distinct signaling properties.[5][6][7] This guide delves into the multifaceted role of 1-MNA, from its synthesis within the NAD+ pathway to its function as a signaling molecule with therapeutic promise.

The NAD+ Metabolic Pathway and the Position of 1-MNA

The salvage pathway is the primary route for NAD+ synthesis in most mammalian tissues.[4] It begins with the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[2][8] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.[2]

A key branch in this pathway is the methylation of NAM by NNMT, which yields 1-MNA.[4][5] This reaction is considered irreversible.[2] 1-MNA is subsequently oxidized by aldehyde oxidase 1 (AOX1) to form N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted.[2][7]

The production of 1-MNA has a dual impact on NAD+ metabolism. It consumes NAM, potentially diverting it from NAD+ synthesis. However, emerging research suggests that 1-MNA can act as a feedback inhibitor of NNMT.[9][10] By inhibiting NNMT, exogenous 1-MNA could preserve the intracellular pool of NAM, making it available for the NAMPT-mediated synthesis of NMN and, ultimately, NAD+.[10]

NAD_Salvage_Pathway cluster_main_pathway NAD+ Salvage Pathway cluster_mna_branch Methylation Branch cluster_consumers NAD+ Consumers NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNA 1-Methylnicotinamide (1-MNA) NAM->MNA NNMT NAD NAD+ NMN->NAD NMNATs Consumers SIRTs, PARPs, CD38 NAD->Consumers PYs 2PY & 4PY (Excretion) MNA->PYs AOX1 NNMT NNMT MNA->NNMT Feedback Inhibition Consumers->NAM Recycle

Caption: The NAD+ Salvage Pathway featuring 1-MNA synthesis.

Downstream Signaling and Physiological Roles of 1-MNA

Contrary to its initial classification as an inert metabolite, 1-MNA exhibits a range of biological activities, particularly in the vascular and immune systems.

Anti-Thrombotic and Vascular Protective Effects

1-MNA demonstrates significant anti-thrombotic and anti-inflammatory properties primarily mediated through the release of prostacyclin (PGI2).[5][11] This effect is dependent on the activity of cyclooxygenase-2 (COX-2).[5][11] PGI2 is a potent endogenous inhibitor of platelet aggregation and a vasodilator, contributing to vascular homeostasis.[12] Additionally, 1-MNA has been shown to improve the bioavailability of nitric oxide (NO) and regulate the activity of endothelial nitric oxide synthase (eNOS), further supporting its role in vascular protection.[9]

Anti-Inflammatory Actions

The anti-inflammatory effects of 1-MNA extend beyond the PGI2 pathway. Recent studies have shown that 1-MNA can inhibit the activation of the NLRP3 inflammasome in human macrophages.[13] This inhibition is linked to its ability to scavenge reactive oxygen species (ROS), as the effect can be reversed by exogenous hydrogen peroxide.[13] By reducing NLRP3 inflammasome activation, 1-MNA curtails the release of the potent pro-inflammatory cytokine IL-1β.[13]

Sirtuin Activation and Metabolic Regulation

1-MNA has been reported to activate SIRT1, a key NAD+-dependent deacetylase that regulates metabolic pathways and has been linked to longevity in various organisms.[12][14] This activation, coupled with its potential to optimize NAD+ levels, positions 1-MNA as a molecule of interest for metabolic regulation and healthspan extension.

MNA_Signaling cluster_vascular Vascular Endothelium cluster_macrophage Macrophage MNA 1-MNA COX2 COX-2 MNA->COX2 eNOS eNOS MNA->eNOS Regulates ROS ROS MNA->ROS Scavenges PGI2 Prostacyclin (PGI2) COX2->PGI2 Synthesis NO Nitric Oxide (NO) eNOS->NO Synthesis Thrombosis Platelet Aggregation (Thrombosis) PGI2->Thrombosis Inhibits Inflammation Inflammation PGI2->Inflammation Inhibits Vasodilation Vasodilation PGI2->Vasodilation Promotes NO->Thrombosis Inhibits NO->Vasodilation Promotes NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates NLRP3->Inflammation Promotes

Caption: Downstream signaling pathways of 1-MNA.

Quantitative Data Summary

The biological effects of 1-MNA have been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of NAD+ Metabolites on THP-1 Cell Proliferation

Compound Concentration Time (h) Proliferation Reduction (%)
Nicotinamide (NAM) 8 mM 96 40%
Nicotinamide Riboside (NR) 8 mM 96 31%
1-MNA 3.2 mM 96 12%

Data sourced from a study on THP-1 monocytic cells.[2]

Table 2: In Vivo Effects of 1-MNA Supplementation in Diabetic (db/db) Mice

Parameter Treatment Group Value Fold Change vs. Control p-value
Urine 1-MNA 1-MNA (100 mg/kg) 2.606 ± 0.602 µmol/µmol creatinine ~4x <0.01
Urine Metabolites (2PY+4PY) 1-MNA (100 mg/kg) - ~3x <0.01
Time to Fatigue 1-MNA (100 mg/kg) - Significantly Prolonged <0.05
Insulin Sensitivity 1-MNA (100 mg/kg) - Improved <0.01

Data from a 4-week treatment study in db/db mice.[7]

Table 3: Dose-Dependent Thrombolytic Effect of 1-MNA in Rats

1-MNA Dose (mg/kg) Thrombolytic Response Associated Rise in 6-keto-PGF1α
3 - 100 Dose-dependent and sustained Significant

Data from in vivo rat models of thrombosis.[5][11]

Table 4: Effect of 1-MNA Supplementation on Post-COVID-19 Patients

Parameter Group Phase 0 (Baseline) Phase 1 (1 Month) p-value
6-Minute Walk Test (m) 1-MNA 515.18 557.8 0.000034
Severe Fatigue (FSS ≥ 4) 1-MNA - 20% of patients 0.008 (vs. control)
Severe Fatigue (FSS ≥ 4) No 1-MNA - 56% of patients -

Data from a study on patients recovering from SARS-CoV-2 infection.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to 1-MNA.

Cell-Based Assays for NAD+ Metabolism

Objective: To quantify the effects of 1-MNA and other NAD+ precursors on cell proliferation, NAD+ levels, and gene expression.

Protocol:

  • Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded at a density of 0.2 x 10^6 cells/mL and treated with specified concentrations of 1-MNA (e.g., 3.2 mM), NAM (e.g., 8 mM), or NR (e.g., 8 mM) for time points ranging from 24 to 96 hours.[2]

  • Cell Proliferation Assay: Cell counts are determined at each time point using a hemocytometer or an automated cell counter. Viability is assessed using Trypan Blue exclusion.

  • NAD+ Quantification:

    • Cell Lysis: Cells are harvested, washed with PBS, and lysed using an acidic extraction buffer.

    • NMR Spectroscopy: Cell extracts are analyzed using 1H NMR spectroscopy. Samples are prepared in D2O-based buffer with a known concentration of an internal standard (e.g., sucrose) for quantification.[16] Spectra are acquired on a high-field NMR spectrometer (e.g., 700 MHz).[17]

  • Gene Expression Analysis (qPCR):

    • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy, Qiagen).

    • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

    • Real-Time PCR: qPCR is performed using gene-specific primers (e.g., for SIRT1, PARP1) and a SYBR Green master mix on a real-time PCR system. Relative mRNA levels are calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., β-actin).[2]

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., THP-1) treatment Treatment with 1-MNA, NAM, NR, etc. start->treatment harvest Harvest Cells at Time Points (24-96h) treatment->harvest count Proliferation Assay (Cell Counting) harvest->count rna_extract RNA Extraction harvest->rna_extract lysis Cell Lysis (Acidic Extraction) harvest->lysis qpcr cDNA Synthesis & qPCR rna_extract->qpcr gene_exp Gene Expression Analysis (SIRT1, PARP1) qpcr->gene_exp nmr 1H NMR Spectroscopy lysis->nmr nad_quant NAD+ Quantification nmr->nad_quant

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Methylnicotinamide-d4 iodide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (B372718) (Vitamin B3) and an endogenous organic cation.[1] Its quantification in biological matrices is crucial for studying various physiological and pathological processes, including cardiovascular diseases and metabolic disorders. Stable isotope-labeled internal standards are essential for accurate quantification of analytes by mass spectrometry, as they compensate for variations in sample preparation and instrument response. 1-Methylnicotinamide-d4 iodide is a deuterated analog of 1-MNA and serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 1-MNA.[2] This document provides detailed application notes and protocols for its use.

I. Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of 1-Methylnicotinamide (1-MNA) using a deuterated internal standard, such as 1-Methylnicotinamide-d4 iodide. The data is compiled from validated LC-MS/MS methods.[3][4]

Table 1: LC-MS/MS Parameters for 1-MNA and Deuterated Internal Standard

Parameter1-Methylnicotinamide (1-MNA)1-Methylnicotinamide-d3 (Internal Standard)
Precursor Ion (m/z) 137.1140.1
Product Ion (m/z) 94.180.1
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Note: The precursor and product ions for 1-Methylnicotinamide-d4 iodide would be similar to the d3 analog, with a +4 Da shift from the unlabeled compound.

Table 2: Method Validation Data for 1-MNA Quantification

ParameterHuman SerumHuman PlasmaHuman Urine
Linear Range 2.5 - 80.0 ng/mL[4]0.1 - 1000 ng/mL[5]0.5 - 500 ng/mL[5]
Intra-day Precision (RSD%) < 6.90%[4]Not ReportedNot Reported
Inter-day Precision (RSD%) < 6.90%[4]Not ReportedNot Reported
Recovery > 88%[4]Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[4]0.1 ng/mL[5]0.5 ng/mL[5]

II. Experimental Protocols

A. Protocol 1: Quantification of 1-Methylnicotinamide in Human Serum

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of nicotinamide and 1-MNA in human serum.[4]

1. Materials and Reagents:

2. Internal Standard Spiking:

  • Prepare a stock solution of 1-Methylnicotinamide-d4 iodide in a suitable solvent (e.g., methanol (B129727) or water).

  • Spike a known concentration of the internal standard solution into each serum sample, calibration standard, and quality control sample.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) or equivalent.[4]

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution: Implement a suitable gradient to separate 1-MNA from other matrix components.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[4]

B. Protocol 2: Quantification of 1-Methylnicotinamide in Human Plasma and Urine

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC)-MS/MS assay.[5][6]

1. Materials and Reagents:

  • 1-Methylnicotinamide (analyte standard)

  • 1-Methylnicotinamide-d4 iodide (internal standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Human plasma or urine samples

2. Internal Standard Spiking:

  • Spike a known amount of 1-Methylnicotinamide-d4 iodide internal standard into all samples, calibrators, and QCs.

3. Sample Preparation:

  • Plasma: Protein precipitation with acetonitrile (e.g., 3:1 ratio of acetonitrile to plasma).

  • Urine: Dilute urine samples with the initial mobile phase.

  • Vortex and centrifuge the samples to pellet any precipitates.

  • Transfer the supernatant for LC-MS/MS analysis.

4. HILIC-MS/MS Analysis:

  • LC Column: A suitable HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., ammonium formate with formic acid).

  • Gradient Elution: Start with a high percentage of acetonitrile and gradually increase the aqueous phase.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Detection: MRM in positive ion mode.

III. Diagrams

A. Metabolic Pathway of Nicotinamide

Nicotinamide Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM -> SAH MNA 1-Methylnicotinamide NNMT->MNA AOX AOX MNA->AOX Metabolites Oxidized Metabolites (e.g., 2-PYR, 4-PYR) AOX->Metabolites Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, Urine) Spike Spike with 1-Methylnicotinamide-d4 iodide Sample->Spike Extraction Protein Precipitation or Dilution Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LCMS LC-MS/MS Analysis (HILIC or Reversed-Phase) Evap_Recon->LCMS Data Data Processing & Quantification LCMS->Data

References

LC-MS/MS method development for 1-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the LC-MS/MS Quantification of 1-Methylnicotinamide

Introduction

1-Methylnicotinamide (1-NMN), a primary metabolite of nicotinamide (B372718), has garnered significant attention in biomedical research. Initially considered an inactive metabolite, it is now recognized for its anti-inflammatory and anti-thrombotic properties. Furthermore, 1-NMN is emerging as a crucial endogenous biomarker for assessing the activity of renal transporters, specifically the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins.[1][2] Accurate and sensitive quantification of 1-NMN in biological matrices such as plasma, serum, and urine is essential for studying its physiological roles and for clinical drug-drug interaction studies.[1][2]

This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the robust and sensitive quantification of 1-Methylnicotinamide in human plasma and serum. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents

A comprehensive list of materials and reagents required for the analysis is provided in the table below.

Item Description
Analytes & Standards 1-Methylnicotinamide (1-NMN) reference standard
N'-methylnicotinamide or D3-1-methylnicotinamide (Internal Standard, IS)[3][4]
Solvents & Chemicals Acetonitrile (B52724) (ACN), LC-MS grade
Methanol (MeOH), LC-MS grade
Water, LC-MS grade
Formic Acid, LC-MS grade
Ammonium Formate, LC-MS grade
Sample Preparation Protein Precipitation Plate (e.g., Impact™) or microcentrifuge tubes[5]
Centrifuge
Autosampler vials
LC-MS/MS System A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
A compatible HPLC or UHPLC system

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of 1-NMN and the Internal Standard (IS) in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1-NMN stock solution with 50:50 ACN:Water to create working solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped human plasma) to prepare calibration standards and QC samples.[6] Typical calibration curve ranges for plasma/serum are 2.5 ng/mL to 80.0 ng/mL or 0.1 ng/mL to 1000 ng/mL.[3][6]

Plasma/Serum Sample Preparation Protocol

A simple protein precipitation method is effective for extracting 1-NMN from plasma or serum.[3][5][7]

  • Aliquoting: Pipette 50 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube or a well of a protein precipitation plate.

  • Internal Standard Addition: Add 150 µL of the internal standard solution (prepared in acetonitrile) to each sample. The high volume of acetonitrile acts as the protein precipitating agent.

  • Precipitation: Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a new 96-well plate.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

Due to its polar nature, 1-Methylnicotinamide is well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][6] Alternatively, a cyano (CN) column can also be used.[3][7]

Liquid Chromatography (LC) Conditions
Parameter Condition 1: HILIC Condition 2: Cyano Column
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC)Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm)[3][7]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid5 mM Ammonium Formate in Water with 0.1% Formic Acid[3][7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile[3][7]
Gradient Isocratic or Gradient (e.g., start at 95% B, decrease to 40% B)Gradient Elution[3][7]
Flow Rate 0.4 - 0.6 mL/min0.3 - 0.5 mL/min
Column Temperature 40 °CAmbient or Controlled
Injection Volume 5 - 10 µL5 - 10 µL
Mass Spectrometry (MS) Conditions

Detection is performed using a triple-quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[3][7]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temp. 400 - 500 °C
Desolvation Gas Flow 800 - 1000 L/hr

Data Presentation: Quantitative Analysis

The LC-MS/MS method should be validated for linearity, precision, accuracy, recovery, and stability. Results are summarized in the tables below.

MRM Transitions
Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
1-Methylnicotinamide (1-NMN)137.194.1[3][8]
1-Methylnicotinamide (1-NMN)137.077.9[6]
N'-methylnicotinamide (IS)137.180.1[3]
Method Validation Summary
Parameter Result Reference
Linear Range (Serum) 2.500 - 80.00 ng/mL[3]
Intra-day Precision (RSD) < 6.90%[3]
Inter-day Precision (RSD) < 6.90%[3]
Recovery > 88%[3]

Visualizations

Metabolic Pathway of 1-NMN Formation

The following diagram illustrates the simple metabolic conversion of Nicotinamide (NAM) to 1-Methylnicotinamide (1-NMN) catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).

NAM Nicotinamide (NAM) NMN 1-Methylnicotinamide (1-NMN) NAM->NMN S-adenosyl methionine S-adenosyl homocysteine NNMT NNMT NNMT->NAM

Caption: Metabolic conversion of Nicotinamide to 1-Methylnicotinamide.

Experimental Workflow

This diagram provides a step-by-step overview of the entire analytical procedure, from sample handling to final data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add IS in ACN Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation HILIC or CN Column Supernatant->LC MS MS/MS Detection ESI+ MRM LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

References

Quantitative Analysis of 1-Methylnicotinamide (1-MNA) in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (B372718) (Vitamin B3) and plays a significant role in various physiological processes.[1] As a metabolite, its quantification in biological matrices such as human plasma and urine is crucial for researchers, scientists, and drug development professionals studying its role in health and disease, as well as for monitoring potential drug interactions. This document provides detailed protocols for the quantitative analysis of 1-MNA in human plasma and urine using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolic Pathway of 1-MNA

1-MNA is formed in the liver from nicotinamide through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[1] It is further metabolized by aldehyde oxidase to 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-5-carboxamide (4-PYR).[1] Understanding this pathway is essential for interpreting the quantitative data of 1-MNA.

Simplified Metabolic Pathway of 1-MNA Nicotinamide Nicotinamide (Vitamin B3) MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA NNMT Metabolites Metabolites (e.g., 2-PYR, 4-PYR) MNA->Metabolites Aldehyde Oxidase

Caption: Simplified metabolic pathway of 1-MNA.

Experimental Protocols

These protocols are designed to provide a robust and reproducible method for the quantification of 1-MNA in human plasma and urine.

Materials and Reagents
  • 1-Methylnicotinamide (1-MNA) reference standard

  • 1-MNA-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) formate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Human urine

Sample Preparation

Human Plasma: Protein Precipitation

This method is rapid and effective for removing the majority of proteins from plasma samples.

  • Thaw frozen plasma samples on ice.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 1-MNA-d3 in 50% ACN).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 ACN:10 mM ammonium formate).

  • Vortex and centrifuge prior to injection into the LC-MS/MS system.

Human Urine: Dilution

Due to the higher concentration of 1-MNA in urine, a simple dilution is often sufficient.

  • Thaw frozen urine samples at room temperature.

  • Vortex the thawed urine samples to ensure homogeneity.

  • Centrifuge the urine at 2000 x g for 5 minutes to pellet any sediment.

  • In a clean tube, dilute 10 µL of the urine supernatant with 990 µL of ultrapure water (a 1:100 dilution). The dilution factor can be adjusted based on expected concentrations.

  • Add 10 µL of the internal standard working solution.

  • Vortex the mixture.

  • The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow Diagram

Sample Preparation and Analysis Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation P1 Thaw and Vortex Plasma P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 P6 Evaporate and Reconstitute P5->P6 Analysis LC-MS/MS Analysis P6->Analysis U1 Thaw and Vortex Urine U2 Centrifuge U1->U2 U3 Dilute Supernatant U2->U3 U4 Add Internal Standard U3->U4 U4->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Sample preparation and analysis workflow.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention and separation of the polar 1-MNA molecule.[2][3]

Liquid Chromatography Parameters

ParameterCondition
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min (90% B), 1-3 min (90-50% B), 3-4 min (50% B), 4-4.1 min (50-90% B), 4.1-6 min (90% B)

Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 1-MNA: 137.1 > 94.1 (Quantifier), 137.1 > 78.0 (Qualifier)
1-MNA-d3: 140.1 > 97.1 (Quantifier)
Collision Energy Optimized for each transition (e.g., 1-MNA: 20-25 eV)
Cone Voltage Optimized for the instrument (e.g., 30-40 V)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 1-MNA in human plasma and urine.

Table 1: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)R² Value
Plasma0.5 - 500> 0.99
Urine50 - 5000> 0.99

Table 2: Precision and Accuracy

MatrixQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
PlasmaLow1.5< 10%90-110%
Medium75< 10%90-110%
High400< 10%90-110%
UrineLow150< 15%85-115%
Medium750< 15%85-115%
High4000< 15%85-115%

Table 3: Basal Levels of 1-MNA in Healthy Volunteers

MatrixConcentration Range (ng/mL)Reference
Plasma4 - 120[2][3]
Urine2000 - 15,000[2][3]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of 1-MNA in human plasma and urine. The detailed protocols for sample preparation and instrument parameters are suitable for implementation in research and drug development settings. The provided quantitative data serves as a benchmark for method validation and interpretation of results.

References

Application Notes and Protocols for 1-Methylnicotinamide (1-MNA) Quantification in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of 1-Methylnicotinamide (1-MNA) in serum, a key metabolite of nicotinamide (B372718). Accurate measurement of 1-MNA is crucial for studies related to obesity, diabetes, renal function, and drug-drug interactions involving organic cation transporters.[1][2][3] The protocols described herein are primarily focused on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method, with additional information on High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide is an endogenous organic cation produced in the liver during the metabolism of nicotinamide (Vitamin B3).[4] It is involved in the NAD+ salvage pathway, playing a role in cellular energy metabolism.[4] Circulating levels of 1-MNA can be indicative of nicotinamide metabolism and the activity of nicotinamide N-methyltransferase (NNMT).[3] Furthermore, 1-MNA is a known substrate for renal transporters, making its quantification valuable for assessing kidney function and potential drug interactions.[2][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies for the analysis of 1-MNA in human serum/plasma.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Linear Range2.500 - 80.00 ng/mL[1][7]
Lower Limit of Quantification (LLOQ)0.5 ng/mL (urine), not specified for serum in this study[5]
Intra-day Precision (RSD)< 6.90%[1][7]
Inter-day Precision (RSD)< 6.90%[1][7]
Recovery> 88%[1][7]
Basal Plasma Levels4 - 120 ng/mL[2][5][6]

Table 2: HPLC Method Performance

ParameterValueReference
Linear Range (Plasma)Up to 109 ng/mL[8]
Intra-assay Precision (CV)< 3.3%[8]
Inter-assay Precision (CV)< 3.3%[8]
Basal Plasma Levels1 - 117 ng/mL[8]

Experimental Protocols

Protocol 1: 1-MNA Quantification in Serum by LC-MS/MS

This protocol is based on a rapid and sensitive method for the simultaneous determination of nicotinamide and 1-MNA.[1][7]

1. Materials and Reagents:

2. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • To a microcentrifuge tube, add 100 µL of serum.

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

  • Chromatographic Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) or equivalent.[1][7]

  • Mobile Phase A: 5 mM ammonium formate aqueous solution with 0.1% formic acid.[1][7]

  • Mobile Phase B: Acetonitrile.[1][7]

  • Gradient Elution: A suitable gradient to separate 1-MNA from other components.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][7]

  • MRM Transitions:

    • 1-MNA: m/z 137.1 → 94.1[1][7]

    • Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1[1][7]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 1-MNA to the internal standard against the concentration of the standards.

  • Determine the concentration of 1-MNA in the serum samples from the calibration curve.

Protocol 2: 1-MNA Quantification in Serum by HPLC with UV or Fluorescence Detection

This protocol provides a general guideline for HPLC-based quantification.

1. Materials and Reagents:

  • 1-MNA reference standard

  • Internal Standard (IS), e.g., N1-ethylnicotinamide[8]

  • Acetonitrile, HPLC grade

  • Reagents for derivatization (if using fluorescence detection)[8]

  • Mobile phase components (e.g., acetonitrile, triethylamine (B128534), sodium heptanesulfonate)[8]

2. Sample Preparation:

  • Protein precipitation with acetonitrile as described in the LC-MS/MS protocol.

  • For fluorescence detection, a derivatization step is required to convert 1-MNA into a fluorescent compound.[8]

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Nucleosil 100-C18).[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution. A typical mobile phase could be acetonitrile 22%, triethylamine 0.5%, 0.01 M sodium heptanesulfonate adjusted to pH 3.2.[8]

  • Flow Rate: 1 mL/min.[8]

  • Detection:

    • UV Detection: Absorbance is monitored at the maximum absorption wavelength of 1-MNA, which is around 264 nm.[9]

    • Fluorescence Detection: Excitation and emission wavelengths are set according to the fluorescent derivative (e.g., Ex: 366 nm, Em: 418 nm).[8]

4. Data Analysis:

  • Quantification is performed using a calibration curve generated from standard solutions of 1-MNA.

Protocol 3: 1-MNA Quantification in Serum by ELISA

This protocol is a general guide for a sandwich ELISA kit. Specific details may vary between manufacturers.

1. Principle:

  • A microplate is pre-coated with an antibody specific to 1-MNA.[10]

  • Standards and samples are added to the wells, and 1-MNA binds to the antibody.[10]

  • A biotin-conjugated antibody specific for 1-MNA is added, followed by an avidin-HRP conjugate.

  • A substrate solution is added, and the color development is proportional to the amount of 1-MNA.[10]

2. Materials:

  • 1-MNA ELISA kit (containing pre-coated plate, standards, detection reagents, wash buffer, and stop solution).[10][11][12][13]

  • Microplate reader.

3. Assay Procedure:

  • Prepare standards and samples according to the kit's instructions.

  • Add standards and serum samples to the appropriate wells of the microplate.

  • Incubate as per the manufacturer's protocol.

  • Wash the wells to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the wells.

  • Add the HRP conjugate and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.[10]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of 1-MNA in the serum samples by interpolating their absorbance values on the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (100 µL) add_acn Add Acetonitrile with IS (300 µL) serum->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation Liquid Chromatography Separation reconstitute->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection calibration Generate Calibration Curve ms_detection->calibration quantification Quantify 1-MNA Concentration calibration->quantification

Caption: Experimental workflow for 1-MNA quantification in serum by LC-MS/MS.

signaling_pathway cluster_pathway Nicotinamide Metabolism and 1-MNA Formation nicotinamide Nicotinamide (Vitamin B3) nnmt NNMT (Nicotinamide N-methyltransferase) nicotinamide->nnmt mna 1-Methylnicotinamide (1-MNA) nnmt->mna nad NAD+ Salvage Pathway mna->nad excretion Renal Excretion mna->excretion

Caption: Simplified metabolic pathway of 1-Methylnicotinamide (1-MNA) formation.

References

Application Notes and Protocols for Nicotinamide Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of biological samples for the analysis of nicotinamide (B372718) and its related metabolites. Accurate quantification of these metabolites is crucial for understanding cellular homeostasis, aging, and various disease states. The following sections offer step-by-step guidance for sample handling, extraction from different biological matrices, and preparation for analysis, primarily by liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) and its metabolome (the NADome) are central to cellular metabolism and signaling.[1][2] Altered levels of NAD+ and its precursors, such as nicotinamide (NAM) and nicotinamide mononucleotide (NMN), are implicated in a range of physiological and pathological processes.[3][4] Consequently, robust and reproducible methods for measuring these metabolites are in high demand. This guide focuses on the critical pre-analytical step of sample preparation, which is paramount for obtaining reliable quantitative data.

Due to the inherent instability of certain NAD+ metabolites, such as the reduced forms NADH and NADPH, rapid and careful sample handling is essential to prevent their degradation and interconversion.[1][5] The choice of extraction method depends on the biological matrix and the specific metabolites of interest.

Core Experimental Protocols

The following protocols are designed for the extraction of nicotinamide metabolites from plasma, urine, and tissue samples for subsequent LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation

This protocol focuses on the precipitation of plasma proteins to release metabolites into the supernatant.

Materials:

Procedure:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a new microcentrifuge tube and store at -80°C until analysis.

  • For extraction, thaw the plasma samples on ice.

  • Add 4 volumes of ice-cold methanol to 1 volume of plasma (e.g., 400 µL of methanol to 100 µL of plasma).[6][7]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for at least 30 minutes.[8]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully collect the supernatant containing the metabolites.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 200 µL of 100 mM ammonium acetate).[6][7]

Protocol 2: Urine Sample Preparation

Urine samples generally require less extensive cleanup than plasma but still benefit from protein removal.

Materials:

  • Ice-cold methanol

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C)

  • 0.22 µm syringe filter

Procedure:

  • Collect urine samples and immediately store them at -80°C.[7]

  • Thaw urine samples on ice.

  • For protein precipitation, add 4 volumes of ice-cold methanol to 1 volume of urine.[6][7]

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • The filtered extract is now ready for LC-MS/MS analysis.

Protocol 3: Tissue Sample Preparation

This protocol involves the homogenization and extraction of metabolites from tissue samples. Rapid processing is critical to halt enzymatic activity.[9][10]

Materials:

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Homogenizer (e.g., Precellys)

  • Ice-cold extraction solvent (e.g., methanol:water, 4:1, v/v)[11]

  • Centrifuge (capable of 4°C)

  • Vacuum concentrator

Procedure:

  • Excise the tissue of interest as quickly as possible and immediately snap-freeze it in liquid nitrogen.[9][10]

  • Store the frozen tissue at -80°C until extraction.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle in the presence of liquid nitrogen.[10]

  • Weigh the frozen tissue powder.

  • Add a pre-determined volume of ice-cold extraction solvent (e.g., methanol:water, 4:1, v/v) to the tissue powder.[11]

  • Homogenize the sample using a bead beater or other appropriate homogenizer. Keep the sample cold during this process.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The choice of extraction solvent and method can significantly impact the recovery of different nicotinamide metabolites. The following table summarizes hypothetical recovery data for key metabolites using different extraction methods, illustrating the importance of method optimization.

MetaboliteProtein Precipitation (Methanol) Recovery (%)Liquid-Liquid Extraction (Chloroform/Methanol/Water) Recovery (%)
Nicotinamide (NAM)95 ± 492 ± 5
Nicotinamide Mononucleotide (NMN)88 ± 690 ± 4
Nicotinic Acid (NA)92 ± 589 ± 6
NAD+85 ± 782 ± 8
NADH75 ± 970 ± 10
NADP+83 ± 680 ± 7
NADPH72 ± 1068 ± 11

Note: Data are presented as mean ± standard deviation and are for illustrative purposes. Actual recovery rates should be determined experimentally.

Visualizing Workflows and Pathways

Nicotinamide Metabolism Signaling Pathway

Nicotinamide_Metabolism TRP Tryptophan NAMN Nicotinic Acid Mononucleotide (NAMN) TRP->NAMN de novo pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage pathway NA Nicotinic Acid (NA) NA->NAMN Preiss-Handler pathway NAD NAD+ NMN->NAD NAD->NAM NAD-consuming enzymes NADP NADP+ NAD->NADP NR Nicotinamide Riboside (NR) NR->NMN NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAAD->NAD

A simplified diagram of the major pathways in nicotinamide metabolism.

Experimental Workflow for Sample Preparation

Sample_Preparation_Workflow start Biological Sample (Plasma, Urine, Tissue) collection Sample Collection & Immediate Freezing (-80°C) start->collection extraction Metabolite Extraction (e.g., Protein Precipitation) collection->extraction centrifugation Centrifugation (to pellet debris) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Vacuum Concentrator) supernatant->drying reconstitution Reconstitution in appropriate buffer drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Application Notes and Protocols for Preparing Stock Solutions of 1-Methylnicotinamide-d4 iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (B372718) (Vitamin B3), formed through the enzymatic action of nicotinamide N-methyltransferase (NNMT). Initially considered an inactive metabolite, recent research has unveiled its significant biological activities, including anti-thrombotic, anti-inflammatory, and vasoprotective effects. 1-Methylnicotinamide-d4 iodide is a deuterated analog of 1-MNA and serves as an ideal internal standard for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS).[1] Its use allows for accurate quantification of 1-MNA in complex biological matrices by correcting for variability during sample preparation and analysis.[1]

This document provides detailed protocols for the preparation of stock and working solutions of 1-Methylnicotinamide-d4 iodide, along with information on its properties, storage, and relevant biological pathways.

Physicochemical Properties and Storage

A summary of the key properties of 1-Methylnicotinamide-d4 iodide is provided in the table below.

PropertyValue
Chemical Formula C₇H₅D₄IN₂O
Molecular Weight 268.11 g/mol
Appearance Solid
Solubility Soluble in Water; Sparingly soluble in DMSO and PBS (pH 7.2)[2]
Long-term Storage (Solid) -20°C[3]
Stability (Solid) ≥ 4 years at -20°C[4]

Experimental Protocols

Preparation of 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of 1-Methylnicotinamide-d4 iodide.

Materials:

  • 1-Methylnicotinamide-d4 iodide solid

  • Methanol (LC-MS grade) or ultrapure water

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibration: Allow the vial containing solid 1-Methylnicotinamide-d4 iodide to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the solid (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (methanol or water) to the flask to dissolve the solid.

  • Mixing: Gently swirl the flask to aid dissolution. If necessary, use a vortex mixer for a few seconds and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store the primary stock solution at -20°C for long-term stability.

Preparation of Working Solutions

This protocol outlines the preparation of intermediate and final working solutions from the primary stock solution. The final concentration of the working solution will depend on the specific requirements of the analytical method. A typical concentration for an internal standard working solution in LC-MS analysis is in the ng/mL range.[5][6]

Procedure:

  • Stock Solution Equilibration: Allow the primary stock solution to equilibrate to room temperature.

  • Intermediate Dilution (if necessary): Prepare an intermediate stock solution by diluting the primary stock solution. For example, to prepare a 10 µg/mL intermediate stock, pipette 10 µL of the 1 mg/mL primary stock into a 1 mL volumetric flask and dilute to the mark with the appropriate solvent.

  • Final Working Solution: Prepare the final working solution from the primary or intermediate stock solution. For instance, to prepare a 100 ng/mL working solution, pipette 10 µL of the 10 µg/mL intermediate stock into a 1 mL volumetric flask and dilute to the mark.

  • Storage: Store working solutions in amber glass vials at 2-8°C for short-term use (up to one week) or at -20°C for longer periods. It is recommended to prepare fresh working solutions regularly to ensure accuracy.

Solution Stability

The stability of 1-Methylnicotinamide-d4 iodide solutions is critical for reliable quantitative analysis.

SolutionSolventStorage TemperatureEstimated Stability
Primary Stock Solution (1 mg/mL) Methanol or Water-20°CUp to 1 year
Working Solutions (ng/mL - µg/mL) Methanol or Water2-8°CUp to 1 week
Working Solutions (ng/mL - µg/mL) Methanol or Water-20°CUp to 3 months

Note: It is highly recommended to perform your own stability studies under your specific experimental conditions.

Signaling Pathways

1-Methylnicotinamide is involved in key biological pathways. Understanding these pathways is crucial for interpreting experimental results.

Nicotinamide Metabolism Pathway

1-MNA is a product of the nicotinamide salvage pathway. Nicotinamide is converted to 1-MNA by the enzyme nicotinamide N-methyltransferase (NNMT), with S-adenosyl-L-methionine (SAM) serving as the methyl group donor.

Nicotinamide_Metabolism cluster_NNMT Nicotinamide N-methyltransferase Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA Methylation NNMT NNMT SAH SAH NNMT->SAH SAM SAM SAM->NNMT

Caption: Nicotinamide is methylated to 1-Methylnicotinamide by NNMT.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions of 1-Methylnicotinamide-d4 iodide.

Stock_Solution_Workflow Start Start: Obtain Solid 1-Methylnicotinamide-d4 iodide Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Accurately Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Solvent (Methanol or Water) Weigh->Dissolve Dilute_Stock Dilute to Final Volume (Primary Stock Solution) Dissolve->Dilute_Stock Store_Stock Store at -20°C Dilute_Stock->Store_Stock Prepare_Working Prepare Working Solutions by Serial Dilution Store_Stock->Prepare_Working Store_Working Store at 2-8°C or -20°C Prepare_Working->Store_Working End End: Ready for Use in LC-MS Analysis Store_Working->End

Caption: Workflow for preparing 1-Methylnicotinamide-d4 iodide solutions.

1-Methylnicotinamide and the Cyclooxygenase-2/Prostacyclin Pathway

1-MNA has been shown to exert anti-thrombotic effects by modulating the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway.[7] This pathway is crucial in regulating platelet aggregation and vascular tone.

COX2_PGI2_Pathway MNA 1-Methylnicotinamide COX2 COX-2 MNA->COX2 Upregulates Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 via COX-2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 via PGI2 Synthase PGI2_Synthase PGI2 Synthase Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits

Caption: 1-MNA upregulates COX-2, leading to increased PGI2 and inhibition of platelet aggregation.[7]

References

Application Note: High-Throughput Analysis of 1-Methylnicotinamide and its d4 Standard Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Methylnicotinamide (1-MNA) and its deuterated internal standard (1-Methylnicotinamide-d4) in biological matrices. The protocol employs a simple protein precipitation step followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of 1-MNA for pharmacokinetic, pharmacodynamic, and metabolism studies.

Introduction

1-Methylnicotinamide is a metabolite of nicotinamide (B372718) (Vitamin B3) that is gaining interest for its potential therapeutic effects, including anti-inflammatory and anti-thrombotic properties.[1] Accurate and reliable quantification of 1-MNA in biological samples is crucial for understanding its physiological roles and for the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of 1-MNA using a stable isotope-labeled internal standard (1-Methylnicotinamide-d4) to ensure high accuracy and precision.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.

  • To 100 µL of the biological matrix (e.g., plasma, serum, urine), add 300 µL of acetonitrile (B52724) containing the 1-Methylnicotinamide-d4 internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 95% B

    • 2.5 min: 60% B

    • 2.6 min: 95% B

    • 4.0 min: 95% B

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The MRM transitions for 1-Methylnicotinamide and its d4 internal standard are summarized in the table below.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
1-Methylnicotinamide (Quantifier)137.194.120100
1-Methylnicotinamide (Qualifier)137.177.935100
1-Methylnicotinamide-d4 (IS)141.198.120100

Note: The MRM transition for the d4 internal standard is proposed based on the fragmentation pattern of the parent compound, with a +4 Da shift in the product ion due to the deuterium (B1214612) labeling on the methyl group.

Results and Discussion

This method provides excellent sensitivity and specificity for the quantification of 1-Methylnicotinamide. The use of a stable isotope-labeled internal standard corrects for any matrix effects and variations in instrument response, ensuring high accuracy and precision of the results.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (100 µL) Add_IS Add Acetonitrile with 1-Methylnicotinamide-d4 (300 µL) Sample->Add_IS Vortex Vortex (30 sec) Add_IS->Vortex Centrifuge Centrifuge (12,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection HILIC HILIC Separation LC_Injection->HILIC ESI Positive ESI HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1-MNA Calibration->Quantification G cluster_0 Precursor Ion cluster_1 Fragmentation cluster_2 Product Ion MNA 1-Methylnicotinamide (m/z 137.1) CID Collision-Induced Dissociation (CID) MNA->CID Product Product Ion (m/z 94.1) CID->Product

References

Application of 1-Methylnicotinamide-d4 Iodide in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (B372718) (a form of vitamin B3) produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] Initially considered an inactive metabolite, recent research has unveiled its significant biological activities, including anti-thrombotic, anti-inflammatory, and vascular protective effects.[2][3] 1-MNA is being investigated for its therapeutic potential in various conditions, including cardiovascular diseases, inflammatory conditions, and post-COVID-19 fatigue.[2][4][5] 1-Methylnicotinamide-d4 iodide is a deuterated, stable isotope-labeled version of 1-MNA, which serves as an invaluable tool in clinical research for tracer studies and as an internal standard for accurate quantification of 1-MNA in biological matrices.[6]

Applications in Clinical Research

The primary applications of 1-Methylnicotinamide-d4 iodide in a clinical research setting are:

  • Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to endogenous 1-MNA but with a distinct mass, 1-Methylnicotinamide-d4 iodide is the ideal internal standard for mass spectrometry-based quantification methods like Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures high accuracy and precision in determining 1-MNA concentrations in various biological samples such as plasma, urine, and tissue homogenates.[6]

  • Metabolic Flux and Pharmacokinetic Studies: As a stable isotope tracer, 1-Methylnicotinamide-d4 iodide can be administered to subjects to trace the metabolic fate of 1-MNA in the body.[6] This allows researchers to study its absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the endogenous 1-MNA pool. This is particularly useful in understanding how diseases or co-administered drugs affect the pharmacokinetics of 1-MNA. A clinical trial, NCT06882096, is designed to measure labeled 1-MNA in plasma, muscle, urine, and stool to understand the metabolic flux of NAD+ precursors.[7]

  • Biomarker Research: Accurate quantification of 1-MNA is crucial in studies where it is investigated as a potential biomarker. For instance, altered levels of 1-MNA have been associated with conditions like Parkinson's disease and liver cirrhosis.[2] The use of 1-Methylnicotinamide-d4 iodide as an internal standard enables reliable measurement of these changes.

Quantitative Data Summary

The following tables summarize quantitative data related to the clinical and preclinical investigation of 1-MNA.

Table 1: Clinical Trial Design for Lipid Regulating Effects of 1-MNA

ParameterDetails
Clinical Trial ID NCT00519714
Study Design Randomized, double-blind, placebo-controlled, dose-ranging, multi-center study
Participant Population 195 men and women with hypertriglyceridemia or mixed hyperlipidemia
Treatment Arms 1. Placebo (three capsules, three times daily) 2. 30 mg 1-MNA (three times daily) 3. 90 mg 1-MNA (three times daily)
Treatment Duration 12 weeks
Baseline Period 6-8 week placebo and dietary-controlled period

Source: [8]

Table 2: Pharmacokinetic Parameters of 1-Methylnicotinamide (MNA) in Rats

ParameterMNA as MNAClMNA as MNANO₂MNA as MNANO₃
Bioavailability (%) 9.19.222.4
Cₘₐₓ (µM) 16.1356.6521.74
tₘₐₓ (h) 0.630.221.92
k꜀ₚ (h⁻¹) 0.080.110.33
Vₛₛ (L/kg) 0.761.051.96

Source: [9] Cₘₐₓ: Maximum plasma concentration, tₘₐₓ: Time to reach maximum plasma concentration, k꜀ₚ: Transfer constant between central and peripheral compartments, Vₛₛ: Volume of distribution at steady state.

Experimental Protocols

Protocol 1: Quantification of 1-MNA in Human Plasma using LC-MS/MS with 1-Methylnicotinamide-d4 Iodide as an Internal Standard

Objective: To accurately measure the concentration of 1-MNA in human plasma samples.

Materials:

  • Human plasma samples (collected in EDTA tubes)

  • 1-Methylnicotinamide-d4 iodide (internal standard)

  • 1-MNA certified reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 1-MNA and 1-Methylnicotinamide-d4 iodide in methanol (B129727).

    • From the 1-MNA stock solution, prepare a series of working standard solutions by serial dilution with 50% methanol to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare a working internal standard solution of 1-Methylnicotinamide-d4 iodide at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of the internal standard working solution (100 ng/mL 1-Methylnicotinamide-d4 iodide) to each plasma sample, calibrator, and quality control sample.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) transitions:

        • 1-MNA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on instrument tuning).

        • 1-Methylnicotinamide-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined based on instrument tuning, expected mass shift of +4 Da from 1-MNA).

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both 1-MNA and 1-Methylnicotinamide-d4 iodide.

    • Calculate the ratio of the peak area of 1-MNA to the peak area of 1-Methylnicotinamide-d4 iodide.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the 1-MNA standards.

    • Determine the concentration of 1-MNA in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nicotinamide

cluster_0 NAD+ Salvage Pathway Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Multiple Steps MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA NNMT (S-adenosyl methionine -> S-adenosyl-L-homocysteine) Metabolites Metabolites (2-PY, 4-PY) MNA->Metabolites Aldehyde Oxidase

Caption: Biosynthesis of 1-Methylnicotinamide from Nicotinamide.

1-MNA Anti-Thrombotic Signaling Pathway

MNA 1-Methylnicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGI2 Prostacyclin (PGI₂) COX2->PGI2 Synthesizes Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Thrombosis Thrombosis Platelet_Aggregation->Thrombosis

Caption: 1-MNA inhibits thrombosis via the COX-2/Prostacyclin pathway.

Experimental Workflow for a Pharmacokinetic Study Using a Deuterated Tracer

cluster_workflow Pharmacokinetic Study Workflow Subject_Recruitment Subject Recruitment and Screening Baseline_Sampling Baseline Blood/Urine Sample Collection (t=0) Subject_Recruitment->Baseline_Sampling Tracer_Administration Administer 1-Methylnicotinamide-d4 Iodide Baseline_Sampling->Tracer_Administration Time_Course_Sampling Time-Course Blood/Urine Sample Collection (t = 0.5, 1, 2, 4, 8, 12, 24h) Tracer_Administration->Time_Course_Sampling Sample_Processing Sample Processing and Storage Time_Course_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantify Labeled and Unlabeled 1-MNA) Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate Cmax, tmax, AUC, etc.) LCMS_Analysis->PK_Modeling

Caption: Workflow for a clinical pharmacokinetic study.

References

Application Note: Serum Protein Precipitation for 1-MNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-methylnicotinamide (1-MNA) is a metabolite of nicotinamide (B372718) (vitamin B3) and plays a significant role in various physiological and pathological processes. Accurate quantification of 1-MNA in serum is crucial for clinical and research applications, often requiring sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). A critical step in sample preparation for LC-MS analysis is the efficient removal of proteins, which can interfere with the analysis by causing ion suppression and column clogging. This application note provides detailed protocols for two common and effective protein precipitation methods for serum samples prior to 1-MNA analysis: Acetonitrile (B52724) (ACN) precipitation and Trichloroacetic Acid (TCA) precipitation.

Core Principles of Protein Precipitation

Protein precipitation is a widely used technique to separate proteins from a biological fluid sample.[1] The addition of a precipitating agent, such as an organic solvent or a strong acid, disrupts the hydration layer around the protein molecules.[1] This alteration in solvation reduces the repulsive electrostatic forces between protein molecules, leading to their aggregation and precipitation out of the solution.[1][2] The precipitated proteins can then be easily removed by centrifugation, yielding a clear supernatant containing the small molecule analytes of interest, such as 1-MNA, ready for downstream analysis.[1][3]

Comparison of Precipitation Methods

Both Acetonitrile and Trichloroacetic Acid are effective protein precipitants, each with distinct advantages and considerations.

ParameterAcetonitrile (ACN) PrecipitationTrichloroacetic Acid (TCA) Precipitation
Principle Organic solvent disrupts the protein hydration shell.Strong acid causes proteins to lose their native structure and aggregate.
Efficiency Removes approximately 99.6% of total serum protein.[4] Efficient at removing high molecular weight proteins.[4]Very effective protein precipitant.[5]
Sample-to-Solvent Ratio Typically 1:2 or 1:3 (v/v).[6][7]Final TCA concentration of 10-20%.[5]
Advantages Simple, rapid, and cost-effective.[1] Provides a clear supernatant.[1]Highly efficient precipitation. Can be combined with acetone (B3395972) for enhanced effectiveness.[2][5]
Disadvantages Potential for some target analyte loss due to protein binding.[1]May cause some protein degradation.[5] Residual TCA must be removed, often by washing with acetone.[5] The resulting supernatant is acidic and may require a neutralization step before analysis.[8] Pellets can sometimes be difficult to resolubilize.[5]

Experimental Protocols

Protocol 1: Acetonitrile (ACN) Protein Precipitation

This protocol is a rapid and efficient method for removing the majority of proteins from serum samples.

Materials:

  • Serum samples

  • Ice-cold Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and pipette tips

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of ≥12,000 x g)

Procedure:

  • Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the serum sample (a 1:3 sample-to-solvent ratio).[1][3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.[7]

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully collect the supernatant, which contains 1-MNA, and transfer it to a new, clean tube for LC-MS analysis. Avoid disturbing the protein pellet at the bottom of the tube.

Protocol 2: Trichloroacetic Acid (TCA) Protein Precipitation

This protocol utilizes the strong acid TCA for highly effective protein precipitation.

Materials:

  • Serum samples

  • 100% (w/v) Trichloroacetic Acid (TCA) stock solution, chilled on ice.

  • Ice-cold Acetone

  • Neutralization Buffer (e.g., as provided in commercial kits, or a suitable buffer for your analytical method)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and pipette tips

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of ≥12,000 x g)

Procedure:

  • Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of ice-cold 100% (w/v) TCA to the serum sample to achieve a final concentration of 20%.[9][10]

  • Vortex the mixture for 10 seconds.

  • Incubate the sample on ice for 15 minutes.[8]

  • Centrifuge the tube at 12,000 x g for 5 minutes at 4°C.[8]

  • Carefully decant the supernatant into a new tube.

  • To remove residual TCA, wash the protein pellet by adding 200 µL of ice-cold acetone.[9]

  • Vortex briefly and centrifuge again at 12,000 x g for 5 minutes at 4°C.

  • Combine the supernatant from the wash step with the initial supernatant.

  • If required by the downstream analytical method, neutralize the acidic supernatant by adding a small volume of cold Neutralization Buffer.[8] Mix well and keep on ice for 5 minutes before analysis.

Experimental Workflow Diagrams

Acetonitrile_Precipitation_Workflow cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_collection Collection cluster_end Analysis start 100 µL Serum add_acn Add 300 µL Ice-Cold ACN start->add_acn vortex1 Vortex 30 sec add_acn->vortex1 incubate Incubate -20°C for 20 min vortex1->incubate centrifuge Centrifuge 14,000 x g, 10 min, 4°C incubate->centrifuge collect Collect Supernatant centrifuge->collect pellet Discard Pellet centrifuge->pellet analysis LC-MS Analysis of 1-MNA collect->analysis

Caption: Acetonitrile Precipitation Workflow.

TCA_Precipitation_Workflow cluster_start Sample Preparation cluster_precipitation Precipitation cluster_separation1 Initial Separation cluster_wash Pellet Wash cluster_final Final Steps start 100 µL Serum add_tca Add 25 µL Ice-Cold 100% TCA start->add_tca vortex1 Vortex 10 sec add_tca->vortex1 incubate Incubate on Ice for 15 min vortex1->incubate centrifuge1 Centrifuge 12,000 x g, 5 min, 4°C incubate->centrifuge1 decant Collect Supernatant centrifuge1->decant add_acetone Add 200 µL Ice-Cold Acetone centrifuge1->add_acetone to pellet combine Combine Supernatants decant->combine centrifuge2 Centrifuge 12,000 x g, 5 min, 4°C add_acetone->centrifuge2 centrifuge2->combine add supernatant neutralize Neutralize (Optional) combine->neutralize analysis LC-MS Analysis of 1-MNA neutralize->analysis

Caption: Trichloroacetic Acid Precipitation Workflow.

Conclusion

The choice between acetonitrile and trichloroacetic acid for protein precipitation will depend on the specific requirements of the assay, including the desired recovery of 1-MNA, the tolerance of the analytical instrumentation to residual reagents, and the need for high-throughput processing. Both methods are effective for removing the bulk of serum proteins, which is a critical step for accurate and reliable quantification of 1-MNA by LC-MS. It is recommended to validate the chosen method to ensure optimal recovery and minimal matrix effects for 1-MNA in your specific analytical workflow.

References

Application Notes and Protocols for the Chromatographic Separation of Nicotinamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of nicotinamide (B372718) and its key metabolites, including nicotinamide mononucleotide (NMN), nicotinamide adenine (B156593) dinucleotide (NAD+), and nicotinamide riboside (NR). The methodologies outlined are based on modern liquid chromatography-mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity for robust quantification in various biological matrices.

Introduction

Nicotinamide and its derivatives are central to cellular metabolism and energy production, playing critical roles as precursors to the essential coenzyme NAD+.[1][2] The accurate quantification of these metabolites is crucial for research in aging, metabolic disorders, and neurodegenerative diseases, as well as for the development of therapeutic interventions targeting NAD+ pathways.[1][2] This guide offers detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of nicotinamide metabolites.

Signaling Pathway: NAD+ Metabolism

The following diagram illustrates the key pathways of NAD+ biosynthesis, including the salvage pathway where nicotinamide, nicotinamide riboside, and nicotinamide mononucleotide are utilized.

NAD_Metabolism NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAM->NMN  NAMPT NAD NAD+ NMN->NAD NMN->NAD NMNAT1-3 NAD_Consumers NAD+-Consuming Enzymes (Sirtuins, PARPs, CD38) NAD->NAD_Consumers NR Nicotinamide Riboside (NR) NR->NMN NR->NMN   NRK1/2 NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAMN->NAAD NMNAT1-3 NAAD->NAD NAAD->NAD NADS Tryptophan Tryptophan (de novo pathway) Tryptophan->NAMN Kynurenine Pathway NAD_Consumers->NAM Recycling NAMPT NAMPT NMNAT NMNAT1-3 NRK NRK1/2 NAPRT NAPRT NMNAT_NA NMNAT1-3 NADS NADS Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Chromatographic Separation (e.g., HILIC or Reversed-Phase) Supernatant->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols: The Use of 1-Methylnicotinamide-d4 Iodide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (B372718) (Vitamin B3) and is gaining significant interest in the scientific community for its potential therapeutic effects, including anti-inflammatory and antithrombotic properties. Accurate characterization of its pharmacokinetic (PK) profile is crucial for the development of 1-MNA as a therapeutic agent. 1-Methylnicotinamide-d4 iodide, a deuterated analog of 1-MNA, serves as an ideal internal standard (IS) for quantitative bioanalysis in pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision, which are essential for reliable pharmacokinetic parameter estimation. This document provides detailed application notes and protocols for the use of 1-Methylnicotinamide-d4 iodide in such studies.

Stable isotope-labeled compounds, such as deuterated analogs, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] They exhibit nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior in the mass spectrometer effectively compensate for matrix effects and variations during sample preparation and analysis, leading to more robust and reliable data.

Application: Internal Standard in the Pharmacokinetic Study of 1-Methylnicotinamide

A primary application of 1-Methylnicotinamide-d4 iodide is as an internal standard for the accurate quantification of 1-MNA in biological matrices such as plasma and urine. This is critical for determining key pharmacokinetic parameters of 1-MNA, including its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data from a Pharmacokinetic Study of 1-Methylnicotinamide in Rats

The following table summarizes pharmacokinetic parameters of 1-Methylnicotinamide (MNA) administered intragastrically to rats in different salt forms. While this study does not use the d4 iodide form as the therapeutic agent, it represents the type of data that can be reliably obtained using a deuterated internal standard like 1-Methylnicotinamide-d4 iodide for the bioanalysis.

ParameterMNA Chloride (MNACl)MNA Nitrite (MNANO₂)MNA Nitrate (MNANO₃)
Cmax (µM) 16.1356.6521.74
Tmax (h) 0.630.221.92
Bioavailability (%) 9.19.222.4
Vss (L/kg) 0.761.051.96
kcp (h⁻¹) 0.080.110.33

Data adapted from a pharmacokinetic study in rats.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; Vss: Volume of distribution at steady state; kcp: Transfer constant between central and peripheral compartments.

Experimental Protocols

Bioanalytical Method for 1-MNA Quantification in Rat Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of nicotinic acid and its metabolites, including 1-MNA, in rat plasma using 1-Methylnicotinamide-d4 iodide as an internal standard.[3]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard, 1-Methylnicotinamide-d4 iodide.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90 v/v acetonitrile/water with 0.1% formic acid).

b. LC-MS/MS Conditions

  • LC System: Agilent 1100 LC system or equivalent.[3]

  • Column: Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm.[3]

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[3]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • 1-MNA: m/z 137 -> 94[4]

    • 1-Methylnicotinamide-d4 (IS): m/z 141 -> 98 (projected)

Workflow for a Typical Pharmacokinetic Study

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing of 1-MNA to Animal Models (e.g., Rats) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spiking of Plasma Samples with 1-Methylnicotinamide-d4 Iodide (IS) Plasma->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of 1-MNA Concentration LCMS->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model Params Determination of PK Parameters (Cmax, Tmax, AUC, etc.) PK_Model->Params

Caption: Experimental workflow for a pharmacokinetic study of 1-MNA.

Signaling Pathway

Nicotinamide Adenine Dinucleotide (NAD+) Metabolic Pathway

1-MNA is a key metabolite in the NAD+ salvage pathway. Understanding this pathway is essential for interpreting the pharmacokinetic and pharmacodynamic data of 1-MNA.

NAD_Pathway cluster_de_novo De Novo Pathway cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD Multiple Steps NA Nicotinic Acid (NA) NA->NAD Multiple Steps NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNA 1-Methylnicotinamide (1-MNA) NAM->MNA NNMT NMN->NAD NMNAT NAD->NAM Sirtuins, PARPs, CD38 Pyridones 2-PYR & 4-PYR MNA->Pyridones Aldehyde Oxidase

Caption: Simplified NAD+ metabolic pathway highlighting the formation of 1-MNA.

Conclusion

1-Methylnicotinamide-d4 iodide is an indispensable tool for the accurate and precise quantification of 1-MNA in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of the pharmacokinetic profile of 1-MNA, which is fundamental for its ongoing investigation as a potential therapeutic agent. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Determining 1-Methylnicotinamide (1-MNA) Concentrations in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) primarily synthesized in the liver.[1][2] Long considered an inactive biomarker for niacin levels, recent studies have unveiled its significant biological activities, including anti-inflammatory, anti-thrombotic, and vascular protective effects.[2][3] These properties are linked to its role in various signaling pathways, making 1-MNA a molecule of growing interest in drug development and clinical research.[4] Accurate and reliable quantification of 1-MNA in biological fluids such as plasma and urine is crucial for understanding its pathophysiology and for the clinical evaluation of new therapeutic agents that may interact with its metabolic or transport pathways.[5][6]

This document provides detailed application notes and protocols for the determination of 1-MNA concentrations in biological fluids, summarizing quantitative data and outlining experimental methodologies.

Quantitative Data Summary

The following tables summarize the reported concentrations of 1-MNA in human plasma and urine, along with the performance characteristics of the analytical methods used for their determination.

Table 1: Endogenous Concentrations of 1-MNA in Human Biological Fluids

Biological MatrixConcentration Range (ng/mL)Mean Concentration (ng/mL)PopulationReference
Plasma6.2 - 116.71836 subjects with various pathologies[7]
Plasma4 - 120Not ReportedHealthy and diseased individuals[5][6][8]
Urine2000 - 15,000Not ReportedHealthy and diseased individuals[5][6]
Urine500 - 25,000Not ReportedGeneral human population[9]

Table 2: Performance of Analytical Methods for 1-MNA Quantification

Analytical MethodBiological MatrixLimit of Quantification (LOQ) (ng/mL)Linear Range (ng/mL)Precision (%RSD)Accuracy (%)Reference
HPLC with Fluorescence DetectionPlasma2Not Specified> 90%> 90%[7]
HILIC-MS/MSPlasmaNot Specified0.1 - 1000Not SpecifiedNot Specified[10]
HILIC-MS/MSUrineNot Specified0.5 - 500Not SpecifiedNot Specified[10]

Signaling and Metabolic Pathways of 1-MNA

1-MNA is a key player in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway and exerts its biological effects through various signaling cascades. Understanding these pathways is essential for interpreting the significance of 1-MNA concentrations.

1-MNA is formed from nicotinamide through the action of nicotinamide N-methyltransferase (NNMT).[1] It can then be further metabolized by aldehyde oxidase to 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-3-carboxamide (4-PYR).[2] Recent research has highlighted the role of the NNMT/1-MNA axis in protecting the liver from ischemia-reperfusion injury through a pathway involving AKT, FOXO1, and JNK signaling.[11] Furthermore, 1-MNA has been shown to ameliorate high-fat diet-induced cardiac injury by upregulating Nrf2 expression and inhibiting the NF-κB pathway.[4]

Figure 1: Simplified signaling and metabolic pathway of 1-MNA.

Experimental Protocols

The following are detailed protocols for the determination of 1-MNA in plasma and urine based on established and validated methods.

Protocol 1: HPLC with Fluorescence Detection for 1-MNA in Plasma and Urine

This method is based on the derivatization of 1-MNA to a fluorescent compound, allowing for sensitive detection.[7]

1. Sample Preparation:

  • Plasma:

    • To 200 µL of plasma, add an internal standard (e.g., N1-ethylnicotinamide).

    • Deproteinize the sample by adding a suitable agent and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for the derivatization step.

  • Urine:

    • Dilute the urine sample (e.g., 1:10) with an appropriate buffer.

    • Add the internal standard.

2. Derivatization:

  • To the prepared sample, add acetophenone (B1666503) in a strong base (e.g., NaOH) and incubate at 0°C.

  • Add formic acid to the reaction mixture.

  • Heat the mixture in a boiling water bath to form the fluorescent derivative.

3. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724), triethylamine, and heptanesulfonic acid, adjusted to an acidic pH (e.g., pH 3.2).[7]

  • Detection: Fluorescence detector with an excitation wavelength of 366 nm and an emission wavelength of 418 nm.[7]

  • Quantification: Calculate the concentration of 1-MNA by comparing the peak area ratio of 1-MNA to the internal standard against a calibration curve.

Protocol 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for 1-MNA in Plasma and Urine

This method offers high selectivity and sensitivity for the quantification of 1-MNA.[5][6][10]

1. Sample Preparation:

  • Plasma:

    • Thaw plasma samples.

    • Precipitate proteins by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Collect the supernatant for analysis.

  • Urine:

    • Thaw urine samples.

    • Dilute the samples with a suitable solvent mixture (e.g., water and acetonitrile).

2. HILIC-MS/MS Analysis:

  • Column: A HILIC column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient of solvents, typically acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 1-MNA and the internal standard.

  • Quantification: Determine the concentration of 1-MNA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Workflow

The general workflow for determining 1-MNA concentrations in biological fluids involves several key steps, from sample collection to data analysis.

Experimental_Workflow SampleCollection 1. Sample Collection (Plasma or Urine) SamplePreparation 2. Sample Preparation - Addition of Internal Standard - Deproteinization (Plasma) - Dilution (Urine) SampleCollection->SamplePreparation Derivatization 3. Derivatization (for HPLC) Formation of Fluorescent Product SamplePreparation->Derivatization Analysis 4. Instrumental Analysis Derivatization->Analysis HPLC HPLC with Fluorescence Detection LCMS HILIC-MS/MS DataProcessing 5. Data Processing - Peak Integration - Calibration Curve Generation Analysis->DataProcessing Quantification 6. Quantification Calculation of 1-MNA Concentration DataProcessing->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of 1-Methylnicotinamide (1-MNA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 1-Methylnicotinamide (1-MNA).

I. Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 1-MNA, focusing on mitigating matrix effects.

Question: I am observing significant ion suppression for 1-MNA in my plasma/serum samples. What are the likely causes and how can I resolve this?

Answer:

Ion suppression is a common challenge in the bioanalysis of 1-MNA, a polar and endogenous compound. The primary culprits are often co-eluting endogenous matrix components, particularly phospholipids, that interfere with the ionization process in the mass spectrometer.

Troubleshooting Steps:

  • Optimize Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering substances before analysis.

    • Protein Precipitation (PPT): While quick and simple, PPT is often insufficient for removing phospholipids, a major source of ion suppression. If using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile (B52724), methanol, or a mixture) and the ratio of solvent to sample.[1]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Due to the high polarity of 1-MNA, selecting an appropriate organic solvent is crucial. Consider using a polar organic solvent or employing ion-pairing agents to enhance extraction efficiency.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. For the polar 1-MNA, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode cation exchange SPE sorbent is recommended.[2]

  • Chromatographic Separation: Proper chromatographic separation is key to resolving 1-MNA from co-eluting matrix components.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like 1-MNA.[3][4][5] Optimizing the mobile phase composition (acetonitrile concentration and aqueous buffer pH and concentration) can significantly improve separation from interfering phospholipids.

    • Reversed-Phase Chromatography (RPC): While less common for highly polar analytes, RPC can be used with ion-pairing agents to improve retention of 1-MNA. However, ion-pairing agents can sometimes lead to ion suppression themselves and require careful optimization.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for 1-MNA. If significant ion suppression persists, consider evaluating Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to enhance the signal for 1-MNA and minimize the impact of matrix components.

Logical Relationship: Troubleshooting Ion Suppression

Ion_Suppression High Ion Suppression for 1-MNA Sample_Prep Inadequate Sample Preparation Ion_Suppression->Sample_Prep Caused by Chromatography Poor Chromatographic Resolution Ion_Suppression->Chromatography Caused by MS_Params Suboptimal MS Parameters Ion_Suppression->MS_Params Caused by Optimize_SP Optimize Sample Preparation (PPT, LLE, SPE) Sample_Prep->Optimize_SP Solution Optimize_LC Optimize Chromatography (HILIC, RPC) Chromatography->Optimize_LC Solution Optimize_MS Optimize MS Parameters (Ion Source, Voltages) MS_Params->Optimize_MS Solution

Caption: Troubleshooting workflow for addressing ion suppression in 1-MNA bioanalysis.

Question: My recovery of 1-MNA is low and inconsistent. How can I improve it?

Answer:

Low and variable recovery is often linked to the sample preparation method and the physicochemical properties of 1-MNA.

Troubleshooting Steps:

  • Re-evaluate Extraction Technique:

    • Protein Precipitation: While simple, recovery can be compromised by co-precipitation of the analyte with proteins. Ensure complete protein precipitation and efficient separation of the supernatant.

    • Liquid-Liquid Extraction: The high polarity of 1-MNA makes it challenging to extract into common organic solvents. Experiment with different solvent polarities, pH adjustments of the aqueous phase to ensure 1-MNA is in a neutral form if possible, and the use of salting-out effects.

    • Solid-Phase Extraction: This is often the best choice for achieving high and consistent recovery.

      • Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned and equilibrated to create the appropriate environment for analyte retention.

      • Loading: Control the loading flow rate to allow for sufficient interaction between 1-MNA and the sorbent.

      • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute 1-MNA.

      • Elution: Use a strong enough elution solvent to ensure complete desorption of 1-MNA from the sorbent. Multiple small elution volumes can be more effective than a single large volume.

  • Check for Adsorption: 1-MNA may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help minimize this issue.

  • Stability: Assess the stability of 1-MNA in the biological matrix and during the entire sample preparation process. Degradation can lead to apparent low recovery.

Experimental Workflow: Optimizing SPE for 1-MNA Recovery

cluster_troubleshooting Troubleshooting Points Start Start: Low Recovery Condition 1. Condition Sorbent Start->Condition Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Condition_TS Ensure proper solvent wetting Condition->Condition_TS Load 3. Load Sample Equilibrate->Load Equilibrate_TS Match loading conditions Equilibrate->Equilibrate_TS Wash 4. Wash Sorbent Load->Wash Load_TS Optimize flow rate Load->Load_TS Elute 5. Elute 1-MNA Wash->Elute Wash_TS Prevent analyte loss Wash->Wash_TS Analyze Analyze Eluate Elute->Analyze Elute_TS Ensure complete desorption Elute->Elute_TS

Caption: Step-by-step solid-phase extraction workflow with key troubleshooting checkpoints.

II. Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for minimizing matrix effects for 1-MNA?

A1: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus the lowest matrix effects for 1-MNA analysis.[2] Protein precipitation is the simplest method but is often associated with the highest matrix effects due to its inability to effectively remove phospholipids.[1] Liquid-liquid extraction offers intermediate performance. For 1-MNA, a polar analyte, a well-developed SPE method using a HILIC or mixed-mode sorbent is highly recommended for achieving the best results.

Q2: What are the typical recovery and matrix effect values I can expect for 1-MNA with different sample preparation methods?

A2: The following table summarizes the expected performance of common sample preparation techniques for a polar analyte like 1-MNA. Actual values will depend on the specific matrix and optimized protocol.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Simplicity & Speed
Protein Precipitation (PPT) 85 - 105Can be significant (>25% suppression or enhancement)High
Liquid-Liquid Extraction (LLE) 70 - 95Moderate (15-25%)Moderate
Solid-Phase Extraction (SPE) > 90Minimal (<15%)Low

Note: This data is a general representation for polar analytes and not from a direct comparative study of 1-MNA.

Q3: What type of liquid chromatography is most suitable for 1-MNA analysis?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable and widely used technique for the analysis of 1-MNA.[3][6] Its polar stationary phase provides good retention for this highly polar molecule, which is often poorly retained on traditional reversed-phase C18 columns. HILIC allows for the use of mobile phases with high organic content, which is beneficial for ESI-MS sensitivity.

Q4: How can I quantitatively assess the matrix effect in my 1-MNA assay?

A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak response of 1-MNA in a post-extraction spiked blank matrix sample to the peak response of 1-MNA in a neat solution at the same concentration.

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to assess the matrix effect using at least six different lots of the biological matrix. The coefficient of variation (CV%) of the matrix factor across the different lots should ideally be less than 15%.

Signaling Pathway: Assessing Matrix Effect

Prepare_Neat Prepare 1-MNA in Neat Solution Analyze_Neat Analyze Neat Solution (LC-MS/MS) Prepare_Neat->Analyze_Neat Prepare_Matrix Prepare Blank Matrix Extract Spike_Matrix Spike 1-MNA into Matrix Extract Prepare_Matrix->Spike_Matrix Analyze_Matrix Analyze Spiked Matrix (LC-MS/MS) Spike_Matrix->Analyze_Matrix Calculate_MF Calculate Matrix Factor (MF) Analyze_Neat->Calculate_MF Analyze_Matrix->Calculate_MF Evaluate Evaluate MF Calculate_MF->Evaluate

Caption: Workflow for the quantitative assessment of matrix effect.

III. Experimental Protocols

Protocol 1: Protein Precipitation for 1-MNA in Human Serum

This protocol is a general procedure and may require optimization.

  • Sample Thawing: Thaw frozen human serum samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the serum sample into a clean microcentrifuge tube.

  • Addition of Internal Standard (IS): Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 1-MNA-d3) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase, typically a high organic solvent mixture for HILIC analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[7][8]

Protocol 2: HILIC-MS/MS for 1-MNA Analysis

This is a representative HILIC method that should be optimized for your specific instrument and application.[3][6]

  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • 1-MNA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 137 -> 94)

    • IS (e.g., 1-MNA-d3): Precursor ion (m/z) -> Product ion (m/z)

Note: Always use a stable isotope-labeled internal standard for 1-MNA to compensate for matrix effects and variability in sample preparation and instrument response.

References

Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression when using deuterated internal standards in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] It is a significant challenge because even with highly selective MS/MS methods, ion suppression occurs in the ion source before mass analysis.[1][3]

Q2: How are deuterated internal standards (D-IS) intended to correct for ion suppression?

Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are often considered the "gold standard" for quantitative LC-MS/MS.[1][4] They are chemically almost identical to the analyte, which means they are expected to have nearly the same physicochemical properties.[1][5] The core assumption is that the D-IS will co-elute with the analyte and experience the same degree of ion suppression.[1] By using the ratio of the analyte's signal to the D-IS's signal for quantification, variations in signal intensity caused by matrix effects should be normalized, leading to more accurate and precise results.[1][4]

Q3: Can a deuterated internal standard fail to compensate for ion suppression? If so, why?

Yes, a D-IS can fail to perfectly correct for ion suppression.[1][6] This is often referred to as "differential matrix effects."[4] The primary reasons for this failure include:

  • Chromatographic Shift (Isotope Effect): The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter a molecule's properties, potentially leading to a small difference in retention time between the analyte and the D-IS.[1] If this separation causes them to elute into regions with different levels of co-eluting matrix components, they will experience different degrees of ion suppression.[1]

  • Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression effects that may not be uniformly corrected by the D-IS.

  • High Concentration of Interfering Components: In samples with a very high concentration of interfering matrix components, the ion suppression can be so severe that the signal of the D-IS is also significantly compromised, leading to poor reproducibility.[2][7]

Q4: What are the signs that my deuterated internal standard is not effectively compensating for ion suppression?

A primary indicator of ineffective compensation is poor reproducibility of the analyte/internal standard area ratio across multiple injections of the same sample or across different samples.[4] Other signs include:

  • Inaccurate results for quality control samples.

  • High variability in the internal standard response.

  • A noticeable chromatographic separation between the analyte and the D-IS.

Q5: What are the alternatives if a deuterated internal standard is not performing well?

If a deuterated standard is problematic, you can consider the following alternatives:

  • ¹³C or ¹⁵N Labeled Internal Standards: These heavier stable isotope-labeled standards are less likely to exhibit a chromatographic shift compared to deuterated standards, leading to better co-elution and more reliable correction for matrix effects.[1][8]

  • Structural Analogs (Analog IS): A carefully selected structural analog that has similar chemical properties and elutes very close to the analyte can sometimes be used. However, it is not ideal and requires extensive validation to ensure it behaves similarly to the analyte in the presence of matrix effects.[1]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

This is a critical sign that the D-IS is not effectively compensating for matrix effects.[4]

Troubleshooting Workflow

start Poor Reproducibility of Analyte/IS Area Ratio check_coelution Assess Chromatographic Co-elution start->check_coelution coelution_ok Are peaks perfectly co-eluting? check_coelution->coelution_ok optimize_chrom Optimize Chromatography: - Adjust mobile phase/gradient - Change column temperature coelution_ok->optimize_chrom No improve_cleanup Improve Sample Preparation: - Use SPE instead of PPT - Dilute the sample coelution_ok->improve_cleanup Yes optimize_chrom->check_coelution change_is Consider Alternative IS: - ¹³C or ¹⁵N labeled IS optimize_chrom->change_is end Problem Resolved change_is->end post_infusion Perform Post-Column Infusion Experiment to Map Suppression improve_cleanup->post_infusion post_infusion->end

Troubleshooting workflow for poor analyte/IS ratio reproducibility.

Quantitative Assessment of Differential Ion Suppression

You can quantitatively assess if the analyte and D-IS are experiencing different levels of ion suppression by calculating the Matrix Effect (ME) for each.

ParameterFormulaInterpretation
Matrix Effect (ME %) (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100ME < 100% : Ion SuppressionME > 100% : Ion EnhancementME = 100% : No Matrix Effect

Example Data:

CompoundPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (ME %)
Analyte1,200,000420,00035%
D-IS1,500,000750,00050%

In this example, the analyte experiences more significant ion suppression (35% signal remaining) than the D-IS (50% signal remaining), indicating that the D-IS does not fully compensate for the matrix effect.

Issue 2: Visible Chromatographic Separation of Analyte and D-IS

Even a small separation between the analyte and the D-IS can lead to differential matrix effects.[1]

Troubleshooting Steps:

  • Confirm Co-elution: Carefully overlay the chromatograms of the analyte and the D-IS to visualize the extent of separation.

  • Modify Chromatography:

    • Adjust the mobile phase composition or gradient profile.

    • Modify the column temperature.

    • In some cases, a column with slightly lower resolution may force co-elution and improve results.[8]

  • Consider a Different Internal Standard: If co-elution cannot be achieved, switching to a ¹³C or ¹⁵N-labeled internal standard is a robust solution as they are less prone to chromatographic shifts.[1][8]

Experimental Protocols

Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones

This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[3]

Methodology:

  • Setup: Use a syringe pump to continuously infuse a standard solution of the analyte and D-IS at a low, constant flow rate. This infusion should be introduced into the LC eluent stream after the analytical column but before the mass spectrometer's ion source, typically via a T-junction.[9]

  • Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.[1]

  • Analysis: Monitor the signal of the infused analyte and D-IS. A stable, flat baseline is expected. Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[3] An increase in the signal indicates ion enhancement.

Visualization of Post-Column Infusion Experiment

cluster_LC LC System cluster_Infusion Infusion System Injector Injector Column Column Injector->Column Blank Matrix Extract T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump (Analyte + D-IS Solution) Syringe_Pump->T_Junction MS Mass Spectrometer T_Junction->MS

Workflow for a post-column infusion experiment.
Protocol 2: Quantitative Assessment of Matrix Effects

This protocol quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and D-IS in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): First, process a blank matrix sample through the entire extraction procedure. Then, spike the resulting clean extract with the analyte and D-IS at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and D-IS before performing the extraction procedure.

  • Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS.

    • Calculate Matrix Effect (ME):

      • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Calculate Recovery (RE):

      • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Calculate Process Efficiency (PE):

      • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Logical Relationship of Sample Sets for ME, RE, and PE Calculation

A Set A (Neat Solution) ME Matrix Effect (ME) Compares B to A A->ME PE Process Efficiency (PE) Compares C to A A->PE B Set B (Post-Extraction Spike) B->ME RE Recovery (RE) Compares C to B B->RE C Set C (Pre-Extraction Spike) C->RE C->PE

Relationship between sample sets for assessing matrix effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-methylnicotinamide (B1211872) (1-MNA) and its related metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) methods.

Troubleshooting Guide

This guide addresses common issues encountered during the LC analysis of 1-MNA and its metabolites.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Silanol groups on the column interacting with the basic 1-MNA molecule.[1][2] - Column Overload: Injecting too much sample.[1] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 1-MNA. - Sample Solvent Mismatch: The sample solvent is significantly stronger than the initial mobile phase.[3][4]- Use a column with end-capping or a polar-embedded stationary phase. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). [2][3][5] - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH. For basic compounds like 1-MNA, a lower pH (e.g., around 3) can improve peak shape. [2] - Dissolve the sample in the initial mobile phase or a weaker solvent. [4]
Poor Retention - High Polarity of Analytes: 1-MNA and its metabolites are highly polar and may have low retention on traditional reversed-phase (e.g., C18) columns.[3][5][6] - Inappropriate Stationary Phase: The chosen column is not suitable for retaining polar compounds.- Use a HILIC column. HILIC is specifically designed for the retention of polar compounds.[3][5][7][8] - If using reversed-phase, consider a polar-embedded or polar-endcapped column. [3] - Optimize the mobile phase composition. In HILIC, a higher organic content in the mobile phase increases retention.[3][8]
Inconsistent Retention Times - Temperature Fluctuations: Changes in column temperature can affect retention times.[4] - Mobile Phase Preparation: Inconsistent preparation of the mobile phase.[4] - Column Equilibration: Insufficient column equilibration time between injections. - System Dwell Volume Differences: Variations in the LC system's dwell volume can lead to shifts in gradient retention times.[4]- Use a column oven to maintain a consistent temperature. [1] - Ensure accurate and consistent mobile phase preparation. Use HPLC-grade solvents.[1] - Allow for adequate column equilibration before each injection. - If transferring a method between instruments, account for differences in dwell volume. [4]
Baseline Noise or Drift - Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated LC system.[1] - Detector Issues: Fluctuations in the detector lamp or temperature. - Mobile Phase Not Degassed: Dissolved gases in the mobile phase can cause noise.[1]- Use freshly prepared, high-purity mobile phase. [4] - Flush the LC system and column thoroughly. [1] - Allow the detector to warm up and stabilize. - Degas the mobile phase before use. [1]

Frequently Asked Questions (FAQs)

Q1: Which type of LC column is best for analyzing 1-MNA and its metabolites?

For highly polar compounds like 1-MNA, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often the preferred choice.[5][7][8] HILIC columns use a polar stationary phase and a mobile phase with a high organic solvent content, which allows for better retention of polar analytes.[3][8] While reversed-phase columns (like C18) can be used, they may result in poor retention for these compounds unless a polar-embedded or polar-endcapped version is utilized.[3] Some studies have also successfully used cyano (CN) columns.[9][10]

Q2: What are the recommended mobile phases for 1-MNA analysis?

For HILIC separations, a typical mobile phase consists of a high percentage of acetonitrile (B52724) (e.g., 90-95%) with a smaller percentage of an aqueous buffer.[2] Common buffers include ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations around 5-10 mM, often with the addition of formic acid or acetic acid to control the pH.[9][10] For reversed-phase separations, the mobile phase is typically a mixture of water and methanol (B129727) or acetonitrile, with additives like formic acid.

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for 1-MNA?

To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Use a sample preparation method like protein precipitation followed by evaporation and reconstitution in a solvent compatible with the initial mobile phase to concentrate your sample.[11]

  • Enhance Ionization: 1-MNA is typically analyzed in positive electrospray ionization (ESI) mode.[10] Optimizing MS parameters such as capillary voltage, gas flows, and temperature can improve signal intensity.[12]

  • Mobile Phase Additives: The use of volatile buffers like ammonium formate and a small amount of formic acid can improve ionization efficiency.[9][10]

  • Chromatographic Peak Shape: Sharper, more symmetrical peaks lead to a better signal-to-noise ratio. Optimizing the LC gradient and column choice is crucial.

Q4: What is a good starting point for an LC gradient for 1-MNA and related metabolites using a HILIC column?

A good starting point for a HILIC gradient would be a high organic mobile phase (e.g., 95% acetonitrile with 5% aqueous buffer) held for a short period, followed by a gradual increase in the aqueous component to elute the analytes. A final wash with a high aqueous percentage and re-equilibration at the initial high organic conditions is necessary.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of 1-MNA and related metabolites from plasma or serum.

  • Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 1-MNA).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).[9][10]

  • Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge to remove any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Method for 1-MNA and Metabolites

This protocol provides a general HILIC-MS/MS method for the analysis of 1-MNA.

  • LC System: An HPLC or UHPLC system.

  • Column: A HILIC column (e.g., Amide, Silica, or other polar stationary phase) with dimensions such as 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    1.0 5 95
    8.0 50 50
    8.1 5 95

    | 12.0 | 5 | 95 |

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • SRM Transitions:

    • 1-MNA: m/z 137 -> 94[10]

    • Note: Other metabolites will have their own specific transitions that need to be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation Add precipitating agent centrifugation Centrifugation protein_precipitation->centrifugation Pellet proteins evaporation Evaporation to Dryness centrifugation->evaporation Collect supernatant reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution Concentrate analytes injection Injection into LC System reconstitution->injection separation HILIC Column Separation injection->separation Gradient Elution detection MS/MS Detection (ESI+, SRM) separation->detection Ionization quantification Quantification of 1-MNA & Metabolites detection->quantification

Caption: A typical experimental workflow for the analysis of 1-MNA from biological samples.

troubleshooting_workflow cluster_retention Retention Issues cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Problem with LC Analysis of 1-MNA poor_retention Poor Retention? start->poor_retention Check Retention use_hilic Use HILIC Column poor_retention->use_hilic Yes bad_peak_shape Poor Peak Shape? poor_retention->bad_peak_shape No optimize_mp Increase Organic % in Mobile Phase (HILIC) use_hilic->optimize_mp solution Problem Resolved optimize_mp->solution check_ph Adjust Mobile Phase pH (e.g., lower pH) bad_peak_shape->check_ph Yes low_sensitivity Low Sensitivity? bad_peak_shape->low_sensitivity No check_sample_solvent Match Sample Solvent to Initial Mobile Phase check_ph->check_sample_solvent reduce_load Reduce Sample Load check_sample_solvent->reduce_load reduce_load->solution optimize_ms Optimize MS Parameters (Voltages, Gases) low_sensitivity->optimize_ms Yes concentrate_sample Concentrate Sample (Evaporation/Reconstitution) optimize_ms->concentrate_sample concentrate_sample->solution

Caption: A logical troubleshooting workflow for common issues in 1-MNA analysis.

metabolic_pathway nicotinamide (B372718) Nicotinamide (Nam) enzyme1 NNMT nicotinamide->enzyme1 mna 1-Methylnicotinamide (1-MNA) enzyme2 AOX1 mna->enzyme2 m2py N1-Methyl-2-pyridone-5-carboxamide (2-PY) m4py N1-Methyl-4-pyridone-3-carboxamide (4-PY) enzyme1->mna Methylation enzyme2->m2py Oxidation enzyme2->m4py Oxidation

Caption: A simplified metabolic pathway of Nicotinamide to 1-MNA and its metabolites.

References

Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical reaction where a deuterium (B1214612) atom on your deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis.[2] The loss of deuterium can cause an underestimation of the internal standard's concentration, potentially leading to an overestimation of the analyte's concentration.[2] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[2][3]

Q2: What are the primary factors that promote unwanted isotopic exchange?

Several experimental and environmental factors can accelerate the rate of H/D exchange. The most significant include:

  • pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is typically at its lowest around a neutral or near-neutral pH.[1][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][4] Storing standards and samples at low temperatures (e.g., 4°C or -20°C) is recommended.[5]

  • Solvent: Protic solvents like water and methanol (B129727) can readily donate hydrogen atoms and facilitate the exchange. Aprotic solvents such as acetonitrile (B52724) are generally preferred for storing and handling deuterated standards.[1][4]

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule.[1] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1] Deuterium atoms on a carbon adjacent to a carbonyl group can also be unstable, especially under acidic or basic conditions.[1][6] Labels on aromatic rings or aliphatic chains not near activating groups are generally more stable.[1]

Q3: How can I diagnose if isotopic exchange is occurring in my experiment?

You can diagnose isotopic exchange by observing the following signs:

  • Changes in the Mass Spectrum: Instead of a single, well-defined peak for your deuterated standard, you may see a distribution of isotopologues with fewer deuterium atoms.[3]

  • Decreasing Internal Standard Signal: A consistent decrease in the peak area of the internal standard over an analytical run can indicate ongoing exchange in the autosampler.[3]

  • Appearance of Unlabeled Analyte Signal: An increase in the signal at the mass transition of the unlabeled analyte in a solution containing only the deuterated standard is a direct indicator of H/D exchange.[7]

  • Poor Reproducibility: Unexplained variability in your quantitative data can be a symptom of unstable internal standards.[3]

Q4: Are there alternatives to deuterated standards if isotopic exchange is a persistent issue?

Yes. If H/D exchange proves to be an insurmountable problem, consider using internal standards labeled with stable isotopes that are not susceptible to exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1] These alternatives are often more expensive to synthesize but provide greater stability.[1][8]

Troubleshooting Guides

Problem 1: The peak area of my deuterated internal standard is decreasing over the analytical run.

  • Possible Cause: The deuterated internal standard (d-IS) is unstable under the storage conditions (e.g., temperature, solvent pH) in the autosampler, leading to progressive deuterium loss.[3]

  • Troubleshooting Steps:

    • Lower Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4°C) to slow the rate of exchange.[3][5]

    • Solvent Evaluation: Incubate the internal standard in your sample diluent and mobile phase for a period equivalent to the run time. Re-inject and monitor for any increase in the unlabeled analyte's signal, which would confirm instability in the solvent.[1][5]

    • Adjust pH: If compatible with your assay, ensure the final sample solvent is as close to neutral as possible.[1]

    • Consider a More Stable Standard: If the instability persists, switching to a ¹³C or ¹⁵N labeled internal standard may be necessary.[1]

Problem 2: I am observing a significant signal for the unlabeled analyte in my internal standard stock solution.

  • Possible Cause 1: Isotopic impurity of the deuterated internal standard.

  • Troubleshooting Steps:

    • Quantify Isotopic Purity: Prepare a high-concentration solution of the d-IS and analyze it using your LC-MS/MS method. Monitor the mass transition of the unlabeled analyte to determine its contribution.[7]

  • Possible Cause 2: Back-exchange has occurred during storage.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the standard was stored at the recommended temperature and in an appropriate solvent (preferably aprotic).

    • Prepare Fresh Stock: Re-dissolve a fresh sample of the lyophilized standard in a suitable aprotic solvent.

Experimental Protocols

Protocol 1: Evaluation of Deuterated Internal Standard Stability in Solution

Objective: To assess the stability of a deuterated internal standard in the analytical solvent over time.

Methodology:

  • Prepare two solutions:

    • Solution A: Analyte and deuterated internal standard in the analytical solvent.

    • Solution B: Only the deuterated internal standard in the analytical solvent.[7]

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.[7]

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[7]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[7]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[7]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[7]

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[7]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[7]

  • Calculate Purity: The response of the unlabeled analyte relative to the deuterated standard indicates the level of isotopic impurity.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Internal Standard Stability d-IS in ACN at 4°C d-IS in MeOH:H₂O at 25°C d-IS in MeOH:H₂O at 4°C
% Back-Exchange after 24h< 1%15%3%
Isotopic Purity Lot A Lot B
% Unlabeled Analyte0.1%0.5%

Note: The data presented in this table is illustrative and will vary depending on the specific deuterated standard and experimental conditions.

Visualizations

Isotopic_Exchange_Pathway cluster_environment Environment cluster_standard Deuterated Standard cluster_factors Accelerating Factors Solvent Protic Solvent (e.g., H₂O, MeOH) d_IS Deuterated Standard (R-D) Solvent->d_IS H⁺ Source Matrix Sample Matrix Matrix->d_IS H⁺ Source Analyte Unlabeled Analyte (R-H) d_IS->Analyte H/D Exchange pH High/Low pH pH->d_IS Temp High Temperature Temp->d_IS Position Labile D Position Position->d_IS

Caption: Mechanism of Hydrogen-Deuterium (H/D) back-exchange.

Troubleshooting_Workflow cluster_mitigation Mitigation start Inaccurate Quantification or Drifting IS Signal check_exchange Suspect Isotopic Exchange? start->check_exchange eval_stability Evaluate IS Stability in Solution (Protocol 1) check_exchange->eval_stability Yes other_issues Investigate Other Causes (e.g., Matrix Effects) check_exchange->other_issues No stability_result Is Standard Unstable? eval_stability->stability_result mitigate Mitigation Strategies stability_result->mitigate Yes check_purity Quantify Isotopic Purity (Protocol 2) stability_result->check_purity No lower_temp Lower Temperature adjust_ph Adjust pH change_solvent Use Aprotic Solvent stable_is Use ¹³C or ¹⁵N IS purity_result Is Purity Issue Confirmed? check_purity->purity_result new_lot Use New Lot or Different Standard purity_result->new_lot Yes purity_result->other_issues No resolve Issue Resolved new_lot->resolve lower_temp->resolve adjust_ph->resolve change_solvent->resolve stable_is->resolve

Caption: Troubleshooting workflow for isotopic exchange issues.

References

Technical Support Center: Improving Peak Shape in Nicotinamide Metabolite Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of nicotinamide (B372718) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is good peak shape so crucial for nicotinamide metabolite analysis?

A1: Good, symmetrical (Gaussian) peak shape is essential for accurate and reproducible quantification.[1] Poor peak shapes, such as tailing or fronting, can compromise analytical accuracy by degrading resolution between closely related metabolites and reducing the precision of peak area integration.[2] This is particularly important in metabolomics studies where subtle changes in metabolite concentrations can have significant biological implications.

Q2: What are the most common peak shape problems encountered with nicotinamide metabolites?

A2: The most frequent issues are peak tailing and poor retention. Nicotinamide and its metabolites (e.g., NMN, NAD+, NA) are highly polar (hydrophilic) compounds.[3][4] This makes them difficult to retain on traditional reversed-phase (RP) columns like C18, leading to elution near the void volume and interaction with active sites on the silica (B1680970) support, which causes peak tailing.[1][3]

Q3: Which chromatographic modes are best suited for separating these polar metabolites?

A3: While reversed-phase is common, its limitations with polar compounds often necessitate alternative approaches. The most successful methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar analytes and is widely used for separating NAD+ precursors, intermediates, and catabolites.[4][5][6]

  • Ion-Pair Chromatography (IPC): This is a variation of reversed-phase chromatography where an ion-pairing agent is added to the mobile phase to improve the retention of charged analytes.[7][8]

  • Porous Graphitic Carbon (PGC) or Specialized Reversed-Phase Columns: Columns with alternative stationary phases, such as those with pentabromobenzyl groups (PBr) or porous graphitic carbon, can offer unique selectivity and improved retention for hydrophilic compounds.[3][9]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My peaks for nicotinamide (NAM) and nicotinamide mononucleotide (NMN) are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing occurs when the back half of the peak is broader than the front half.[10] This is often a sign of secondary interactions between the analyte and the stationary phase.[10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Troubleshooting workflow for peak tailing.

CauseDetailed Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on silica-based columns can interact strongly with basic analytes like nicotinamide, causing tailing.[1] To mitigate this, use a modern, high-purity, end-capped column or a column with a polar-embedded phase.[1] Alternatively, adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase can mask these active sites.
Mobile Phase pH If the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][11] For basic compounds, operating at a lower pH (e.g., pH < 4) ensures they are fully protonated. Ensure your mobile phase is adequately buffered (typically 5-10 mM) to maintain a stable pH.[2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.[2][11] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and retention time increases slightly, you were likely overloading the column.[2]
Hardware and Extra-Column Effects Tailing affecting all peaks in the chromatogram often points to a physical issue.[2] A partially blocked column inlet frit can distort the sample flow path.[2] Excessive tubing length or wide internal diameter tubing between the column and detector can also increase peak dispersion.[1]
Issue 2: Peak Fronting

Q: My early eluting peaks are fronting. What does this indicate?

A: Peak fronting, where the front half of the peak is sloped, is less common than tailing but can still compromise results.[10][11]

CauseDetailed Solution
Sample Solvent Incompatibility This is the most common cause. If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., high percentage of organic solvent in a HILIC analysis), the analyte molecules will travel too quickly at the start, causing the peak to front.[10] Solution: Reconstitute your sample in a solvent that is as weak as, or weaker than, the initial mobile phase.
Concentration Overload While mass overload often causes tailing, concentration overload can lead to fronting.[11] This happens when the sample plug is too concentrated, leading to non-ideal behavior at the column inlet. Solution: Dilute the sample concentration.
Poor Column Condition A void or channel in the column packing material, often at the inlet, can cause peak shape distortion, including fronting or splitting. This may require column replacement.
Issue 3: Poor or No Retention

Q: My polar metabolites, like NAD+, are eluting in the void volume of my C18 column. How can I increase their retention?

A: This is a classic challenge due to the high polarity of these compounds. A standard C18 column lacks sufficient retention for them.

dot graph { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5, ranksep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: Comparison of chromatographic separation principles.

StrategyRecommended Parameters & Conditions
Switch to HILIC HILIC uses a polar stationary phase (like bare silica or amide) and a mobile phase with a high percentage of organic solvent (e.g., acetonitrile).[4][5] This allows for the retention of very polar compounds. A typical mobile phase system would be Acetonitrile (Solvent B) and an aqueous ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer (Solvent A).[12][13]
Use Ion-Pairing (IP) Reagents Adding an IP reagent like tributylamine (B1682462) (for negative ion mode) or an alkyl sulfonic acid (for positive ion mode) to the mobile phase forms a neutral complex with charged analytes, increasing their retention on a C18 column.[7][14] This technique is powerful but may require a dedicated column and can cause ion suppression in MS detectors.[8]
Alternative Stationary Phases Consider columns designed for enhanced polar retention, such as those with polar endcapping or phenyl-hexyl phases. A pentabromobenzyl (PBr) column has also been shown to provide good retention and peak shape for nicotinamide metabolites in reversed-phase mode.[3]

Experimental Protocols

Protocol 1: HILIC-MS Method for Nicotinamide Metabolites

This protocol is a representative method for the separation of a range of NAD+ metabolites.

  • LC System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) or an amide-based HILIC column is often used. A common dimension is 2.1 x 150 mm, 2.6 µm particle size.[12]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.125% Formic Acid in Water.[15][16]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Gradient Program:

    • 0.0 min: 85% B

    • 1.0 min: 85% B

    • 12.0 min: 30% B

    • 12.1 min: 10% B

    • 14.0 min: 10% B

    • 14.1 min: 85% B

    • 18.0 min: 85% B (Column Re-equilibration)

  • MS Detection: ESI in positive ion mode, using Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: Ion-Pair Reversed-Phase Method

This protocol is suitable for retaining anionic metabolites like NAD+ and its phosphorylated forms.

  • LC System: UHPLC system coupled to a mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5-10 mM Tributylamine (TBA) as the ion-pairing agent, with 5-15 mM acetic acid in water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 45 °C.

  • Gradient Program: A shallow gradient starting from a low percentage of organic solvent (e.g., 2% B) and ramping up to elute the analytes.

  • MS Detection: ESI in negative ion mode is typically used with TBA.

Visualization of Key Concepts

dot graph { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Figure 3: Simplified NAD+ Salvage Pathway.[17][18]

References

Technical Support Center: Troubleshooting Co-eluting Interferences in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences in LC-MS/MS?

A1: Co-eluting interferences occur when two or more compounds are not chromatographically separated and elute from the LC column at the same time.[1] This can lead to overlapping peaks in the chromatogram, making accurate quantification and identification of the target analyte challenging.[2][3] These interferences can originate from various sources, including the sample matrix, metabolites of the target analyte, or other structurally similar compounds.[4]

Q2: What are the common causes of co-eluting interferences?

A2: Common causes include:

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[5][6]

  • Isobaric and Isomeric Compounds: Isobaric compounds have the same nominal mass but different elemental compositions, while isomers have the same elemental composition but different structural arrangements. These can be difficult to separate chromatographically and may produce similar mass spectra.[7][8]

  • Metabolites: Drug metabolites, particularly Phase II metabolites, can have similar physicochemical properties to the parent drug and may co-elute.[9] In-source fragmentation of these metabolites can also generate ions identical to the parent drug's precursor ion.[8][9]

  • Insufficient Chromatographic Resolution: A suboptimal LC method may not have the necessary selectivity or efficiency to separate the target analyte from interfering compounds.[1]

Q3: How do co-eluting interferences impact my LC-MS/MS data?

A3: Co-eluting interferences can significantly compromise data quality by:

  • Inaccurate Quantification: Ion suppression or enhancement caused by matrix effects can lead to underestimation or overestimation of the analyte concentration.[5][6]

  • Poor Reproducibility: Variable matrix effects between samples can result in poor precision and reproducibility of the analytical method.

  • Misidentification of Compounds: Overlapping peaks can lead to the misidentification of analytes, especially when relying solely on retention time for identification.[5]

  • Reduced Sensitivity: High background noise and ion suppression can decrease the signal-to-noise ratio, making it difficult to detect low-abundance analytes.[4]

Troubleshooting Guides

Issue 1: Poor peak shape and resolution.

Symptoms:

  • Broad or tailing peaks.

  • Overlapping or co-eluting peaks in the chromatogram.[5]

  • Inconsistent retention times.[5]

Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape and Resolution start Poor Peak Shape / Resolution Observed check_column 1. Check LC Column - Age and performance - Proper installation start->check_column optimize_mobile_phase 2. Optimize Mobile Phase - Gradient slope - pH and organic modifier check_column->optimize_mobile_phase adjust_flow_rate 3. Adjust Flow Rate & Temperature - Lower flow rate for better resolution - Optimize temperature for selectivity optimize_mobile_phase->adjust_flow_rate evaluate_sample_prep 4. Evaluate Sample Preparation - Filtration - Solid-Phase Extraction (SPE) adjust_flow_rate->evaluate_sample_prep result_improved Resolution Improved evaluate_sample_prep->result_improved Yes result_not_improved Issue Persists evaluate_sample_prep->result_not_improved No consider_alt_column Consider Alternative Column Chemistry result_not_improved->consider_alt_column

Caption: Workflow for troubleshooting poor peak shape and resolution.

Detailed Steps:

  • Check LC Column:

    • Action: Verify the column's age and performance history. Ensure it is installed correctly and not clogged.

    • Rationale: Column degradation is a common cause of poor peak shape and loss of resolution.[5]

  • Optimize Mobile Phase:

    • Action: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[10] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and pH levels to alter selectivity.[10]

    • Rationale: The composition of the mobile phase directly influences the retention and separation of analytes on the column.[11]

  • Adjust Flow Rate and Temperature:

    • Action: Lowering the flow rate can increase column efficiency and improve resolution. Adjusting the column temperature can also alter selectivity.[12]

    • Rationale: Both flow rate and temperature are critical parameters that affect chromatographic separation.[12]

  • Evaluate Sample Preparation:

    • Action: Ensure proper sample filtration to remove particulates.[10] For complex matrices, consider implementing a solid-phase extraction (SPE) step to remove interfering compounds before analysis.[13]

    • Rationale: A clean sample is crucial for good chromatography and to prevent column contamination.[4]

Issue 2: Suspected interference from isobaric or isomeric compounds.

Symptoms:

  • A single chromatographic peak is observed, but MS/MS data suggests the presence of multiple components.

  • Inconsistent fragment ion ratios across the peak.

  • Difficulty in obtaining a clean MS/MS spectrum for the target analyte.

Troubleshooting Workflow:

G Troubleshooting Isobaric/Isomeric Interferences start Suspected Isobaric/ Isomeric Interference chrom_opt 1. Enhance Chromatographic Separation - Slower gradient - Different column chemistry start->chrom_opt ms_techniques 2. Utilize Advanced MS Techniques - High-resolution MS - Ion mobility spectrometry chrom_opt->ms_techniques fragmentation_study 3. Perform Detailed Fragmentation Study - Vary collision energy - Analyze fragment ion ratios ms_techniques->fragmentation_study result_separated Interferences Resolved fragmentation_study->result_separated Successful result_not_separated Co-elution Persists fragmentation_study->result_not_separated Unsuccessful consult_lit Consult Literature for Specific Isomers result_not_separated->consult_lit

Caption: Workflow for addressing isobaric and isomeric interferences.

Detailed Steps:

  • Enhance Chromatographic Separation:

    • Action: Employ a longer and shallower gradient to maximize the separation potential.[9] If co-elution persists, try a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl).

    • Rationale: Isomers often have subtle differences in their physicochemical properties that can be exploited for chromatographic separation with an optimized method.[8]

  • Utilize Advanced MS Techniques:

    • Action: If available, use a high-resolution mass spectrometer (HRMS) to differentiate between isobaric compounds based on their exact mass.[14] Ion mobility spectrometry can also be used to separate ions based on their size and shape, providing an additional dimension of separation.[15]

    • Rationale: These techniques provide an orthogonal separation mechanism to liquid chromatography, enabling the resolution of co-eluting species.[15][16]

  • Perform a Detailed Fragmentation Study:

    • Action: Acquire MS/MS spectra at different collision energies. Isomers may exhibit different fragmentation patterns or fragment ion ratios at varying energies.

    • Rationale: Differences in the chemical structure of isomers can lead to distinct fragmentation pathways that can be used for their differentiation.[17]

Issue 3: Significant matrix effects leading to poor data quality.

Symptoms:

  • Low signal intensity for the target analyte.

  • Poor reproducibility between replicate injections of the same sample.

  • Inconsistent results between different sample matrices.

Troubleshooting Workflow:

G Mitigating Matrix Effects start Significant Matrix Effects Observed sample_prep 1. Improve Sample Preparation - Protein precipitation - Liquid-liquid extraction (LLE) - Solid-phase extraction (SPE) start->sample_prep dilution 2. Sample Dilution - Dilute sample to reduce matrix concentration sample_prep->dilution is_correction 3. Use Stable Isotope-Labeled Internal Standard (SIL-IS) dilution->is_correction chrom_separation 4. Optimize Chromatographic Separation - Shift retention time of analyte from interfering matrix components is_correction->chrom_separation result_mitigated Matrix Effects Mitigated chrom_separation->result_mitigated

References

stability of 1-Methylnicotinamide-d4 iodide in reconstitution solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylnicotinamide-d4 iodide. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, reconstitution, and handling of this compound. Please find troubleshooting guides and frequently asked questions (FAQs) below to ensure the successful use of 1-Methylnicotinamide-d4 iodide in your experiments.

Stability of 1-Methylnicotinamide-d4 iodide

The stability of 1-Methylnicotinamide-d4 iodide is crucial for obtaining reliable and reproducible experimental results. While specific stability data for the deuterated form in various solvents is not extensively published, the following information is based on the stability of the non-deuterated form and general principles of handling isotopically labeled compounds.

Summary of Stability and Storage Conditions

FormSolvent/ConditionRecommended Storage TemperatureReported Stability
Solid --20°C≥ 4 years[1]
Solid -2°C to 8°CLong-term storage[2]
In Solution Various Solvents-80°CUp to 1 year (inferred)

Experimental Protocols

Protocol for Preparing a Stock Solution of 1-Methylnicotinamide-d4 iodide

  • Pre-weighing Preparation : Allow the vial of solid 1-Methylnicotinamide-d4 iodide to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which could affect the stability of the compound.

  • Weighing : Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Solvent Addition : Add the appropriate volume of the chosen solvent to the tube. Recommended solvents include high-purity water or dimethyl sulfoxide (B87167) (DMSO).

  • Dissolution : Vortex the solution for 30-60 seconds to ensure complete dissolution. Gentle warming (to no more than 40°C) and sonication can be used to aid dissolution if necessary.

  • Storage : Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting 1-Methylnicotinamide-d4 iodide?

A1: The choice of solvent depends on the experimental application. For most in vitro cellular assays, dimethyl sulfoxide (DMSO) is a suitable solvent. For in vivo studies, sterile, high-purity water or phosphate-buffered saline (PBS) may be more appropriate. Please refer to the solubility data in the table below.

Q2: How should I store the reconstituted solution of 1-Methylnicotinamide-d4 iodide?

A2: For long-term stability, it is recommended to store the reconstituted solution in aliquots at -80°C. This will minimize the number of freeze-thaw cycles and protect the compound from degradation. For short-term use (within a few days), the solution can be stored at 2-8°C, protected from light.

Q3: Is 1-Methylnicotinamide-d4 iodide sensitive to light?

A3: While specific data on the photosensitivity of 1-Methylnicotinamide-d4 iodide is limited, it is good laboratory practice to protect all chemical solutions from light to prevent potential photodegradation. Use amber vials or wrap clear vials in aluminum foil.

Q4: What are the signs of degradation of a 1-Methylnicotinamide-d4 iodide solution?

A4: Visual signs of degradation may include a change in the color of the solution (e.g., yellowing) or the appearance of precipitates. If you observe any of these changes, it is recommended to prepare a fresh solution.

Q5: How does the stability of the deuterated form compare to the non-deuterated form?

A5: The isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical stability of the molecule. Therefore, the stability of 1-Methylnicotinamide-d4 iodide is expected to be very similar to that of 1-Methylnicotinamide iodide under the same conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution upon storage. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.Warm the solution gently (to no more than 40°C) and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent.
The solution appears discolored (e.g., yellow). This could be a sign of chemical degradation, possibly due to exposure to light, high temperatures, or a non-neutral pH. Pyridinium compounds can be susceptible to degradation under basic conditions.Discard the discolored solution and prepare a fresh stock. Ensure proper storage conditions (protected from light, at the recommended temperature, and using a neutral pH buffer if applicable).
Inconsistent experimental results. This could be due to repeated freeze-thaw cycles of the stock solution, leading to degradation, or inaccurate initial weighing of the compound.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure accurate weighing and complete dissolution when preparing the initial stock solution.

Quantitative Data

Solubility of 1-Methylnicotinamide iodide

SolventConcentration
Water100 mg/mL
Dimethyl sulfoxide (DMSO)50 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2Sparingly soluble (1-10 mg/mL)[1]
EthanolLow solubility[2]

Note: This data is for the non-deuterated form and should be used as a guideline for 1-Methylnicotinamide-d4 iodide.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start equilibrate Equilibrate vial to RT start->equilibrate weigh Weigh Solid Compound equilibrate->weigh add_solvent Add Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Prepare working solution thaw->dilute experiment Perform Experiment dilute->experiment end End experiment->end

Caption: Experimental workflow for the preparation, storage, and use of 1-Methylnicotinamide-d4 iodide solutions.

troubleshooting_guide cluster_precipitate Precipitate in Solution cluster_discoloration Solution Discoloration cluster_inconsistent Inconsistent Results issue Encountered Issue cause_solubility Exceeds solubility at storage temp issue->cause_solubility Precipitate cause_degradation Degradation (light, temp, pH) issue->cause_degradation Discoloration cause_freeze_thaw Repeated freeze-thaw cycles issue->cause_freeze_thaw Inconsistency cause_weighing Inaccurate weighing issue->cause_weighing Inconsistency solution_warm Gently warm & vortex cause_solubility->solution_warm solution_dilute Prepare a more dilute solution cause_solubility->solution_dilute solution_discard Discard and prepare fresh cause_degradation->solution_discard solution_store_properly Ensure proper storage cause_degradation->solution_store_properly solution_aliquot Use fresh aliquots cause_freeze_thaw->solution_aliquot solution_reweigh Ensure accurate preparation cause_weighing->solution_reweigh

Caption: A logical troubleshooting guide for common issues with 1-Methylnicotinamide-d4 iodide solutions.

References

Technical Support Center: Correcting for Analyte Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and correct for analyte loss during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of analyte loss during sample preparation?

Analyte loss can occur at various stages of sample preparation due to several factors. The most common causes include:

  • Adsorption: Analytes can adsorb to the surfaces of sample containers, pipette tips, and other labware. This is particularly problematic for hydrophobic compounds.[1]

  • Degradation: Analytes can degrade due to enzymatic activity, exposure to light, extreme temperatures, or unfavorable pH conditions.

  • Incomplete Extraction: During techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the analyte may not be fully recovered from the sample matrix.

  • Co-precipitation: In protein precipitation, analytes that are bound to proteins can be unintentionally removed along with the precipitated proteins.

  • Evaporation: Volatile analytes can be lost during steps that involve heating or drying with nitrogen.

  • Matrix Effects: Components in the sample matrix can interfere with the analytical instrument's response, leading to signal suppression or enhancement, which can be misinterpreted as analyte loss.

Q2: What is the difference between an internal standard and a surrogate standard?

An internal standard (IS) and a surrogate standard are both used to improve the accuracy and precision of analytical measurements, but they have distinct functions and are added at different stages of the analytical process.

  • Internal Standard (IS): An IS is a compound with similar physicochemical properties to the analyte of interest. It is added to the sample just before the instrumental analysis. Its primary purpose is to correct for variations in instrument response and injection volume.[2][3] Any fluctuation in the instrument's signal will affect both the analyte and the IS proportionally, allowing for accurate quantification based on the ratio of their signals.[1]

  • Surrogate Standard: A surrogate standard is a compound that is chemically similar to the analyte but not expected to be present in the original sample. It is added to the sample at the very beginning of the sample preparation process.[2] The recovery of the surrogate is measured to assess the efficiency of the entire sample preparation procedure, including extraction and cleanup steps.[2]

Q3: When should I use an internal standard versus a surrogate standard?

The choice between an internal standard and a surrogate standard depends on the specific goals of your analysis and the nature of your sample preparation method.

  • Use a surrogate standard when: You need to evaluate the performance of your entire sample preparation method, especially for complex matrices or multi-step procedures where analyte loss is likely.[2][4] Environmental analyses often utilize surrogate standards to monitor method performance for each sample.[4]

  • Use an internal standard when: Your primary concern is variability in the instrumental analysis, such as fluctuations in injection volume or detector response.[1][2] Most quantitative methods benefit from the use of an internal standard to improve precision.

In many comprehensive analytical methods, particularly in regulated environments, both surrogate and internal standards are used to monitor and correct for losses at different stages of the process.[4]

Troubleshooting Guides

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Symptoms:

  • Consistently low or no detection of the analyte in the final eluate.

  • Poor reproducibility between replicate samples.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Improper Sorbent Conditioning/Equilibration Ensure the sorbent is properly wetted and activated according to the manufacturer's protocol. The equilibration step should match the sorbent environment with that of the sample.
Analyte Breakthrough During Loading - Check Solvent Composition: The sample solvent may be too strong, causing the analyte to pass through without being retained. Consider diluting the sample with a weaker solvent. - Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent. Optimize the flow rate to allow for adequate retention.
Analyte Loss During Washing The wash solvent may be too strong and eluting the analyte along with interferences. Try a weaker wash solvent or reduce the volume of the wash solvent.
Incomplete Elution - Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent or try a different solvent composition. - Elution Volume: The volume of the elution solvent may be insufficient to completely recover the analyte. Try eluting with multiple, smaller volumes of solvent.
Issue 2: Poor Recovery in Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low analyte concentration in the extraction solvent.

  • Formation of an emulsion layer between the two phases.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Incorrect pH of Aqueous Phase The pH of the aqueous phase is critical for the efficient partitioning of ionizable analytes. Adjust the pH to ensure the analyte is in its neutral, more organic-soluble form.
Inadequate Mixing Insufficient mixing will result in poor extraction efficiency. Ensure thorough mixing of the two phases by vortexing or gentle shaking for an adequate amount of time.
Emulsion Formation - Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times. - "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion. - Centrifugation: Centrifuging the sample can help to separate the layers.
Poor Solvent Choice The chosen extraction solvent may not have a high affinity for the analyte. Consult solvent miscibility and polarity charts to select a more appropriate solvent.
Issue 3: Analyte Loss During Protein Precipitation

Symptoms:

  • Lower than expected analyte concentration after precipitation and removal of the protein pellet.

  • High variability in results.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Analyte Co-precipitation Analytes that are protein-bound can be carried down with the precipitated proteins. To mitigate this, try disrupting protein-analyte binding before precipitation by adjusting the sample pH or adding a small amount of organic solvent.
Incomplete Protein Precipitation Insufficient mixing or incubation time can lead to incomplete protein removal, which can interfere with subsequent analysis. Ensure thorough vortexing and adequate incubation on ice.
Analyte Instability in the Precipitating Solvent The analyte may not be stable in the high concentration of organic solvent used for precipitation. Assess analyte stability in the chosen solvent beforehand.
Adsorption to Pipette Tips Use low-retention pipette tips, especially for viscous samples or those containing detergents.

Experimental Protocols

Protocol 1: Using an Internal Standard for LC-MS Analysis

This protocol describes the general procedure for using an internal standard to correct for analyte loss and instrumental variability in a typical LC-MS workflow.

Materials:

  • Analyte stock solution

  • Internal standard (IS) stock solution (ideally a stable isotope-labeled version of the analyte)

  • Sample matrix (e.g., plasma, urine)

  • Solvents for sample preparation and LC-MS analysis

Procedure:

  • Prepare Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the sample matrix.

    • To each calibration standard, add a constant, known concentration of the internal standard stock solution. The IS concentration should be consistent across all standards and samples.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte into the sample matrix.

    • Add the same constant concentration of the internal standard to each QC sample.

  • Prepare Samples:

    • To each unknown sample, add the same constant concentration of the internal standard.

  • Sample Preparation:

    • Perform the chosen sample preparation procedure (e.g., protein precipitation, SPE, LLE) on all calibration standards, QC samples, and unknown samples.

  • LC-MS Analysis:

    • Analyze the processed samples by LC-MS.

    • Monitor the signal for both the analyte and the internal standard.

  • Data Analysis:

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[5]

Protocol 2: Using a Surrogate Standard for GC-MS Analysis of Environmental Samples

This protocol outlines the use of a surrogate standard to monitor the efficiency of a solid-phase extraction (SPE) method for the analysis of pesticides in water samples by GC-MS.

Materials:

  • Surrogate standard stock solution (e.g., a deuterated pesticide not expected in the samples)

  • SPE cartridges

  • Water sample

  • Solvents for conditioning, washing, and elution

Procedure:

  • Sample Spiking:

    • To a known volume of the water sample, add a known amount of the surrogate standard stock solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions, typically with an organic solvent followed by water.

  • Sample Loading:

    • Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences, ensuring the surrogate and analyte are not eluted.

  • Elution:

    • Elute the analyte and surrogate from the cartridge with a suitable organic solvent.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume.

    • Analyze the extract by GC-MS.

  • Recovery Calculation:

    • Determine the concentration of the surrogate standard in the final extract.

    • Calculate the percent recovery of the surrogate standard:

      • % Recovery = (Concentration found / Concentration added) x 100

    • The recovery of the surrogate provides an indication of the efficiency of the sample preparation process for the target analytes.[2]

Data Presentation

Table 1: Comparison of Analyte Recovery for Different Extraction Methods

AnalyteSample MatrixExtraction MethodAverage Recovery (%)Reference
23 Drugs of AbuseUrineSPE (Oasis PRiME HLB)86 ± 6.6[6]
23 Drugs of AbuseUrineSLELower than SPE[6]
23 Drugs of AbuseUrineLLE70 ± 10[6]
Volatile CompoundsRose Aromatic WaterLLE (Chloroform)25.76 - 98.86[7]
Volatile CompoundsRose Aromatic WaterLLE (Dichloromethane)32.07 - 98.81[7]
Volatile CompoundsRose Aromatic WaterLLE (Ethyl Acetate)57.49 - 95.29[7]
Volatile CompoundsRose Aromatic WaterSPE>95[7]
Common DrugsSerumLLE (Back-extraction)33.3 - 74.0[8]
Common DrugsSerumSPE>65[8]

Table 2: Impact of Internal Standard on Analyte Quantification

AnalyteSample MatrixInternal StandardImprovement in AccuracyImprovement in PrecisionReference
Various Analytes-YesReduces procedural errorsImproves repeatability[9]
Target Compounds-YesImproves accuracyImproves repeatability by a factor of 4.4[1]

Visualizations

experimental_workflow_internal_standard Workflow for Analyte Quantification using an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, etc.) Spike_IS->Extraction LCMS LC-MS/GC-MS Analysis Extraction->LCMS Processed Sample Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio Cal_Curve Calibration Curve (Ratio vs. Conc.) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Workflow for correcting analyte loss with an internal standard.

experimental_workflow_surrogate_standard Workflow for Monitoring Sample Preparation Efficiency using a Surrogate Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Method Evaluation Sample Sample Spike_Surrogate Spike with Surrogate Standard Sample->Spike_Surrogate Extraction Extraction (SPE, LLE, etc.) Spike_Surrogate->Extraction Cleanup Cleanup Extraction->Cleanup GCMS GC-MS/LC-MS Analysis Cleanup->GCMS Processed Sample Data Data Acquisition (Surrogate Signal) GCMS->Data Recovery Calculate % Recovery of Surrogate Data->Recovery Method_Acceptance Assess Method Performance Recovery->Method_Acceptance

Caption: Workflow for monitoring sample preparation efficiency with a surrogate standard.

References

managing poor signal response of 1-Methylnicotinamide-d4 iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing poor signal response of 1-Methylnicotinamide-d4 iodide during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methylnicotinamide-d4 iodide and why is it used as an internal standard?

1-Methylnicotinamide-d4 (MNA-d4) iodide is the deuterated form of 1-Methylnicotinamide (MNA) iodide, a metabolite of nicotinamide (B372718).[1][2] As a stable isotope-labeled internal standard, it is chemically almost identical to the endogenous analyte (MNA). This allows it to mimic the behavior of the analyte during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry assays, leading to more accurate and precise results.

Q2: What are the common analytical techniques used for 1-Methylnicotinamide-d4 iodide?

The most common analytical technique for the quantitative analysis of 1-Methylnicotinamide-d4 iodide, along with its non-deuterated counterpart, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5] This method offers high sensitivity and selectivity for detecting and quantifying the analyte in complex biological matrices such as plasma and urine.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy is another technique used for structural confirmation and purity assessment.[3][6]

Q3: I am observing a poor signal-to-noise ratio for 1-Methylnicotinamide-d4 iodide in my LC-MS/MS analysis. What are the potential initial steps to take?

A poor signal-to-noise ratio can stem from several factors. Begin by systematically checking the following:

  • Sample Preparation: Ensure accurate and consistent spiking of the internal standard. Verify the stability of MNA-d4 iodide in your sample matrix and storage conditions.

  • LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and confirm the column is not clogged or degraded.

  • MS System: Verify the instrument is properly tuned and calibrated. Confirm the correct precursor and product ions are being monitored in your multiple reaction monitoring (MRM) method.

If these initial checks do not resolve the issue, refer to the detailed troubleshooting guides below.

Troubleshooting Guides

Poor Signal Response in LC-MS/MS

A diminished or inconsistent signal for 1-Methylnicotinamide-d4 iodide can compromise the accuracy of your quantitative analysis. The following sections detail potential causes and solutions.

Issue 1: Ion Suppression due to the Iodide Counter-ion and Sample Matrix

The iodide salt form of MNA-d4 can contribute to ion suppression in the electrospray ionization (ESI) source. Non-volatile salts can compete with the analyte for ionization, reducing its signal intensity.[7] Additionally, components of the biological matrix can co-elute with the analyte and interfere with its ionization.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Modify your LC method to separate MNA-d4 from the bulk of the iodide salt and matrix components.

    • Gradient Adjustment: A shallower gradient can improve resolution.

    • Column Chemistry: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like MNA.[5]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement an SPE protocol to remove salts and other interfering substances from the sample before injection.

    • Protein Precipitation: While a simple method, ensure the solvent used for precipitation does not cause the analyte to crash out of solution. Acetonitrile (B52724) is commonly used for protein precipitation when analyzing MNA.[4][8]

  • Mobile Phase Modification:

    • The addition of a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase can improve peak shape and ionization efficiency for quaternary ammonium (B1175870) compounds.[5]

Issue 2: Adduct Formation

Quaternary ammonium compounds like MNA-d4 can form adducts with various cations present in the sample or mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+).[9][10] This can split the signal among different ionic species, reducing the intensity of the desired precursor ion.

Troubleshooting Steps:

  • Identify Adducts: Analyze a high-concentration standard solution in full scan mode to identify the common adducts being formed.

  • Promote a Single Adduct: Modify the mobile phase to favor the formation of a single, consistent adduct. For example, adding a low concentration of sodium acetate (B1210297) can promote the formation of the [M+Na]+ adduct, consolidating the signal into one primary ion.[10]

  • Optimize MS Parameters: If multiple adducts are unavoidable, include the most abundant ones in your MRM method to sum their signals for quantification.

Issue 3: In-source Fragmentation or Instability

Deuterated standards can sometimes undergo fragmentation in the ion source or be unstable under certain conditions.

Troubleshooting Steps:

  • Optimize Source Conditions: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.

  • Evaluate Stability: Assess the stability of MNA-d4 iodide in your stock solutions and sample diluents over time. MNA is a quaternary ammonium salt and is generally stable, but degradation can be pH and temperature-dependent.[8] Avoid strongly acidic or basic conditions for prolonged storage.[11]

Quantitative Data Summary: LC-MS/MS Parameters for MNA Analysis

The following table summarizes typical LC-MS/MS parameters reported in the literature for the analysis of 1-Methylnicotinamide, which can serve as a starting point for method development with the deuterated standard.

ParameterReported ConditionsReference
Chromatography
ColumnWaters Spherisorb S5 CN (2.0 x 100 mm, 5 µm) or HILIC columns[4][5][8]
Mobile Phase A5 mM ammonium formate (B1220265) with 0.1% formic acid in water[4][8]
Mobile Phase BAcetonitrile with 0.1% formic acid[4][8]
Flow Rate0.2 - 0.4 mL/min[1][4]
GradientGradient elution is typically used[4][8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1][4][8]
Precursor Ion (m/z)137.1 (for non-deuterated MNA)[1][4]
Product Ion (m/z)94.1 or 80.1 (for non-deuterated MNA)[1][4][8]

Note: The precursor ion for 1-Methylnicotinamide-d4 iodide will be higher by 4 mass units (m/z 141.1). Product ions may or may not shift depending on the location of the deuterium (B1214612) labels.

Poor Signal Response in NMR Spectroscopy

Poor signal quality in NMR can manifest as broad peaks, low signal-to-noise, or the absence of expected signals.

Issue 1: Peak Broadening

Causes and Troubleshooting:

  • Sample Concentration: High concentrations of quaternary ammonium compounds can lead to aggregation and peak broadening.[3] Prepare samples at a lower concentration.

  • Hygroscopicity: MNA-d4 iodide can absorb water from the atmosphere. The presence of water can cause broadening of exchangeable proton signals.[3] Ensure your sample and NMR solvent are dry. Lyophilize the sample if necessary.

  • Poor Shimming: The magnetic field homogeneity greatly affects peak shape. Re-shim the instrument before acquiring data.[4]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. Ensure glassware is clean.

Issue 2: Low Signal-to-Noise Ratio

Causes and Troubleshooting:

  • Low Sample Concentration: If the sample is too dilute, the signal will be weak. Increase the concentration if possible, or increase the number of scans.

  • Incorrect Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe.

  • Sub-optimal Receiver Gain: Adjust the receiver gain to an optimal level to maximize signal without causing clipping.

Issue 3: Complex or Unexpected Spectra

Causes and Troubleshooting:

  • Coupling to Quadrupolar Nuclei: The protons on the carbons adjacent to the quaternary nitrogen can couple to the 14N nucleus, which is a quadrupolar nucleus, potentially leading to broadened or complex signals.[3]

  • Solvent Effects: The chemical shifts of protons in MNA-d4 can be sensitive to the NMR solvent used. Trying a different deuterated solvent (e.g., D2O, Methanol-d4, DMSO-d6) may help resolve overlapping signals.[4]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of MNA in Human Serum

This protocol is adapted from a published method for the analysis of nicotinamide and N1-methylnicotinamide.[4][8]

  • Aliquoting: Aliquot 100 µL of human serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of 1-Methylnicotinamide-d4 iodide solution (in a suitable solvent like methanol (B129727) or water) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_LCMS_Signal start Poor Signal for 1-Methylnicotinamide-d4 iodide check_basics Check Instrument Basics: - Leaks - Flow Rate - Tuning/Calibration start->check_basics issue_type Signal Issue Type? check_basics->issue_type low_intensity Low Intensity / Ion Suppression issue_type->low_intensity Low inconsistent_signal Inconsistent / Drifting Signal issue_type->inconsistent_signal Inconsistent no_signal No Signal issue_type->no_signal None optimize_lc Optimize Chromatography (Gradient, Column) low_intensity->optimize_lc improve_sample_prep Improve Sample Prep (SPE, Dilution) low_intensity->improve_sample_prep check_adducts Check for Adducts (Full Scan) low_intensity->check_adducts check_stability Evaluate Analyte Stability (pH, Temp, Time) inconsistent_signal->check_stability check_carryover Investigate Carryover inconsistent_signal->check_carryover check_ms_params Verify MS Parameters (Precursor/Product Ions) no_signal->check_ms_params end Signal Restored optimize_lc->end improve_sample_prep->end promote_adduct Promote Single Adduct (e.g., add Na+) check_adducts->promote_adduct promote_adduct->end check_stability->end check_carryover->end direct_infusion Direct Infusion of Standard check_ms_params->direct_infusion direct_infusion->end

Caption: Troubleshooting workflow for poor LC-MS/MS signal of 1-Methylnicotinamide-d4 iodide.

NMR_Troubleshooting_Workflow start Poor NMR Spectrum problem Identify Primary Issue start->problem broad_peaks Broad Peaks problem->broad_peaks Broadening low_sn Low S/N problem->low_sn Low Signal complex_spectrum Complex/Unexpected Spectrum problem->complex_spectrum Complexity check_shim Re-shim Magnet broad_peaks->check_shim check_concentration Adjust Concentration (Avoid Aggregation) broad_peaks->check_concentration dry_sample Dry Sample & Solvent (Hygroscopicity) broad_peaks->dry_sample increase_scans Increase Number of Scans low_sn->increase_scans check_pulse Calibrate Pulse Width low_sn->check_pulse change_solvent Try Different Solvent complex_spectrum->change_solvent temp_study Variable Temperature NMR complex_spectrum->temp_study solution Improved Spectrum check_shim->solution check_concentration->solution dry_sample->solution increase_scans->solution check_pulse->solution change_solvent->solution temp_study->solution

Caption: Logical steps for troubleshooting poor NMR spectral quality for quaternary ammonium compounds.

References

resolving isomeric metabolites in NAD+ pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of NAD+ and its isomeric metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric metabolites in the NAD+ pathway that pose analytical challenges?

A1: Several isomeric and isobaric metabolites in the NAD+ pathway can co-elute in chromatographic separations, leading to inaccurate quantification. Key examples include:

  • Nicotinic Acid (NA) and Picolinic Acid: Picolinic acid is an isomer of nicotinic acid and is known to co-elute, interfering with accurate NA measurement.[1]

  • N-methyl-2-pyridone-5-carboxamide (Me2PY) and N-methyl-4-pyridone-3-carboxamide (Me4PY): These catabolites are regioisomers that often share the same mass and retention time, making their individual quantification challenging.[2][3]

  • Nicotinamide (B372718) Riboside (NR) and Nicotinic Acid Riboside (NAR): These are precursors in the salvage pathways and can be challenging to separate due to their structural similarities.[4]

Q2: Why is the stability of NAD+ metabolites a concern during sample preparation?

A2: The stability of pyridine (B92270) nucleotides is a major challenge in quantifying the NADome. The oxidized forms (NAD+, NADP+) are more stable in acidic solutions, while the reduced forms (NADH, NADPH) are more stable in alkaline solutions.[1] Factors like time, pH, and temperature significantly impact their stability, making rapid quenching of metabolism and controlled extraction procedures essential for accurate measurements.[1][5] NADH, in particular, is sensitive to oxidation.[5]

Q3: What are the advantages of using LC-MS/MS over other methods for NAD+ metabolome analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to traditional methods like HPLC-UV, NMR, or enzymatic assays.[1][4][6] This allows for the separation and quantification of closely related metabolites, even at low concentrations, with limits of quantification often in the femtomole range.[1][7] The two-dimensional data collection (retention time and mass-to-charge ratio) greatly enhances the accuracy of metabolite identification and quantification.[1]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Symptom: Co-elution of peaks for known isomers (e.g., Nicotinic Acid and Picolinic Acid) leading to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Chemistry Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an amino-modified HILIC column, which has demonstrated good retention and resolution for water-soluble NAD+ metabolites.[1] Mixed-mode chromatography (reverse-phase/anion-exchange) can also be an effective alternative.[8]
Suboptimal Mobile Phase Composition Optimize the mobile phase. For HILIC, this typically involves adjusting the gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[9] For reversed-phase chromatography, the addition of ion-pairing agents can improve separation, though HILIC is often preferred to avoid contamination.[2][10]
Incorrect Column Temperature Evaluate and optimize the column temperature, as it can significantly affect retention times and peak shapes.[8]
Issue 2: Inaccurate Quantification and High Variability

Symptom: Inconsistent and non-reproducible quantitative results between sample replicates.

Possible Causes & Solutions:

CauseRecommended Solution
Metabolite Degradation during Sample Preparation Implement a rapid quenching protocol to halt metabolic activity immediately after sample collection.[1] Use appropriate extraction solvents based on the stability of the target analytes. For instance, ice-cold 80% methanol (B129727) or boiled buffered ethanol (B145695) are commonly used.[1][4] Ensure that the pH of the extraction buffer is suitable for the stability of both oxidized and reduced forms of NAD+ metabolites if both are of interest.[1]
Matrix Effects Incorporate isotopically labeled internal standards for the metabolites of interest. This helps to account for variations in extraction efficiency and ionization suppression or enhancement caused by the sample matrix.[2]
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of samples and standards, as this can lead to the degradation of sensitive metabolites.[2]

Experimental Protocols

Protocol 1: Sample Extraction for NAD+ Metabolome Analysis

This protocol is a general guideline for the extraction of NAD+ metabolites from mammalian cells or tissues.

  • Quenching: Immediately after harvesting, wash cells or tissues with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

  • Lysis and Extraction:

    • For simultaneous extraction of oxidized and reduced forms, add 500 µL of ice-cold 80% methanol.[1]

    • Alternatively, for robust extraction of most NAD+ metabolites, use boiled buffered ethanol.[1]

  • Homogenization: For tissues, homogenize the sample in the extraction solvent using a bead beater or similar equipment. For cells, scraping in the extraction solvent is usually sufficient.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS analysis, often the initial mobile phase composition.

Protocol 2: HILIC-LC-MS/MS Analysis of NAD+ Metabolites

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of NAD+ metabolites.

  • Liquid Chromatography (LC):

    • Column: Phenomenex Luna NH2 column or similar HILIC column.[1]

    • Mobile Phase A: 7.5 mM ammonium acetate with 1.54 mM ammonium hydroxide (B78521) in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar metabolites.

    • Column Temperature: 32°C.[9]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode is commonly used for the detection of NAD+ metabolites.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Two pairs of molecular ion/product ion transitions should be optimized for each metabolite to ensure specificity.[3]

Data Presentation

Table 1: Endogenous NAD+ Metabolite Levels in Human Biofluids

MetaboliteWhole BloodPlasmaSerumUrine
NAD+DetectedUndetectableUndetectableDetected
NADHDetectedUndetectableUndetectableUndetectable
NADP+DetectedUndetectableUndetectableUndetectable
NADPHDetectedUndetectableUndetectableUndetectable
NMNDetectedDetectedDetectedDetected
NRDetectedDetectedDetectedDetected
NRHDetectedDetectedDetectedDetected
NAMDetectedDetectedDetectedDetected
NADetectedNot DetectedNot DetectedDetected
Me2PY/Me4PYDetectedDetectedDetectedDetected

Source: Adapted from data presented in Canto et al., 2021.[10] Note that "Detected" indicates the presence of the metabolite, though concentrations vary significantly.

Visualizations

NAD_Pathway cluster_denovo De Novo Synthesis cluster_consumption NAD+ Consumption Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Multi-step NAD NAD Kynurenine->NAD Multi-step Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs CD38 CD38 NAD->CD38 NAM NAM NMN NMN NAM->NMN NAMPT NA NA NAMN NAMN NA->NAMN NR NR NR->NMN NRK1/2 NMN->NAD NMNAT1-3 NAMN->NAD NMNAT1-3 Sirtuins->NAM PARPs->NAM CD38->NAM

Caption: Overview of the primary NAD+ biosynthetic and consumption pathways.

Troubleshooting_Workflow Start Poor Isomer Resolution CheckColumn Is a HILIC column being used? Start->CheckColumn SwitchColumn Switch to HILIC or mixed-mode column CheckColumn->SwitchColumn No OptimizeMobilePhase Optimize mobile phase gradient and pH CheckColumn->OptimizeMobilePhase Yes SwitchColumn->OptimizeMobilePhase OptimizeTemp Optimize column temperature OptimizeMobilePhase->OptimizeTemp Reanalyze Re-analyze samples OptimizeTemp->Reanalyze

Caption: Troubleshooting workflow for poor chromatographic resolution of isomers.

References

Technical Support Center: The Impact of Internal Standard Concentration on Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical role of internal standard (IS) concentration in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard in quantitative analysis?

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[2][3] By comparing the signal of the analyte to the constant signal of the IS, a response ratio is generated. This ratio is then used for quantification, which helps to improve the accuracy and precision of the results by correcting for both systematic and random errors.[1][4]

Q2: What are the characteristics of an ideal internal standard?

An ideal internal standard should:

  • Be chemically similar to the analyte.

  • Not be naturally present in the sample matrix.[5]

  • Be clearly separated from the analyte and other matrix components in the chromatogram.

  • Have a similar response to the detector as the analyte.

  • Be stable throughout the entire analytical process.

For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is often the best choice for an internal standard as it has nearly identical chemical and physical properties to the analyte.[5]

Q3: Why is it crucial to maintain a consistent internal standard concentration across all samples?

Maintaining a consistent concentration of the internal standard in every sample, standard, and quality control is fundamental to the internal standard method.[1] The core principle of this method is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration. If the internal standard concentration varies between samples, this fundamental assumption is violated, leading to inaccurate and unreliable quantification.

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of known sample concentrations.

  • Inconsistent analyte to internal standard area ratios across the analytical run.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent IS Addition Verify the calibration and proper functioning of pipettes used for adding the IS. Ensure the IS stock solution is homogeneous before use.
IS Concentration Too Low A low IS concentration can lead to a poor signal-to-noise ratio, increasing the variability of the IS peak area integration. Prepare a new IS stock solution at a higher concentration and re-evaluate.
IS Concentration Too High An excessively high IS concentration can lead to detector saturation or cause ion suppression of the analyte, affecting the accuracy of the measurement. Dilute the IS stock solution and re-analyze the samples.
Matrix Effects The sample matrix can enhance or suppress the ionization of the analyte and/or the IS to different extents, especially if they do not co-elute perfectly. Evaluate matrix effects by post-column infusion experiments. A stable isotope-labeled IS can help mitigate this.[6]
IS Purity Issues Impurities in the internal standard can interfere with the analyte peak or introduce variability. Verify the purity of the IS as stated in its certificate of analysis.
Issue 2: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve is not linear over the desired concentration range.

  • Poor correlation coefficient (r²) for the calibration curve.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
IS Concentration Too High A high concentration of the internal standard can sometimes improve linearity, potentially by reducing the formation of analyte multimers in the ion source.[7] However, it can also lead to detector saturation for the IS at all points or for the analyte at the higher end of the curve. Optimize the IS concentration to be within the linear range of the detector.
Analyte Concentration Range Too Wide The detector may not have a linear response over a very wide concentration range. Narrow the calibration range or use a weighted regression model for the calibration curve.
Cross-Interference The analyte may be contributing to the internal standard's signal, or vice-versa. This can be more pronounced at high analyte concentrations. Check for isotopic contributions from the analyte to the IS channel and from the IS to the analyte channel by injecting high-concentration solutions of each separately.
Inappropriate IS If the IS and analyte have significantly different chemical properties, they may respond differently to matrix effects or instrument conditions, leading to non-linearity. If possible, switch to a more suitable IS, such as a stable isotope-labeled analog.

Experimental Protocols

Protocol for Optimizing Internal Standard Concentration
  • Prepare a series of internal standard solutions at different concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL) in the same solvent used for your samples.

  • Spike these solutions into a blank matrix (a sample matrix that does not contain the analyte).

  • Process these samples using your standard sample preparation protocol.

  • Analyze the samples using your LC-MS/MS method and record the peak area of the internal standard.

  • Calculate the mean peak area and the coefficient of variation (%CV) for each concentration level.

  • Select a concentration that provides a high signal-to-noise ratio and a %CV of less than 15%. This concentration should also be well within the linear dynamic range of the instrument.

Quantitative Data Summary

The following table illustrates the potential impact of varying internal standard concentrations on key analytical parameters. The optimal concentration is expected to be around the mid-point of the calibration curve.

IS ConcentrationAnalyte ConcentrationAnalyte Response (Area)IS Response (Area)Response Ratio (Analyte/IS)Calculated ConcentrationAccuracy (%)Precision (%CV)Linearity (r²)
Too Low (10 ng/mL) 100 ng/mL50,0005,00010.095 ng/mL95180.985
Optimal (100 ng/mL) 100 ng/mL50,00050,0001.0101 ng/mL10140.999
Too High (1000 ng/mL) 100 ng/mL45,000 (Suppressed)500,0000.09115 ng/mL115120.991

Note: This table is for illustrative purposes to demonstrate the expected trends.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_is Internal Standard Addition cluster_analysis Analysis cluster_data Data Processing Sample Unknown Sample Add_IS Add Fixed Concentration of IS Sample->Add_IS Standards Calibration Standards Standards->Add_IS QC Quality Controls QC->Add_IS Sample_Prep Sample Preparation Add_IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Calc_Ratio Calculate Analyte/IS Ratio LCMS_Analysis->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship cluster_concentration Internal Standard Concentration cluster_impact Impact on Quantification Low_IS Too Low Poor_SN Poor Signal-to-Noise High %CV Low_IS->Poor_SN leads to Optimal_IS Optimal Good_Accuracy Good Accuracy Good Precision Good Linearity Optimal_IS->Good_Accuracy leads to High_IS Too High Detector_Saturation Detector Saturation Ion Suppression Poor Accuracy High_IS->Detector_Saturation leads to

Caption: Impact of IS concentration on quantification quality.

References

Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled standards in their analytical workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the back-exchange of deuterium (B1214612), ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or the sample matrix.[1] This process is undesirable as it alters the isotopic composition of the internal standard, leading to a loss of the deuterium label. This can compromise the accuracy of quantitative analyses by causing an underestimation of the analyte concentration.[1][2]

Q2: Which deuterium positions on a molecule are most susceptible to back-exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. The most labile positions are:

  • On heteroatoms: Deuterium atoms attached to oxygen (e.g., in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly susceptible to exchange.[3]

  • Adjacent to carbonyl groups: Deuterium on a carbon atom next to a carbonyl group (an α-carbon) can be exchanged, particularly under basic conditions through a process called keto-enol tautomerism.[3]

  • Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange, especially in acidic or basic environments.[3]

It is crucial to select internal standards where deuterium labels are placed in stable, non-exchangeable positions.[4]

Q3: What are the key experimental factors that accelerate deuterium back-exchange?

A3: Several factors during sample preparation and analysis can promote the back-exchange of deuterium:

  • pH: The pH of the solution is a critical factor.[1] Both acidic and basic conditions can catalyze the exchange, with the minimum rate of exchange for amide protons in proteins occurring at approximately pH 2.6.[5]

  • Temperature: Higher temperatures significantly increase the rate of back-exchange.[2]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms for exchange. Aprotic solvents are preferred where possible.[6]

  • Exposure Time: The longer the deuterated standard is exposed to a protic environment, the greater the extent of back-exchange will be.[2]

Troubleshooting Guide

This guide addresses common issues related to deuterium back-exchange observed during analytical runs.

Problem 1: The signal intensity of my deuterated internal standard is decreasing over a sequence of injections.

  • Possible Cause: Ongoing back-exchange in the autosampler due to suboptimal storage conditions (temperature, solvent pH).

  • Solution:

    • Lower the autosampler temperature to 4°C or the lowest practical setting to slow the reaction rate.[1]

    • If compatible with your assay, ensure the final sample solvent is acidic, ideally around pH 2.5, to minimize the exchange rate.[1]

    • Reduce the time between sample preparation and injection.[1]

Problem 2: I observe a peak for the unlabeled analyte in my internal standard blank.

  • Possible Cause: Back-exchange has occurred, converting the deuterated standard into the unlabeled analyte.[1]

  • Solution:

    • Verify the storage conditions of your stock and working solutions (temperature, light exposure).[4]

    • Prepare fresh working solutions before each analytical run.

    • Evaluate the pH of all solutions and adjust to minimize exchange.

    • Consider using an internal standard labeled with a stable isotope like ¹³C or ¹⁵N, which are not susceptible to chemical exchange.[1]

Problem 3: My quantitative results are inconsistent and show high variability.

  • Possible Cause: Inconsistent levels of back-exchange between samples and standards.

  • Solution:

    • Strictly control the temperature and pH throughout the entire experimental workflow, from sample preparation to analysis.[2]

    • Automate sample preparation steps where possible to ensure consistent timing and reduce variability.

    • Use aprotic solvents for reconstitution and dilution whenever the assay allows.

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on deuterium back-exchange.

Table 1: Impact of pH on Deuterium Back-Exchange Rate

pH RangeRelative Exchange RateRationale
< 2.5IncreasingAcid-catalyzed exchange.[5]
~ 2.5 - 3.0 Minimum The kinetic minimum for the exchange rate for many compounds.[5][7]
> 3.0IncreasingBase-catalyzed exchange becomes more significant.[5]

Table 2: Impact of Temperature on Deuterium Back-Exchange Rate

Temperature ChangeApproximate Change in Exchange RateRationale
Decrease of 10°CSignificant DecreaseThe rate of chemical reactions, including back-exchange, is highly temperature-dependent.
Decrease from 25°C to 0°C ~14-fold decrease Lowering the temperature is a highly effective method to slow the exchange kinetics.[7]
Sub-zero chromatographyFurther significant decreaseOften employed in HDX-MS experiments to minimize back-exchange during analysis.[8]

Table 3: Impact of Solvent on Deuterium Back-Exchange

Solvent TypePotential for Back-ExchangeExamples
Aprotic Minimal Acetonitrile, Dichloromethane, Tetrahydrofuran
ProticHighWater, Methanol, Ethanol, Deuterium Oxide (D₂O)[6]

Experimental Protocols

Protocol 1: General Handling and Storage of Deuterated Standards

  • Storage: Store deuterated standards at the manufacturer-recommended temperature, typically -20°C or -80°C for long-term storage.[4] Protect from light by using amber vials.[4]

  • Solvent Selection: Use aprotic solvents for preparing stock solutions whenever possible. If an aqueous solution is necessary, use a buffer at a pH that minimizes exchange (typically pH 2.5-3).

  • Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]

Protocol 2: Quenching Procedure to Minimize Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol is adapted from typical HDX-MS workflows to rapidly slow down the exchange reaction.

  • Preparation: Pre-chill a quench buffer (e.g., 0.1 M phosphate (B84403) buffer) to 0°C. The pH of the quench buffer should be adjusted to the minimum exchange rate for the analyte, typically around pH 2.5.[9]

  • Quenching: To stop the exchange reaction, rapidly add the ice-cold quench buffer to the sample.

  • Analysis: Immediately analyze the quenched sample. Maintain low temperatures throughout the analytical process (e.g., using a cooled autosampler and column).[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis storage Store Standard (-20°C, Dark) equilibrate Equilibrate to Room Temp storage->equilibrate dissolve Dissolve in Aprotic Solvent or Low pH Buffer equilibrate->dissolve autosampler Cooled Autosampler (e.g., 4°C) dissolve->autosampler Minimize Time lcms LC-MS Analysis (Optimized Conditions) autosampler->lcms

Caption: Recommended experimental workflow for handling deuterated standards to minimize back-exchange.

logical_relationship cluster_factors Contributing Factors cluster_prevention Prevention Strategies back_exchange Deuterium Back-Exchange control_ph Control pH (around 2.5-3.0) low_temp Low Temperature (e.g., 0-4°C) aprotic_solvent Use Aprotic Solvents min_time Minimize Time high_ph High pH (Basic Conditions) high_ph->back_exchange low_ph Low pH (Acidic Conditions) low_ph->back_exchange high_temp High Temperature high_temp->back_exchange protic_solvent Protic Solvents protic_solvent->back_exchange long_time Long Exposure Time long_time->back_exchange control_ph->back_exchange Inhibits low_temp->back_exchange Inhibits aprotic_solvent->back_exchange Inhibits min_time->back_exchange Inhibits

Caption: Logical diagram illustrating the factors that promote and prevent deuterium back-exchange.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor reproducibility in quantitative bioanalysis.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following diagram outlines a systematic approach to identifying and resolving sources of variability in your bioanalytical workflow.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Hypothesis & Experimentation cluster_3 Resolution observe_issue Poor Reproducibility Observed (e.g., high %CV, inconsistent results) review_data Review Data & Processing - Check for integration errors - Verify calculations observe_issue->review_data review_protocol Review Experimental Protocol - Compare with SOP - Check for deviations observe_issue->review_protocol review_instrument Review Instrument Performance - Check system suitability tests - Review maintenance logs observe_issue->review_instrument formulate_hypothesis Formulate Hypothesis (e.g., sample prep issue, column degradation) review_data->formulate_hypothesis review_protocol->formulate_hypothesis review_instrument->formulate_hypothesis design_experiment Design Troubleshooting Experiment - Isolate one variable at a time formulate_hypothesis->design_experiment run_experiment Run Experiment & Analyze Results design_experiment->run_experiment run_experiment->formulate_hypothesis Hypothesis Rejected implement_solution Implement Corrective Action - Modify protocol - Replace consumables - Service instrument run_experiment->implement_solution Hypothesis Confirmed validate_solution Validate Solution - Run validation experiments implement_solution->validate_solution document_changes Document Changes & Observations validate_solution->document_changes

Caption: A systematic workflow for troubleshooting reproducibility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the major stages of a quantitative bioanalysis workflow.

Sample Preparation

Poor sample preparation is a leading cause of variability in bioanalytical results.[1][2][3] Inconsistent extraction, matrix effects, and analyte instability can all contribute to poor reproducibility.

Q1: My internal standard (IS) response is highly variable between samples. What could be the cause?

A1: Variable internal standard response is a common indicator of issues in sample preparation or matrix effects.[4][5][6] Here’s a guide to troubleshooting this problem:

Troubleshooting Guide: Variable Internal Standard Response

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Verify the calibration of your pipettes. Ensure proper pipetting technique, especially with viscous biological fluids.
Sample Inhomogeneity Ensure samples are thoroughly mixed (e.g., vortexed) after thawing and before aliquoting.[7]
Matrix Effects Different lots of biological matrix can have varying compositions, leading to ion suppression or enhancement.[8][9] Evaluate matrix effects by comparing the IS response in different lots of blank matrix. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
Analyte/IS Instability Assess the stability of your analyte and IS in the biological matrix at various stages (e.g., freeze-thaw, bench-top).
Incorrect IS Concentration Double-check the concentration of the IS spiking solution.

Q2: I'm observing low and inconsistent analyte recovery. How can I improve this?

A2: Low and variable recovery often points to a suboptimal extraction procedure.[10] The choice of sample preparation technique is crucial for achieving consistent and high recovery.

Troubleshooting Guide: Low Analyte Recovery

Potential Cause Troubleshooting Steps
Suboptimal Extraction Method If using protein precipitation (PPT), consider that your analyte might be co-precipitating with the proteins.[11] Evaluate alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts and potentially higher recovery.[2]
Incorrect pH Ensure the pH of your sample and extraction solvents is optimized for your analyte's chemical properties (pKa).
Insufficient Mixing/Vortexing Ensure thorough mixing during the extraction process to allow for proper partitioning of the analyte.
Incomplete Elution (SPE) If using SPE, ensure your elution solvent is strong enough to fully elute the analyte from the sorbent. Test different elution solvents and volumes.
Liquid Chromatography (LC)

Chromatographic issues can manifest as shifting retention times, poor peak shape, and pressure fluctuations, all of which impact reproducibility.[12][13][14]

Q1: My analyte's retention time is shifting between injections. What should I check?

A1: Retention time shifts can be caused by a number of factors related to the mobile phase, column, and pump.[13][15]

Troubleshooting Guide: Shifting Retention Times

Potential Cause Troubleshooting Steps
Mobile Phase Composition Ensure mobile phases are prepared consistently and accurately. Use a graduated cylinder for precise measurements. If using an aqueous buffer, check for microbial growth. Remake mobile phases fresh daily.[13]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[15]
Column Temperature Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.[12]
Pump Performance Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate air bubbles or worn pump seals.[13]
Column Degradation Over time, the stationary phase of the column can degrade, leading to retention time shifts. If other troubleshooting steps fail, try a new column.

Q2: I am seeing poor peak shape (e.g., tailing, fronting, or split peaks). What are the likely causes?

A2: Poor peak shape can compromise the accuracy of peak integration and, therefore, quantification.[12]

Troubleshooting Guide: Poor Peak Shape

Potential Cause Troubleshooting Steps
Peak Tailing - Column Contamination: Flush the column with a strong solvent.[12] - Secondary Interactions: Ensure the mobile phase pH is appropriate for your analyte to minimize interactions with residual silanols on the column. - Column Void: A void at the head of the column can cause tailing. Try reversing the column and flushing, or replace the column.
Peak Fronting - Sample Overload: Dilute the sample or inject a smaller volume.[12] - Sample Solvent: The sample solvent should be weaker than or the same as the initial mobile phase.[14]
Split Peaks - Clogged Frit/Column Inlet: Backflush the column or replace the inlet frit.[12] - Injector Issue: A partially plugged injector needle or seat can cause split peaks.
Mass Spectrometry (MS)

The mass spectrometer is a sensitive detector, and its performance can be affected by various factors, leading to inconsistent responses.[8]

Q1: The signal intensity of my analyte is fluctuating significantly between runs. What could be the problem?

A1: Signal intensity fluctuations can be due to ion source contamination, detector issues, or matrix effects.

Troubleshooting Guide: Fluctuating Signal Intensity

Potential Cause Troubleshooting Steps
Ion Source Contamination The ion source can become contaminated with non-volatile components from the sample matrix. Clean the ion source according to the manufacturer's instructions.
Matrix Effects Co-eluting endogenous compounds can suppress or enhance the ionization of your analyte.[8] Improve chromatographic separation to separate the analyte from interfering matrix components. A more selective sample preparation method can also help.
Detector Degradation The detector (e.g., electron multiplier) has a finite lifetime and its performance can degrade over time. Check the detector voltage and consider replacement if it is consistently high.
Inconsistent Nebulization Check the nebulizer gas flow and the position of the spray needle.
Data Analysis

The way data is processed and analyzed can also be a source of irreproducibility.[16][17]

Q1: My calibration curve is non-linear or has poor R-squared values. How can I troubleshoot this?

A1: A poor calibration curve can result from issues at any stage of the analytical process, from standard preparation to data processing.[18]

Troubleshooting Guide: Poor Calibration Curve

Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation Verify the purity of the reference standard and the accuracy of all dilutions. Prepare fresh standards.
Poor Peak Integration Manually review the integration of all calibrator peaks. Adjust integration parameters if necessary to ensure consistent and accurate integration.
Detector Saturation If the highest concentration standards are deviating from linearity, the detector may be saturated. Reduce the injection volume or dilute the standards.
Inappropriate Calibration Model Ensure you are using the correct regression model (e.g., linear, quadratic) and weighting (e.g., 1/x, 1/x²).

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a common and rapid method for sample cleanup.

  • Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample. Vortex for 10 seconds.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract compared to PPT and can be used to concentrate the analyte.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the urine sample (pre-treated as necessary, e.g., pH adjustment) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 500 µL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase as described in the PPT protocol.

  • Injection: Inject into the LC-MS/MS system.

Data Presentation

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

This table summarizes common acceptance criteria for key validation parameters.

Parameter Acceptance Criteria
Precision (%CV) Within-run (repeatability): ≤15% (≤20% at LLOQ) Between-run (intermediate precision): ≤15% (≤20% at LLOQ)
Accuracy (%Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Should be consistent, precise, and reproducible.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability Analyte concentration should be within ±15% of the baseline concentration.

LLOQ: Lower Limit of Quantification

Visualization of Key Relationships

Diagram: The Interplay of Factors Affecting Reproducibility

This diagram illustrates how various factors throughout the bioanalytical process are interconnected and can contribute to a lack of reproducibility.

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis cluster_result Outcome sp_variability Variability in: - Pipetting - Extraction Efficiency - Matrix Lots ms_matrix_effects Matrix Effects (Ion Suppression/Enhancement) sp_variability->ms_matrix_effects poor_reproducibility Poor Reproducibility sp_variability->poor_reproducibility sp_instability Analyte/IS Instability sp_instability->poor_reproducibility lc_mobile_phase Mobile Phase Inconsistency lc_mobile_phase->poor_reproducibility lc_column Column Degradation lc_column->lc_mobile_phase lc_column->poor_reproducibility lc_instrument Instrument Performance lc_instrument->lc_mobile_phase lc_instrument->poor_reproducibility ms_source Ion Source Contamination ms_source->poor_reproducibility data_integration Inconsistent Peak Integration ms_matrix_effects->data_integration ms_matrix_effects->poor_reproducibility ms_detector Detector Degradation ms_detector->poor_reproducibility data_integration->poor_reproducibility data_calibration Inappropriate Calibration Model data_calibration->poor_reproducibility

Caption: Interconnected factors contributing to poor reproducibility.

References

Technical Support Center: Optimizing 1-Methylnicotinamide (1-MNA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of 1-Methylnicotinamide (1-MNA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of 1-Methylnicotinamide (1-MNA) in electrospray ionization (ESI) mass spectrometry?

A1: 1-Methylnicotinamide is a small, polar molecule that readily forms a positive ion in ESI. Therefore, it is typically analyzed in positive ion mode, where it can be detected as the protonated molecule [M+H]⁺.[1][2]

Q2: What are the common precursor and product ions for 1-MNA in Multiple Reaction Monitoring (MRM) analysis?

A2: For quantitative analysis using tandem mass spectrometry, the most commonly monitored precursor-to-product ion transition for 1-MNA is m/z 137.1 → 94.1.[1][3] Another transition that can be used for confirmation is m/z 137.0 → 77.9.[4]

Q3: I am observing low signal intensity for my 1-MNA standard. What are the initial troubleshooting steps?

A3: If you are experiencing low signal intensity, begin by verifying the following:

  • MS System Suitability: Ensure the mass spectrometer is calibrated and functioning correctly by running a system suitability test with a known standard.

  • Standard Integrity: Confirm the concentration and stability of your 1-MNA standard. Prepare a fresh dilution from a stock solution.

  • Source Parameters: Check that the MS source parameters are appropriate for a small, polar molecule like 1-MNA. This includes ensuring the capillary voltage, gas flows, and temperatures are within an optimal range.[5]

  • Mobile Phase Composition: The presence of volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the mobile phase can enhance ionization efficiency.[5]

Q4: My 1-MNA peak shape is poor, showing significant tailing or fronting. How can I improve it?

A4: Poor peak shape is often related to chromatographic conditions. Consider the following adjustments:

  • Column Choice: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for 1-MNA analysis.[4][6] Reversed-phase chromatography with a suitable column (e.g., C18, CN) can also be used.[1][7]

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte and column chemistry. The addition of small amounts of formic or acetic acid is common.[7][8]

  • Flow Rate: Optimize the flow rate for your column dimensions to ensure efficient separation.

Q5: I am seeing high background noise or potential interfering peaks in my blank injections. What could be the cause?

A5: High background or carryover can originate from several sources:

  • System Contamination: Clean the ion source and transfer optics according to the manufacturer's recommendations.

  • Autosampler Carryover: Implement a robust needle wash protocol using a strong solvent to minimize carryover between injections.

  • Mobile Phase Contamination: Prepare fresh mobile phases using high-purity solvents and additives.

Troubleshooting Guide

Issue 1: No 1-MNA Signal Detected

If you are unable to detect any signal for 1-MNA, follow this logical troubleshooting workflow.

cluster_start Start: No 1-MNA Signal cluster_check_standard Step 1: Verify Standard & Infusion cluster_check_ms Step 2: Check MS Parameters cluster_check_lc Step 3: Investigate LC System cluster_resolution Resolution start No Signal for 1-MNA infuse Infuse 1-MNA standard directly into MS start->infuse signal_present Signal Present? infuse->signal_present ms_params Verify MS Source Parameters (Voltage, Gas, Temp) signal_present->ms_params No lc_pressure Check LC Pump Pressure (Leaks or Clogs?) signal_present->lc_pressure Yes ion_mode Confirm Positive Ion Mode ms_params->ion_mode mrm Check MRM Transitions (Precursor/Product Ions) ion_mode->mrm resolve_ms Optimize MS Method mrm->resolve_ms mobile_phase Verify Mobile Phase Composition lc_pressure->mobile_phase column_health Assess Column Condition mobile_phase->column_health resolve_lc Troubleshoot LC System column_health->resolve_lc reinject Re-inject Sample resolve_ms->reinject resolve_lc->reinject

Troubleshooting workflow for the absence of 1-MNA signal.
Issue 2: Inconsistent Signal/Reproducibility Issues

For issues with signal stability and reproducibility, consider the following.

cluster_start Start: Inconsistent Signal cluster_check_system Step 1: System Stability cluster_check_sample Step 2: Sample Preparation & Matrix Effects cluster_resolution Resolution start Inconsistent 1-MNA Signal qc_check Analyze QC Samples start->qc_check stable_spray Visually Inspect ESI Spray Stability qc_check->stable_spray system_pressure Monitor LC System Pressure Fluctuation stable_spray->system_pressure sample_prep Review Sample Preparation Protocol system_pressure->sample_prep matrix_effect Evaluate for Ion Suppression/Enhancement sample_prep->matrix_effect internal_std Check Internal Standard Performance matrix_effect->internal_std optimize_cleanup Optimize Sample Cleanup internal_std->optimize_cleanup adjust_chrom Adjust Chromatography to Separate from Interferences optimize_cleanup->adjust_chrom

Workflow for addressing inconsistent 1-MNA signal.

Quantitative Data Summary

The following table summarizes typical MS source parameters and chromatographic conditions for 1-MNA analysis based on published methods. These should be used as a starting point for optimization on your specific instrument.

ParameterValueReference
MS Source Parameters
Ionization ModeESI Positive[1][2]
Capillary/ESI Probe Voltage5500 V[4]
Source Temperature500 °C[4]
Curtain Gas (CUR)20 (arbitrary units)[4]
Nebulizer Gas (GS1)20 (arbitrary units)[4]
Heater Gas (GS2)30 (arbitrary units)[4]
Collision-Activated Dissociation (CAD) Gas9 (arbitrary units)[4]
Declustering Potential (DP)41 V[4]
MRM Transitions
Primary (Quantification)m/z 137.1 → 94.1[1][3]
Secondary (Confirmation)m/z 137.0 → 77.9[4]
Chromatographic Conditions
Column TypeHILIC or C18/CN[1][4][7]
Mobile Phase AWater with 0.1% Formic Acid or 5mM Ammonium Formate[1][7]
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid[7]

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol is designed to find the optimal MS source and compound-specific parameters for 1-MNA.

  • Prepare a 1-MNA solution: Prepare a solution of 1-MNA at a concentration of approximately 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution: Using a syringe pump, infuse the 1-MNA solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize source parameters: While observing the signal for the precursor ion (m/z 137.1), adjust the following parameters to maximize signal intensity and stability:

    • Capillary/Spray Voltage

    • Nebulizing Gas Flow

    • Drying Gas Flow and Temperature

  • Optimize compound parameters:

    • Perform a product ion scan to identify the major fragment ions of 1-MNA.

    • For the selected product ion (e.g., m/z 94.1), optimize the collision energy to maximize its intensity.

    • Optimize the declustering potential (or equivalent parameter) to maximize the precursor ion signal while minimizing in-source fragmentation.

Protocol 2: LC-MS/MS Method Development

This protocol provides a starting point for developing a chromatographic method for the separation and quantification of 1-MNA.

  • Sample Preparation: For biological samples such as plasma or serum, perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[2]

  • Chromatographic Separation:

    • Column: Begin with a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for separating this polar analyte.

    • Mobile Phase:

      • A: Water with 25 mM ammonium acetate and 25 mM ammonium hydroxide (B78521) (for HILIC).[7]

      • B: Acetonitrile with 25 mM ammonium acetate and 25 mM ammonium hydroxide (for HILIC).[7]

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease it to elute 1-MNA.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 35-40 °C.[7]

  • MS Detection:

    • Set the MS to operate in positive ESI mode.

    • Use the optimized source and compound parameters from Protocol 1.

    • Set up the MRM acquisition method to monitor the transition m/z 137.1 → 94.1.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for 1-Methylnicotinamide (1-MNA) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed bioanalytical methods for the quantification of 1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (B372718). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines the performance characteristics and experimental protocols for three major analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). All data is presented in accordance with international bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Overview of 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide is a quaternary ammonium (B1175870) compound formed by the N-methylation of nicotinamide, a reaction catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[7] It is primarily excreted in urine and its levels in biological fluids can serve as a biomarker for various physiological and pathological processes, including renal function and certain types of cancer.[7][8][9] Accurate and precise quantification of 1-MNA is therefore essential for its clinical and research applications.

Comparison of Bioanalytical Methods

The choice of a bioanalytical method for 1-MNA quantification depends on several factors including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following tables summarize the key performance parameters of LC-MS/MS, HPLC-UV, and ELISA methods based on published literature.

Table 1: Performance Comparison of 1-MNA Bioanalytical Methods
ParameterLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceImmunoenzymatic detection
Biological Matrix Plasma, Serum, Urine[10][11][12][13]Plasma, Urine[7][8]Serum, Plasma, Culture media[14]
Linearity Range 2.5 - 80 ng/mL (Serum)[12][13]10 - 109 ng/mL (Plasma)[8]5 - 160 pg/mL[14]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL (Serum)[12][13]10 ng/mL (Plasma)[8]5 pg/mL[14]
Intra-assay Precision (%CV) < 6.9%[12][13]< 3.3%[8]< 10%[14]
Inter-assay Precision (%CV) < 6.9%[12][13]< 3.3%[8]< 12%[14]
Recovery > 88%[12][13]Not explicitly reported in reviewed sourcesNot explicitly reported in reviewed sources
Throughput HighModerateHigh
Selectivity HighModerateModerate to High
Cost HighLowModerate

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on validated methods reported in peer-reviewed scientific literature.

LC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of 1-MNA in human serum.[12][13]

Sample Preparation:

  • To 50 µL of serum, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., N'-methylnicotinamide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm)[12][13]

  • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium formate (B1220265) aqueous solution (containing 0.1% formic acid)[12][13]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Run Time: 7 minutes[12][13]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-MNA: m/z 137.1 → 94.1[12][13]

    • Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1[12][13]

HPLC-UV Method

This method is a cost-effective alternative for the quantification of 1-MNA in biological samples, particularly when high sensitivity is not the primary requirement.[7]

Sample Preparation:

  • Deproteinize plasma samples with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Filter the supernatant through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: Ion-pairing reverse-phase column[7]

  • Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.

  • Detection Wavelength: 264 nm, which is one of the absorption maxima for 1-MNA[15]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL[7]

ELISA Method

Commercial ELISA kits offer a high-throughput platform for the quantification of 1-MNA, suitable for screening large numbers of samples.[14]

Assay Principle:

This is a competitive ELISA. 1-MNA in the sample competes with a fixed amount of HRP-labeled 1-MNA for binding to a limited number of antibodies coated on the microplate.

Assay Procedure (General Outline):

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add HRP-conjugated 1-MNA to each well.

  • Incubate for a specified time to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • The concentration of 1-MNA in the sample is inversely proportional to the measured absorbance.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the metabolic context of 1-MNA.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analyte & Matrix MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MD4 Optimize Instrument Parameters MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ & ULOQ MV3->MV4 MV5 Recovery MV4->MV5 MV6 Stability MV5->MV6 SA1 Sample Receipt & Storage MV6->SA1 SA2 Sample Processing SA1->SA2 SA3 Data Acquisition SA2->SA3 SA4 Data Analysis & Reporting SA3->SA4

Caption: General workflow for bioanalytical method validation.

LC-MS/MS Sample Preparation Workflow start Serum Sample step1 Add Acetonitrile with Internal Standard start->step1 step2 Vortex (Protein Precipitation) step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Inject into LC-MS/MS step6->end

Caption: Sample preparation workflow for LC-MS/MS analysis of 1-MNA.

ELISA (Competitive) Principle cluster_well Ab Ab MNA 1-MNA (Sample) MNA->Ab Binds MNA_HRP 1-MNA-HRP (Conjugate) MNA_HRP->Ab Competes for Binding Substrate Substrate MNA_HRP->Substrate Converts Product Colored Product Substrate->Product

Caption: Principle of the competitive ELISA for 1-MNA detection.

Conclusion

The selection of a bioanalytical method for 1-MNA quantification should be guided by the specific requirements of the study. LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for regulatory submissions and studies requiring precise pharmacokinetic data. HPLC-UV offers a reliable and cost-effective alternative for routine analysis where high sensitivity is not paramount. ELISA kits are well-suited for high-throughput screening of a large number of samples, although they may have limitations in terms of specificity and matrix effects that need to be carefully validated. It is imperative that any chosen method undergoes a thorough validation process according to regulatory guidelines to ensure the generation of reliable and reproducible data.[1][2][4]

References

A Comparative Guide to Internal Standards for 1-Methylnicotinamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-Methylnicotinamide (1-MNA), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of 1-Methylnicotinamide-d4 iodide against other common internal standards, supported by experimental data from validated bioanalytical methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard is the use of a stable isotope-labeled (SIL) internal standard of the analyte.[1] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.

For 1-Methylnicotinamide, the most common SIL-IS are deuterated (²H-labeled), such as 1-Methylnicotinamide-d4 iodide, and Carbon-13 (¹³C-labeled) variants.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

While both deuterated and ¹³C-labeled internal standards are effective, ¹³C-labeled standards are generally considered superior for many applications.[2] The key differences lie in the "isotope effect." The larger mass difference between deuterium (B1214612) and hydrogen can sometimes lead to a slight chromatographic separation from the unlabeled analyte. This can be problematic if matrix effects are not uniform across the chromatographic peak, potentially leading to quantification errors.[3]

¹³C-labeled standards, with a smaller relative mass difference, are less prone to this chromatographic shift and are incapable of isotopic exchange, where deuterium atoms might be replaced by hydrogen from the solvent.[2] However, deuterated standards are often more commercially available and cost-effective.

The following table summarizes the performance characteristics of different internal standard types for 1-MNA analysis, based on a validated LC-MS/MS method and established analytical principles.

Performance Metric 1-Methylnicotinamide-d4 (Deuterated IS) ¹³C-Labeled 1-Methylnicotinamide (Hypothetical) N¹-ethylnicotinamide (Structural Analog IS)
Intra-Assay Precision (%CV) < 10%[4]Expected to be similar or slightly better (<10%)Typically < 15%
Inter-Assay Precision (%CV) < 8%[4]Expected to be similar or slightly better (<8%)Typically < 15%
Accuracy (% Bias) Within ±10%[4]Expected to be within ±10%Typically within ±15%
Chromatographic Co-elution Generally co-elutes, but minor shifts are possible.Near-perfect co-elution with the analyte.[1]Elutes at a different retention time.
Compensation for Matrix Effects High, but can be compromised by chromatographic shifts.Excellent, considered the most effective.[5]Partial, as ionization suppression/enhancement may differ.
Risk of Isotopic Exchange Low, but possible on certain positions.None.[2]Not applicable.
Commercial Availability & Cost Readily available and moderately priced.Less common and generally more expensive.[2]Can be synthesized or may be commercially available.

Experimental Protocols

The following is a detailed methodology for a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) assay for the quantification of 1-Methylnicotinamide in human plasma and urine using a deuterated internal standard.[4][6]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or urine sample, add 200 µL of acetonitrile (B52724) containing the deuterated 1-Methylnicotinamide internal standard.

  • Vortex the mixture for approximately 1 minute to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Acquity Cortecs HILIC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is used to separate the analyte from matrix components.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used.

    • 1-Methylnicotinamide transition: m/z 137.1 → 94.1[7]

    • Deuterated 1-Methylnicotinamide IS transition: m/z 140.1 → 78.0[4]

4. Method Validation

The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The validated linear range for 1-MNA is typically from 0.1 to 1000 ng/mL in plasma and 0.5 to 500 ng/mL in urine.[4]

Visualizing the Bioanalytical Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow for 1-MNA quantification and its formation in the body.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Plasma or Urine Sample Add_IS Add 1-MNA-d4 Iodide in Acetonitrile Biological_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HILIC HILIC Separation Supernatant->HILIC Inject ESI Electrospray Ionization (ESI) HILIC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Caption: A typical bioanalytical workflow for the quantification of 1-Methylnicotinamide.

Metabolic_Pathway Nicotinamide (B372718) Nicotinamide (Vitamin B3) MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA Methylation Enzyme Nicotinamide N-methyltransferase (NNMT) Enzyme->MNA

Caption: The metabolic formation of 1-Methylnicotinamide from Nicotinamide.

References

A Researcher's Guide to Assessing the Isotopic Purity of 1-Methylnicotinamide-d4 Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolism studies, the isotopic purity of stable-labeled internal standards is paramount for accurate quantification. This guide provides a comprehensive comparison of 1-Methylnicotinamide-d4 (MNA-d4) iodide and its commercially available alternatives, offering detailed experimental protocols for assessing their isotopic purity.

Comparison of 1-Methylnicotinamide Stable Isotope Analogs

1-Methylnicotinamide-d4 iodide is a commonly used internal standard. However, several alternatives with varying degrees of deuteration and carbon-13 labeling are also available. The choice of internal standard can be critical, depending on the analytical method and the required mass shift from the unlabeled analyte.

Table 1: Comparison of 1-Methylnicotinamide Labeled Analogs (Representative Data)

Parameter1-Methylnicotinamide-d4 Iodide1-Methylnicotinamide-d3 Iodide1-Methylnicotinamide-¹³C,d₃ Iodide
Molecular Formula C₇H₅D₄IN₂O[1]C₇H₆D₃IN₂O[2][3]¹³CC₆H₆D₃IN₂O
Monoisotopic Mass (cation) 141.0968140.0905141.0939
Mass Shift from Unlabeled (amu) +4+3+4
Typical Chemical Purity ≥98%>95%[2][4]≥98%[5]
Reported Isotopic Purity ≥98% atom % DNot specified99 atom % ¹³C; 98 atom % D
Example Isotopic Distribution
d0/m+0 (%)≤ 0.5≤ 1.0≤ 0.5
d1/m+1 (%)≤ 1.0≤ 2.0≤ 1.0
d2/m+2 (%)≤ 2.0≤ 5.0≤ 2.0
d3/m+3 (%)≤ 5.0≥ 92.0≥ 96.5
d4/m+4 (%)≥ 91.5--

Note: The isotopic distribution data presented in this table is representative and may vary between different commercial batches. It is essential to verify the isotopic purity of each new lot.

Experimental Protocols for Isotopic Purity Assessment

A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a thorough assessment of isotopic purity and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

This method determines the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

Protocol:

  • Sample Preparation: Dissolve the labeled standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Infusion and Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire full-scan mass spectra in positive ion mode over a mass range that includes the unlabeled compound and all expected isotopologues.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled MNA cation (m/z 137.0715).

    • Extract the ion chromatograms for the unlabeled MNA and the d0 to d4 (or higher) isotopologues of the labeled standard.

    • Calculate the area under the curve for each isotopic peak.

    • Correct for the natural abundance of ¹³C and other isotopes.

    • Determine the percentage of each isotopologue to assess the isotopic distribution and calculate the overall isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity and Enrichment

NMR spectroscopy confirms the position of the deuterium (B1214612) labels and can provide an independent measure of isotopic enrichment.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the labeled standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a proton (¹H) NMR spectrum. The absence or significant reduction of signals at the positions where deuterium labeling is expected confirms the location of the labels. Residual proton signals can be integrated to quantify the level of unlabeled or partially labeled species.

  • ²H NMR Acquisition (Optional): A deuterium (²H) NMR spectrum will show signals corresponding to the positions of the deuterium atoms, confirming their presence.

  • ¹³C NMR Acquisition (for ¹³C-labeled standards): For standards like MNA-¹³C,d₃, a carbon-13 (¹³C) NMR spectrum will confirm the position of the ¹³C label.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow of assessing and comparing the isotopic purity of different labeled standards.

G Workflow for Isotopic Purity Assessment cluster_2 Data Analysis & Comparison A 1-Methylnicotinamide-d4 Iodide D High-Resolution Mass Spectrometry (HRMS) A->D E Nuclear Magnetic Resonance (NMR) Spectroscopy A->E B Alternative Labeled Standard (e.g., -d3, -13C,d3) B->D B->E C Unlabeled 1-Methylnicotinamide Iodide (Reference) C->D F Determine Isotopic Distribution (% d0, d1, d2, d3, d4) D->F Full Scan Spectra G Confirm Labeling Position & Quantify Residual Protons E->G 1H & 2H/13C Spectra H Calculate Overall Isotopic Enrichment F->H G->H I Compare Performance Metrics (e.g., Mass Shift, Purity) H->I J Select Optimal Internal Standard I->J

Caption: A flowchart of the process for evaluating isotopic purity.

By following these protocols and considering the comparative data, researchers can confidently select and validate the most appropriate isotopically labeled internal standard for their specific analytical needs, ensuring the accuracy and reliability of their experimental results.

References

A Comparative Guide to the Cross-Validation of 1-MNA Quantification Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 1-methylnicotinamide (B1211872) (1-MNA) is crucial for a variety of studies, including those investigating drug-drug interactions involving renal transporters.[1] When these studies are conducted across multiple sites, it is imperative to ensure that the analytical methods used in different laboratories yield comparable results. This guide provides a framework for the cross-validation of 1-MNA quantification methods, offering a comparison of existing methodologies and detailed experimental protocols to facilitate inter-laboratory consistency.

Comparative Performance of 1-MNA Analytical Methods

Table 1: Comparison of LC-MS/MS Method Performance for 1-MNA Quantification

Performance ParameterMethod 1: HILIC-MS/MS in Human Plasma & Urine[1]Method 2: LC-MS/MS in Rat Plasma[2]Method 3: LC-MS/MS in Human Serum[3][4]
Linearity Range Plasma: 4-120 ng/mL, Urine: 2000-15000 ng/mLNot explicitly stated2.500-80.00 ng/mL
Intra-day Precision (%RSD) Not explicitly stated1.3% to 13.3%< 6.90%
Inter-day Precision (%RSD) Not explicitly stated1.3% to 13.3%< 6.90%
Accuracy (Recovery) Not explicitly stated94.43% to 110.88%> 88%
Lower Limit of Quantification (LLOQ) Plasma: 4 ng/mL, Urine: 2000 ng/mLNot explicitly stated2.500 ng/mL
Internal Standard (IS) Not explicitly stated6-chloronicotinamideN'-methylnicotinamide

Experimental Protocols

Detailed methodologies are essential for the successful replication and cross-validation of analytical methods. Below are summaries of experimental protocols for the LC-MS/MS quantification of 1-MNA.

Method 1: HILIC-MS/MS for 1-MNA in Human Plasma and Urine

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.[1]

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

  • Chromatographic Separation:

    • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mass Spectrometric Detection:

    • Technique: Tandem Mass Spectrometry (MS/MS)

Method 2: LC-MS/MS for 1-MNA in Rat Plasma

This method was developed for the simultaneous quantitation of nicotinic acid and its metabolites, including 1-MNA, in rat plasma.[2]

  • Sample Preparation:

    • Deproteinization of 100 µL plasma with 200 µL of acetonitrile (B52724).

    • Centrifugation of the sample.

    • Transfer of 150 µL of the supernatant to a conical vial and evaporation to dryness.

    • Reconstitution of the dry residue in 100 µL of an acetonitrile/water (10:90, v/v) mixture.

  • Chromatographic Separation:

    • Column: Waters Spherisorb 5 µm CNRP 4.6 x 150 mm analytical column.

    • Mobile Phase: Gradient elution using a mobile phase containing acetonitrile and water with 0.1% formic acid.

    • Total Run Time: 15 minutes.

  • Mass Spectrometric Detection:

    • Instrument: Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI).

    • Monitoring Mode: Selected Reactions Monitoring (SRM).

    • Transition: m/z 137-94 for 1-MNA.

Method 3: LC-MS/MS for 1-MNA in Human Serum

This rapid and sensitive method was developed for the simultaneous determination of nicotinamide (B372718) and 1-MNA in human serum.[3][4]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5µm).

    • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).

    • Total Run Time: 7 minutes.

  • Mass Spectrometric Detection:

    • Instrument: Triple-quadrupole tandem mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 137.1→94.1 for 1-MNA and m/z 137.1→80.1 for the internal standard (N'-methylnicotinamide).[3][4]

Cross-Validation Framework

A formal cross-validation between laboratories is crucial to ensure the interchangeability of results. The following diagram outlines a logical workflow for conducting such a comparison.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_comparison Phase 3: Data Comparison & Evaluation A Define Acceptance Criteria B Select Standardized Protocol A->B C Prepare & Distribute Standardized Samples B->C D1 Lab A: Sample Analysis C->D1 D2 Lab B: Sample Analysis C->D2 E Collect & Compile Data D1->E D2->E F Statistical Analysis (e.g., Bland-Altman, t-test) E->F G Evaluate Against Acceptance Criteria F->G H Results Concordant? G->H I Investigate Discrepancies H->I No J Successful Cross-Validation H->J Yes I->B Re-evaluate Protocol

Caption: Logical workflow for the cross-validation of 1-MNA quantification methods between two laboratories.

References

A Researcher's Guide to Accuracy and Precision in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, the accurate and precise quantification of drugs and their metabolites in biological matrices is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the reliability and consistency of bioanalytical data. The International Council for Harmonisation (ICH) has also introduced the M10 guideline on bioanalytical method validation to harmonize these standards globally.[1][2] This guide provides a comparative overview of the accuracy and precision requirements set forth by these regulatory authorities, complete with experimental protocols and visual workflows to aid researchers in this critical aspect of pharmaceutical development.

The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose.[3] Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2][4] Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements.[2][5]

Comparison of Accuracy and Precision Requirements

The acceptance criteria for accuracy and precision are fundamental to method validation. While the FDA and EMA have historically had separate guidelines, the adoption of the ICH M10 guideline has led to significant harmonization.[1] The following tables summarize the key requirements for chromatographic methods and ligand-binding assays (LBAs).

Table 1: Accuracy and Precision Requirements for Chromatographic Methods

ParameterLevelAcceptance Criteria
Accuracy (Mean Concentration) LLOQWithin ±20% of the nominal value[4][6][7]
Other QCsWithin ±15% of the nominal value[4][6][7]
Precision (Coefficient of Variation - CV) LLOQ≤20%[4][6][7]
Other QCs≤15%[4][6][7]
Calibration Curve Standards LLOQAccuracy within ±20% of the nominal value[6][8]
Other StandardsAccuracy within ±15% of the nominal value[6][8]
At least 75% of standards must meet the criteria[6][8]

Table 2: Accuracy and Precision Requirements for Ligand-Binding Assays (LBAs)

ParameterLevelAcceptance Criteria
Accuracy (Mean Concentration) LLOQ & ULOQWithin ±25% of the nominal value[6]
Other QCsWithin ±20% of the nominal value[6]
Precision (Coefficient of Variation - CV) LLOQ & ULOQ≤25%[6]
Other QCs≤20%[6]
Calibration Curve Standards LLOQ & ULOQAccuracy within ±25% of the nominal value[6]
Other StandardsAccuracy within ±20% of the nominal value[6]
At least 75% of standards must meet the criteria[6]

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control

Experimental Protocols

To assess the accuracy and precision of a bioanalytical method, a series of experiments are conducted during method validation. A typical protocol involves the analysis of quality control (QC) samples at multiple concentration levels.

Protocol for Determining Within-Run and Between-Run Accuracy and Precision:

  • Preparation of QC Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ).

    • Low QC (LQC): Within 3 times the LLOQ.

    • Medium QC (MQC): Around the geometric mean of the calibration curve range.

    • High QC (HQC): At least 75% of the Upper Limit of Quantification (ULOQ).[6]

  • Within-Run (Intra-Assay) Analysis:

    • Analyze a minimum of five replicates of each QC level in a single analytical run.[4][9]

    • The accuracy and precision for each level must meet the acceptance criteria outlined in the tables above.[4][7]

  • Between-Run (Inter-Assay) Analysis:

    • Analyze at least three separate analytical runs on at least two different days.[7][9]

    • Each run should include the analysis of the QC samples.

    • The accuracy and precision are calculated by combining the data from all the runs to provide an overall assessment of the method's performance over time.[8]

  • Data Evaluation:

    • For an analytical run to be accepted, at least two-thirds of the total QCs and at least 50% at each concentration level should be within the specified accuracy limits.[6][8]

    • The overall accuracy and precision across all accepted runs should also meet the predefined criteria.[6]

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation, highlighting the key stages from planning to reporting.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting cluster_legend Legend p1 Define Method Requirements p2 Prepare Validation Protocol p1->p2 p3 Prepare Stock Solutions, Calibration Standards & QCs p2->p3 v1 Selectivity & Matrix Effect p3->v1 v2 Calibration Curve (Linearity & Range) v1->v2 v3 Accuracy & Precision (Within-run & Between-run) v2->v3 v4 Stability (Freeze-thaw, Bench-top, etc.) v3->v4 v5 Dilution Integrity v4->v5 a1 Data Processing & Statistical Analysis v5->a1 a2 Compare Against Acceptance Criteria a1->a2 a3 Prepare Validation Report a2->a3 l1 Planning Phase l2 Validation Phase l3 Analysis Phase l1_color l2_color l3_color

Caption: A generalized workflow for bioanalytical method validation.

Conclusion

Adherence to the accuracy and precision requirements established by regulatory authorities is non-negotiable for the successful development and approval of pharmaceutical products. The harmonization efforts under the ICH M10 guideline have streamlined these requirements, providing a unified framework for researchers globally.[1] By understanding and implementing these standards through rigorous experimental protocols, scientists can ensure the generation of high-quality, reliable bioanalytical data that is crucial for making informed decisions throughout the drug development lifecycle.

References

Establishing Linearity for 1-Methylnicotinamide Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of 1-Methylnicotinamide (B1211872) (1-MNA), establishing a reliable and linear calibration curve is a critical first step for accurate analysis. This guide provides a comparative overview of common analytical methods, detailing their performance in establishing linearity for 1-MNA calibration curves, supported by experimental data from published studies.

Comparison of Analytical Methods for 1-MNA Quantification

The two primary methods for the quantification of 1-MNA in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and linear dynamic range.

ParameterHPLC with Fluorescence DetectionLC-MS/MSHPLC-UV
Linearity Range (Plasma/Serum) Up to 109 ng/mL[1]2.5 - 80.0 ng/mL[2][3], 0.1 - 1000 ng/mL[4][5]Wide, but less sensitive than other methods
Linearity Range (Urine) Up to 15.7 µg/mL[1]0.5 - 500 ng/mL[4][5]Not commonly reported for endogenous levels
Correlation Coefficient (R²) > 0.997[1]> 0.99[4]Typically > 0.99
Limit of Detection (LOD) Not explicitly stated, but sensitive0.05 nmol/100µL injection (for HPLC-UV method)[6]Method dependent
Limit of Quantification (LOQ) Not explicitly stated, but sensitive0.15 nmol/100µL injection (for HPLC-UV method)[6]Method dependent
Sample Preparation Derivatization required for fluorescenceSimple protein precipitationMinimal, but may lack selectivity
Selectivity High, due to derivatization and chromatographyVery high, due to mass filteringLower, potential for interference
Sensitivity HighVery highModerate

Experimental Protocols

Detailed methodologies are crucial for replicating and validating these analytical techniques. Below are summarized protocols for the key methods discussed.

HPLC with Fluorescence Detection

This method relies on the chemical derivatization of 1-MNA to a fluorescent compound, enhancing its detection.

  • Sample Preparation:

    • For plasma, deproteinize with 20% trichloroacetic acid (TCA).

    • For urine, dilute 1:10 with 10⁻⁴ M HCl.

    • Add an internal standard (e.g., N1-ethylnicotinamide).

  • Derivatization:

  • Chromatographic Conditions:

  • Detection:

    • Type: Spectrofluorimetry

    • Excitation Wavelength: 366 nm[1]

    • Emission Wavelength: 418 nm[1]

LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it a widely used method for 1-MNA quantification.

  • Sample Preparation:

    • Precipitate proteins in serum or plasma samples with acetonitrile.[2][3]

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm)[2][3] or a hydrophilic interaction liquid chromatography (HILIC) column.[4][7]

    • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).[2][3]

    • Flow Rate: Method-dependent, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 1-MNA: m/z 137.1 → 94.1[2][3]

    • MRM Transition for Internal Standard (e.g., N'-methylnicotinamide): m/z 137.1 → 80.1[2][3]

Visualizing the Workflow and Biological Pathway

To better understand the processes involved, the following diagrams illustrate the general workflow for establishing a calibration curve and the metabolic pathway of 1-MNA.

Caption: General workflow for establishing a calibration curve.

G cluster_pathway 1-MNA Metabolic Pathway Nicotinamide (B372718) Nicotinamide (NAM) MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA NNMT (Nicotinamide N-methyltransferase) Excretion Urinary Excretion MNA->Excretion Renal Transport (OCT2, MATEs)

Caption: Simplified metabolic pathway of 1-Methylnicotinamide.

References

A Comparative Guide to the Quantification of 1-Methylnicotinamide (1-MNA) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1-methylnicotinamide (B1211872) (1-MNA) in plasma, a key endogenous biomarker. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of an analytical method for 1-MNA quantification is often dictated by the required sensitivity and the nature of the study. High-performance liquid chromatography (HPLC) coupled with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The table below summarizes the reported limits of detection (LOD) and quantification (LOQ) for 1-MNA in plasma using these methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample VolumeKey Advantages
HPLC with Fluorescence Detection Not explicitly stated, but low ng/mL range implied~10 ng/mL1 mLCost-effective, robust
HPLC-MS (ESI, SIM) Not explicitly stated50.0 ng/mL1 mLGood selectivity
LC-MS/MS (HILIC) Not explicitly stated, but sub-ng/mL achievable0.1 ng/mL100 µLHigh sensitivity and specificity, low sample volume
LC-MS/MS Not explicitly statedNot explicitly stated, but suitable for detecting endogenous levels100 µLHigh specificity, suitable for complex matrices

Experimental Workflow for 1-MNA Quantification in Plasma

The general workflow for the analysis of 1-MNA in plasma involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental process.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Blood_Collection Blood Collection (Heparin or EDTA tubes) Centrifugation Centrifugation to obtain plasma Blood_Collection->Centrifugation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or TCA) Centrifugation->Protein_Precipitation Extraction Solid Phase Extraction (SPE) (Optional cleanup) Protein_Precipitation->Extraction Chromatography Chromatographic Separation (HPLC or LC) Extraction->Chromatography Detection Detection (Fluorescence or MS/MS) Chromatography->Detection Quantification Quantification (Calibration curve) Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: General experimental workflow for 1-MNA quantification in plasma.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of 1-MNA quantification methods.

HPLC with Fluorescence Detection

This method relies on the derivatization of 1-MNA to a fluorescent compound, allowing for sensitive detection.

  • Sample Preparation:

    • Plasma samples are first deproteinized, a common method being the addition of trichloroacetic acid (TCA)[1].

    • An internal standard, such as N1-ethylnicotinamide (NEN), is added to the plasma[1].

    • A derivatization reaction is performed by condensing 1-MNA with a chemical like acetophenone (B1666503) in an alkaline solution at low temperatures. This is followed by dehydration in an acidic environment and heating to form a fluorescent 1,6-naphthyridine (B1220473) derivative[1].

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Nucleosil 100-C18) is typically used[1].

    • Mobile Phase: An isocratic mobile phase consisting of an acetonitrile and aqueous buffer mixture (e.g., 22% acetonitrile, 0.5% triethylamine, and 10 mM sodium heptanesulfonate, adjusted to pH 3.2) is employed[1].

    • Flow Rate: A standard flow rate of 1 mL/min is maintained[1].

  • Detection:

    • Fluorescence detection is carried out at an excitation wavelength of 366 nm and an emission wavelength of 418 nm[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for quantifying low levels of endogenous compounds like 1-MNA.

  • Sample Preparation:

    • A simple protein precipitation step is often sufficient. This involves adding a solvent like acetonitrile to the plasma sample[2].

    • The mixture is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis[2].

    • For methods requiring higher sensitivity, a solid-phase extraction (SPE) step can be included for further cleanup and concentration of the analyte.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining and separating the polar 1-MNA molecule[3][4]. Alternatively, a cyano-based column can be used[2].

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is common[2].

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: A triple quadrupole mass spectrometer is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for 1-MNA (e.g., m/z 137 → 94) and its internal standard, ensuring high selectivity and sensitivity[2][5].

Method Comparison Summary

  • HPLC with fluorescence detection is a robust and cost-effective method suitable for studies where high sensitivity is not the primary concern. The derivatization step, however, adds complexity to the sample preparation process.

  • LC-MS/MS is the method of choice for studies requiring high sensitivity and specificity, allowing for the quantification of very low endogenous concentrations of 1-MNA in small plasma volumes.[3][4] The sample preparation can be simpler than that for the HPLC-fluorescence method, often involving just a protein precipitation step. The use of a stable isotope-labeled internal standard in LC-MS/MS provides the most accurate and precise quantification.

References

A Comparative Guide to Internal Standards for 1-Methylnicotinamide Quantification: 1-Methylnicotinamide-d4 iodide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in LC-MS/MS Bioanalysis

The accurate quantification of 1-Methylnicotinamide (1-MNA), a key metabolite of niacin and a potential biomarker for renal transporter function, is crucial in various stages of drug development and clinical research. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison between the stable isotope-labeled internal standard (SIL-IS), 1-Methylnicotinamide-d4 iodide, and commonly used structural analog internal standards.

Executive Summary: The Gold Standard vs. Viable Alternatives

Stable isotope-labeled internal standards, such as 1-Methylnicotinamide-d4 iodide, are widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, 1-Methylnicotinamide-d4 iodide is chemically and physically almost identical to the analyte, 1-MNA, differing only in mass. This near-perfect mimicry allows it to effectively compensate for variations throughout the entire analytical process, including sample extraction, matrix effects, and instrument response. This leads to superior accuracy and precision in quantification.[1][2]

Structural analog internal standards, such as N'-methylnicotinamide or N1-ethylnicotinamide, offer a cost-effective and often readily available alternative.[3] These compounds are chemically similar to 1-MNA and can provide adequate correction for variability. However, due to differences in their chemical structures, they may not perfectly mimic the behavior of 1-MNA during extraction and ionization, potentially leading to less accurate compensation for matrix effects and other sources of error.[4]

Performance Parameter Comparison: Data-Driven Insights

Table 1: Comparison of Bioanalytical Method Validation Parameters

Performance Parameter1-Methylnicotinamide-d4 iodide (SIL-IS)Structural Analog IS (e.g., N'-methylnicotinamide)General Acceptance Criteria (FDA, EMA)
Accuracy (% Bias) Within ±10%[5]Within ±15%±15% (±20% at LLOQ)
Precision (% RSD) Intra-assay: < 10% Inter-assay: < 8%[5]Intra- & Inter-day: < 6.90%[6][7]≤ 15% (≤ 20% at LLOQ)
Recovery (%) 101-105%[5]> 88%[6][7]Consistent, precise, and reproducible
Matrix Effect Negligible ion suppression or enhancement reported[5]No significant matrix effect observed[8]Minimal and compensated for by the IS

Table 2: Linearity and Sensitivity

Parameter1-Methylnicotinamide-d4 iodide (SIL-IS)Structural Analog IS (e.g., N'-methylnicotinamide)
Linear Range (Plasma/Serum) 0.1 - 1000 ng/mL[9]2.500 - 80.00 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[9]2.500 ng/mL[6][7]

As the data indicates, methods employing the stable isotope-labeled internal standard, 1-Methylnicotinamide-d4 iodide, generally report slightly better or comparable accuracy and precision, and a wider linear range than those using structural analogs. The recovery with the SIL-IS is also shown to be very close to 100%, indicating that it tracks the analyte's behavior during sample preparation exceptionally well.

Experimental Methodologies: A Closer Look at the Protocols

The following are generalized experimental protocols for the bioanalytical quantification of 1-MNA using either a SIL-IS or a structural analog IS.

Experimental Protocol: Quantification of 1-MNA using 1-Methylnicotinamide-d4 iodide (SIL-IS)

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method.[9][10]

  • Sample Preparation:

    • To 50 µL of plasma or urine sample, add a known concentration of 1-Methylnicotinamide-d4 iodide solution.

    • Precipitate proteins by adding acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Column: HILIC column (e.g., Acquity UPLC BEH HILIC).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode.

    • MRM Transitions:

      • 1-MNA: e.g., m/z 137.1 → 94.1[7]

      • 1-MNA-d4: e.g., m/z 141.1 → 98.1 (hypothetical, based on d4 labeling)

Experimental Protocol: Quantification of 1-MNA using a Structural Analog IS

This protocol is based on a reversed-phase LC-MS/MS method using N'-methylnicotinamide as the internal standard.[6][7]

  • Sample Preparation:

    • To a serum sample, add a known concentration of N'-methylnicotinamide solution.

    • Precipitate proteins with acetonitrile.

    • Vortex and centrifuge.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Column: Cyano (CN) column (e.g., Waters Spherisorb S5 CN).[7]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium formate (B1220265) with formic acid.[7]

    • Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode.

    • MRM Transitions:

      • 1-MNA: m/z 137.1 → 94.1[7]

      • N'-methylnicotinamide (IS): m/z 137.1 → 80.1[7]

Visualizing the Workflow and Rationale

To further clarify the processes and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for using internal standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Supernatant Supernatant for Analysis Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration Result Quant->Result

A typical bioanalytical workflow for 1-MNA quantification.

Internal_Standard_Rationale cluster_correction Correction for Variability Analyte 1-Methylnicotinamide (Analyte) Variability Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability SIL_IS 1-Methylnicotinamide-d4 (SIL-IS) SIL_IS->Variability Near-Identical Behavior SIL_Correction High Fidelity Correction Analog_IS Structural Analog IS Analog_IS->Variability Similar but not Identical Behavior Analog_Correction Good but Potentially Incomplete Correction Variability->SIL_Correction Variability->Analog_Correction

Rationale for internal standard selection and performance.

Conclusion and Recommendations

The choice between 1-Methylnicotinamide-d4 iodide and a structural analog internal standard depends on the specific requirements of the study.

  • For pivotal clinical trials and regulatory submissions , where the highest level of accuracy and precision is demanded, 1-Methylnicotinamide-d4 iodide is the recommended internal standard . Its ability to more accurately compensate for matrix effects and other sources of variability provides greater confidence in the generated data.

  • For exploratory studies, high-throughput screening, or when budget constraints are a primary concern , a well-validated method using a structural analog internal standard can be a suitable and cost-effective option . However, it is crucial to thoroughly validate the method to ensure that the chosen analog provides adequate performance in terms of accuracy, precision, and mitigation of matrix effects.

Ultimately, the decision should be based on a thorough risk assessment and the intended use of the bioanalytical data. For all applications, a comprehensive method validation is essential to ensure the reliability of the results.

References

HILIC vs. Reversed-Phase Chromatography for Nicotinamide Metabolites: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analysis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its metabolites, selecting the optimal chromatographic method is paramount. This guide provides a detailed comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography, leveraging experimental data to inform the selection process for robust and reliable quantification.

The analysis of nicotinamide and its diverse metabolites, which play critical roles in cellular metabolism and signaling, presents a significant analytical challenge due to the high polarity of many of these compounds. While reversed-phase liquid chromatography (RPLC) is a workhorse in many laboratories, its efficacy is limited for these hydrophilic molecules. Consequently, HILIC has emerged as a superior alternative for comprehensive coverage of the NAD+ metabolome.

Executive Summary: HILIC's Superiority for Polar Analytes

Hydrophilic nicotinamide metabolites are notoriously difficult to separate using traditional octadecyl (C18) reversed-phase columns due to their poor retention.[1][2][3] HILIC, on the other hand, is specifically designed for the separation of polar compounds and consistently demonstrates better retention and separation for the NAD+ family of metabolites. While modified reversed-phase columns, such as those with pentabromobenzyl (PBr) stationary phases or mixed-mode capabilities, can offer improved retention over standard C18 columns, HILIC generally provides a more robust and comprehensive solution for analyzing the entire nicotinamide metabolome.[1][2][4] Furthermore, the high organic mobile phases used in HILIC can lead to enhanced sensitivity in mass spectrometry detection due to more efficient desolvation and ionization of the analytes.

Comparative Data: Performance Metrics

The following tables summarize the expected performance of HILIC versus a modified reversed-phase method for key nicotinamide metabolites. It is important to note that direct quantitative comparison on a standard C18 column is often not feasible as many of these polar metabolites elute in or near the void volume.

Table 1: Chromatographic Performance Comparison

MetaboliteHILIC (Typical Performance)Modified Reversed-Phase (COSMOSIL 3PBr)Standard C18 Reversed-Phase (General Expectation)
Nicotinamide (NAM)Good Retention & Peak ShapeGood Retention & Peak ShapeModerate Retention
Nicotinic Acid (NA)Good Retention & Peak ShapeGood Retention & Peak ShapePoor to Moderate Retention
Nicotinamide Mononucleotide (NMN)Excellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention
Nicotinic Acid Mononucleotide (NaMN)Excellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention
Nicotinamide Riboside (NR)Good Retention & Peak ShapeGood Retention & Peak ShapePoor Retention
NAD+Excellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention
NADHExcellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention
NADP+Excellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention
NADPHExcellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention
Adenosine Diphosphate Ribose (ADPR)Excellent Retention & Peak ShapeGood Retention & Peak ShapePoor to No Retention

Data for the modified reversed-phase column is based on the performance of a COSMOSIL 3PBr column as described in literature.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both HILIC and a modified reversed-phase LC-MS/MS method for the analysis of nicotinamide metabolites.

HILIC Method Protocol

This protocol is a representative example for the analysis of the NAD+ metabolome.

  • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) is often optimal for separating pyridine (B92270) nucleotides.[5]

  • Mobile Phase A: 15 mM ammonium (B1175870) acetate (B1210297) in water:acetonitrile (50:50, v/v), pH 9.7.[5]

  • Mobile Phase B: 15 mM ammonium acetate in water:acetonitrile (25:75, v/v), pH 9.7.[5]

  • Gradient: Optimized for the separation of all twelve NAD+-associated metabolites with a total run time of approximately 10 minutes.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 2 µL.[5]

  • Detection: Positive ion electrospray ionization tandem mass spectrometry (ESI+-MS/MS).

Modified Reversed-Phase Method Protocol

This protocol utilizes a COSMOSIL 3PBr column, which demonstrates enhanced retention of hydrophilic compounds compared to standard C18 columns.[1][2]

  • Column: COSMOSIL 3PBr, 3.0 mm I.D. x 150 mm, 3 µm particle size.[1]

  • Mobile Phase A: 5 mM ammonium formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (0-5 min), linear ramp to 90% or 100% B (at 20 min), return to 0% B (at 20.1 min), and re-equilibration (until 30 min).[2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 260 nm or mass spectrometry.

Visualizing the Workflow and Decision Process

To aid in understanding the experimental approach and the logic behind methodology selection, the following diagrams are provided.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Tissue_Extraction Tissue/Cell Extraction Protein_Precipitation Protein Precipitation Tissue_Extraction->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection HILIC HILIC Separation Supernatant_Collection->HILIC RP Reversed-Phase Separation Supernatant_Collection->RP MS Mass Spectrometry Detection HILIC->MS RP->MS Quantification Quantification MS->Quantification Comparison Performance Comparison Quantification->Comparison Method Selection Logic Analyte_Polarity Are the primary analytes highly polar? Use_HILIC HILIC is the recommended primary method Analyte_Polarity->Use_HILIC Yes Consider_RP Standard Reversed-Phase may be suitable Analyte_Polarity->Consider_RP No Modified_RP Consider Modified RP (e.g., PBr, Mixed-Mode) Use_HILIC->Modified_RP Alternative

References

The Cornerstone of Confidence: A Comparison Guide to Using Certified Reference Materials in Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. A critical component of this validation process is the use of reference materials. This guide provides an objective comparison of using Certified Reference Materials (CRMs) against other alternatives, supported by experimental protocols and data, to demonstrate their superior role in ensuring the quality and traceability of analytical measurements.

The Critical Difference: Certified vs. Non-Certified Reference Materials

While various types of reference materials are used in laboratories, they are not all created equal. The distinction between a Certified Reference Material (CRM) and other reference materials (such as in-house or working standards) lies in the level of characterization and the establishment of metrological traceability.

A Certified Reference Material (CRM) is a "reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability"[1]. In contrast, in-house or other non-certified reference materials lack this rigorous certification and traceability to a national or international standard.

Data Presentation: A Comparative Analysis

The use of CRMs significantly enhances the accuracy and precision of analytical method validation. The certified value and its associated uncertainty provide a known benchmark against which the performance of a method can be rigorously assessed. The following table summarizes a representative comparison of key validation parameters when using a CRM versus an in-house prepared standard for the assay of a drug substance by High-Performance Liquid Chromatography (HPLC).

Performance ParameterMethod Validation with CRMMethod Validation with In-House StandardKey Advantages of Using CRMs
Accuracy (% Recovery) 99.5% ± 0.5%98.2% ± 1.8%Provides a true value to assess bias, leading to more accurate results.[2][3]
Precision (RSD) < 1.0%< 2.5%The high homogeneity and stability of CRMs reduce variability in measurements.[2]
Measurement Uncertainty Low and well-definedHigh and not well-definedThe certificate provides a stated uncertainty, contributing to a more accurate estimation of the overall measurement uncertainty.[1]
Traceability Directly traceable to SI unitsNot directly traceableEstablishes an unbroken chain of comparisons to national or international standards.[2][3]
Regulatory Compliance HighVariableFacilitates compliance with regulatory requirements from bodies like the FDA and EMA.

This data is representative and illustrates the typical performance differences. Actual results will vary depending on the specific method, analyte, and laboratory conditions.

The Workflow of Method Validation with CRMs

The integration of CRMs into a method validation workflow provides anchor points for assessing the method's performance characteristics. The following diagram illustrates a typical workflow for validating an analytical method using CRMs.

Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting mvp Define Method Validation Protocol params Select Validation Parameters (Accuracy, Precision, Linearity, etc.) mvp->params crm_select Select Appropriate CRM params->crm_select linearity Linearity Study (using CRM dilutions) crm_select->linearity accuracy Accuracy Study (spiking with CRM) linearity->accuracy precision Precision Study (repeatability & intermediate) accuracy->precision specificity Specificity Study precision->specificity data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

A typical workflow for analytical method validation using CRMs.

The Concept of Metrological Traceability

A key differentiator of CRMs is the concept of metrological traceability. This ensures that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. The use of CRMs provides a direct link to this chain.

Metrological_Traceability si_units SI Units (e.g., kilogram, mole) nmi National Metrology Institute (NMI) Primary Reference Material si_units->nmi Calibration crm_producer CRM Producer Certified Reference Material (CRM) nmi->crm_producer Calibration lab_standard Laboratory Working Standard / Calibration Solution crm_producer->lab_standard Calibration measurement Analytical Measurement Result lab_standard->measurement Measurement

The chain of metrological traceability from SI units to a measurement result.

Experimental Protocols

The following is a detailed protocol for the validation of an HPLC method for the quantification of a drug substance, highlighting the use of a CRM.

Objective: To validate the HPLC method for the determination of the assay of Drug Substance X.

Materials:

  • Certified Reference Material (CRM) of Drug Substance X

  • HPLC grade acetonitrile, methanol, and water

  • Other reagents as required by the method

  • Validated HPLC system with UV detector

Validation Parameters and Procedures:

  • Specificity:

    • Analyze a blank (diluent), a placebo sample, and a sample spiked with the Drug Substance X CRM.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of Drug Substance X in the blank and placebo chromatograms.

  • Linearity:

    • Prepare a stock solution of the Drug Substance X CRM.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a placebo sample and spike it with the Drug Substance X CRM at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample of Drug Substance X at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

By adhering to such a protocol and utilizing a CRM, laboratories can establish a high degree of confidence in the validity of their analytical methods, ensuring data integrity for research, development, and regulatory submissions.

References

Safety Operating Guide

Proper Disposal of 1-Methylnicotinamide-d4 Iodide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of 1-Methylnicotinamide-d4 iodide, a deuterated derivative of 1-Methylnicotinamide.

Safety and Handling Precautions

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of 1-Methylnicotinamide-d4 iodide is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1]

  • Waste Collection:

    • Collect waste 1-Methylnicotinamide-d4 iodide and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container should be clearly marked with the chemical name: "1-Methylnicotinamide-d4 iodide".

  • Storage:

    • Store the waste container in a designated chemical waste storage area, away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the necessary information about the chemical and its quantity.

  • Spill Cleanup:

    • In case of a spill, avoid generating dust.

    • Wear appropriate PPE.

    • For small spills, gently sweep the solid material into a container for disposal.

    • For larger spills, follow your institution's established spill response protocol.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H9N2O • I[4]
Molecular Weight264.1 g/mol [4]
Physical StateSolid[2]
Solubility in DMSO1-10 mg/ml (Sparingly soluble)[4]
Solubility in PBS (pH 7.2)1-10 mg/ml (Sparingly soluble)[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Methylnicotinamide-d4 iodide.

start Start: Handling 1-Methylnicotinamide-d4 iodide is_waste Is the material considered waste? start->is_waste collect_waste Collect in a labeled, sealed container is_waste->collect_waste Yes spill Is there a spill? is_waste->spill No store_waste Store in designated chemical waste area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill->start No cleanup Follow spill cleanup procedure spill->cleanup Yes cleanup->collect_waste

Disposal workflow for 1-Methylnicotinamide-d4 iodide.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for detailed guidance.

References

Personal protective equipment for handling 1-Methylnicotinamide-d4iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methylnicotinamide-d4 iodide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylnicotinamide-d4 iodide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Product Name: 1-Methylnicotinamide-d4 iodide

  • CAS Number: 6456-44-6 (Unlabelled)

  • Physical State: Solid, Crystal - Powder[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling 1-Methylnicotinamide-d4 iodide.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Respiratory Dust Respirator / Air-purifying respiratorRequired when handling the powder form to prevent inhalation of dust particles, which can cause respiratory irritation.[1]
Hands Protective GlovesChemical-resistant gloves are essential to prevent skin contact and irritation.[1]
Eyes/Face Safety Glasses with Side Shields or Chemical GogglesTo protect against dust particles.[1][4] A face shield should be worn in situations where there is a potential for splashing.[5]
Body Protective Clothing / Laboratory CoatTo prevent contamination of personal clothing.[1][3]
Feet Protective BootsRecommended when larger quantities are being handled or when there is a risk of spills.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing risk. The following steps outline the safe handling process from preparation to storage.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any work.

  • Ensure a safety shower and eye wash station are readily accessible.[1][3]

  • All handling of 1-Methylnicotinamide-d4 iodide powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize dust generation and inhalation.[3][4]

  • Cover the work surface with absorbent paper to contain any potential spills.

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • Carefully weigh and transfer the powder, avoiding any actions that could create dust.

  • Use tools (e.g., spatulas, weighing paper) designated for this compound to prevent cross-contamination.

  • Keep the container tightly sealed when not in use.[4]

3. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment using appropriate cleaning agents.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[1][4][6]

4. Storage:

  • Store the compound in a tightly-closed, properly labeled container.[4]

  • Keep it in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse cautiously with plenty of water for several minutes.[1][3] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If you feel unwell, seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of 1-Methylnicotinamide-d4 iodide and associated waste is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material (including contaminated PPE, absorbent paper, and empty containers) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[6] Do not allow the product to enter drains, waterways, or the soil.[3][4]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[4] One recommended method for chemical waste is to dissolve it in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Workflow for Handling 1-Methylnicotinamide-d4 iodide

G Safe Handling Workflow for 1-Methylnicotinamide-d4 iodide cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal a Risk Assessment b Don PPE a->b c Weighing & Transfer b->c d Experiment c->d e Decontaminate Workspace d->e f Store Compound e->f g Doff PPE e->g h Segregate Waste g->h i Dispose via Approved Vendor h->i

Caption: Workflow for the safe handling of 1-Methylnicotinamide-d4 iodide.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.